molecular formula C8H12O3 B1422749 Ethyl 2-acetylbut-2-enoate CAS No. 15301-37-8

Ethyl 2-acetylbut-2-enoate

Cat. No.: B1422749
CAS No.: 15301-37-8
M. Wt: 156.18 g/mol
InChI Key: IYFLZFKSDCNELJ-UHFFFAOYSA-N
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Description

Ethyl 2-acetylbut-2-enoate (CAS 15301-37-8) is a fine chemical with the molecular formula C8H12O3 and a molecular weight of 156.17900. It serves as a valuable intermediate in organic synthesis and pharmaceutical research . Compounds with the but-2-enoate structure are frequently utilized in synthetic chemistry, such as in the construction of complex heterocyclic systems and in Stetter reactions, which are important for forming carbon-carbon bonds . This product is supplied for research purposes as a chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-acetylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-7(6(3)9)8(10)11-5-2/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFLZFKSDCNELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-acetylbut-2-enoate (CAS 15301-37-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetylbut-2-enoate, bearing the CAS number 15301-37-8, is a multifunctional chemical entity belonging to the class of α,β-unsaturated β-keto esters. While specific literature on this exact compound is notably scarce, its structural motifs suggest significant potential as a versatile building block in organic synthesis, particularly in the realms of heterocyclic chemistry and the development of novel pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, drawing upon established principles of organic chemistry and data from structurally analogous compounds. We will explore its inferred physicochemical properties, propose robust synthetic routes, delve into its expected reactivity, and outline protocols for its characterization and safe handling. This document aims to serve as a foundational resource to stimulate further research and application of this promising, yet under-explored, chemical scaffold.

Introduction: The Chemical Identity of this compound

This compound is a molecule that packs a significant amount of chemical functionality into a compact frame. Its structure, as confirmed by its IUPAC name and CAS number, features an ethyl ester, a ketone, and a carbon-carbon double bond in conjugation. This arrangement of functional groups makes it a highly activated and versatile synthetic intermediate.

The core structure is an α,β-unsaturated carbonyl system, which is a well-known Michael acceptor, rendering the β-carbon susceptible to nucleophilic attack.[1] Furthermore, the presence of the β-keto ester moiety provides a handle for a wide array of classical and modern organic transformations. The interplay of these functional groups suggests that this compound can be a valuable precursor for the synthesis of complex molecules, including various heterocycles and carbocycles that are prevalent in medicinal chemistry.

Molecular Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties (Inferred)

Due to the limited availability of experimental data for this compound, the following properties are inferred based on its structure and comparison with similar compounds.

PropertyInferred ValueJustification
Molecular Formula C₈H₁₂O₃[2]Confirmed by CAS registry.
Molecular Weight 156.18 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidTypical appearance for similar organic esters.
Boiling Point Estimated 200-220 °CBased on the boiling points of structurally related α,β-unsaturated esters and ketones, accounting for increased molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water.The ester and ketone functionalities will confer some polarity, but the hydrocarbon backbone will limit water solubility.
Density ~1.05 g/mLEstimated based on the densities of similar acetoacetate derivatives.

Synthesis of this compound: A Proposed Route

A highly plausible and efficient method for the synthesis of this compound is the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound, in this case, ethyl acetoacetate, with an aldehyde, which would be acetaldehyde.[2][3]

Proposed Synthetic Workflow

G start Start Materials: Ethyl Acetoacetate Acetaldehyde reaction Knoevenagel Condensation start->reaction catalyst Catalyst: Piperidine/Acetic Acid catalyst->reaction workup Aqueous Workup (e.g., dilute HCl, brine) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., Na2SO4) extraction->drying purification Purification (Vacuum Distillation or Column Chromatography) drying->purification product Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for Knoevenagel condensations.[4] Note: This procedure has not been optimized for this specific substrate and should be performed with appropriate safety precautions and small-scale trials first.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and acetaldehyde (1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as toluene or ethanol. To this mixture, add a catalytic amount of a weak base, such as piperidine (0.1 eq), and a catalytic amount of a weak acid, like acetic acid (0.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the catalyst, followed by a wash with saturated aqueous sodium bicarbonate and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Synthetic Potential

The rich functionality of this compound makes it a versatile synthon. Its reactivity is dominated by the electrophilic nature of the conjugated system and the presence of the β-dicarbonyl moiety.

Michael Addition (Conjugate Addition)

As an α,β-unsaturated carbonyl compound, this compound is an excellent Michael acceptor.[5] It is expected to react with a wide range of nucleophiles in a 1,4-conjugate addition manner.[6] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

G substrate This compound reaction Michael Addition substrate->reaction nucleophile Nucleophile (Nu-) nucleophile->reaction product Adduct reaction->product

Caption: Generalized Michael Addition reaction of this compound.

Potential Nucleophiles:

  • Soft Carbon Nucleophiles: Enolates (from β-keto esters, malonates), organocuprates (Gilman reagents).[7][8]

  • Heteroatom Nucleophiles: Amines, thiols, alcohols.

These reactions would lead to the formation of more complex acyclic structures which can be further manipulated.

Reactions at the Carbonyl Groups

Both the ketone and the ester carbonyls can undergo nucleophilic attack, although the ketone is generally more reactive. Reactions with strong, non-conjugating nucleophiles like organolithium or Grignard reagents may lead to 1,2-addition at the ketone. Selective reduction of the ketone or ester is also a possibility using appropriate reducing agents.

Heterocycle Synthesis

The 1,3-dicarbonyl unit, in conjunction with the unsaturation, makes this compound an excellent precursor for the synthesis of various five- and six-membered heterocycles, which are of great interest in drug discovery. For instance, reaction with hydrazines could yield pyrazoles, while reaction with amidines could lead to pyrimidines.

Analytical Characterization (Predicted)

A combination of spectroscopic techniques would be essential for the unambiguous characterization of this compound.

TechniquePredicted Spectral Features
¹H NMR - Quartet and triplet for the ethyl ester group. - Singlet for the acetyl methyl group. - Quartet and doublet for the ethylidene group on the double bond.
¹³C NMR - Signals for the two carbonyl carbons (ketone and ester). - Signals for the two sp² carbons of the double bond. - Signals for the carbons of the ethyl ester and the acetyl and ethylidene methyl groups.
IR Spectroscopy - Strong C=O stretching bands for the conjugated ketone and ester around 1680-1720 cm⁻¹.[9] - C=C stretching band around 1620-1640 cm⁻¹. - C-O stretching bands for the ester group around 1100-1300 cm⁻¹.[9]
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic fragmentation patterns involving the loss of the ethoxy group, the acetyl group, and cleavage of the ester.

Safety and Handling

As a member of the α,β-unsaturated carbonyl compound class, this compound should be handled with care, assuming it to be a potentially hazardous substance.[1][10]

  • General Hazards: α,β-Unsaturated carbonyl compounds are often toxic, acting as electrophiles and alkylating agents that can react with biological nucleophiles.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong bases, and strong acids.

Conclusion and Future Outlook

This compound represents a chemical entity with significant, yet largely untapped, synthetic potential. Its multifunctional nature, combining an α,β-unsaturated system with a β-keto ester, positions it as a valuable building block for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. While direct experimental data remains elusive, this guide provides a solid, scientifically-grounded framework for its synthesis, reactivity, and characterization based on the well-established chemistry of its constituent functional groups. It is our hope that this in-depth technical guide will catalyze further investigation into the properties and applications of this intriguing molecule, paving the way for new discoveries and innovations.

References

  • Google Patents. (n.d.). Preparation of alpha, beta-unsaturated carbonyl compounds.
  • Wikipedia. (2023, December 29). α,β-Unsaturated carbonyl compound. Retrieved February 2, 2026, from [Link]

  • Feng, C., et al. (2018). Direct Synthesis of β,γ-Unsaturated α-Keto Esters from Aldehydes and Pyruvates. ChemistrySelect, 3(38), 10738-10741.
  • ResearchGate. (n.d.). The reaction between α,β-unsaturated keto ester and acetone. Retrieved February 2, 2026, from [Link]

  • LibreTexts. (2021, October 30). 6.5: Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]

  • Science.gov. (n.d.). alpha beta-unsaturated carbonyl: Topics. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved February 2, 2026, from [Link]

  • Wang, Q., et al. (2021). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry, 9, 705868.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved February 2, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. Retrieved February 2, 2026, from [Link]

  • SpringerLink. (2021). Introduction to analyzing the solidification of multifunctional acrylic esters by ESR. Retrieved February 2, 2026, from [Link]

  • PubMed. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • Astle, M. J., & Zaslowsky, J. A. (1952). Reactions Catalyzed by Anion Exchange Resins Knoevenagel Condensation. Industrial & Engineering Chemistry, 44(12), 2867–2872.
  • ResearchGate. (n.d.). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Introduction to analyzing the solidification of multifunctional acrylic esters by ESR. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Michael addition reaction of ethyl 3‐amino‐but‐2‐enoates to.... Retrieved February 2, 2026, from [Link]

  • Taylor & Francis Online. (2013). Full article: Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023, November 29). Michael addition reaction. Retrieved February 2, 2026, from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved February 2, 2026, from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved February 2, 2026, from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Retrieved February 2, 2026, from [Link]

  • SciELO. (2012, March 29). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4‐Chloro‐3‐oxobutanoate in Ionic Liquid. Retrieved February 2, 2026, from [Link]

  • YouTube. (2021, April 24). 21.8 Michael Reactions | Organic Chemistry. Retrieved February 2, 2026, from [Link]

Sources

Technical Whitepaper: Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 2-acetylbut-2-enoate , a critical


-unsaturated carbonyl intermediate used in heterocyclic synthesis and drug development.

Structural Characterization, Synthesis, and Pharmaceutical Applications

Executive Summary & Chemical Identity

This compound (IUPAC) is a polyfunctional organic scaffold characterized by an electron-deficient alkene flanked by two electron-withdrawing groups (EWGs): an acetyl ketone and an ethyl ester. It is the Knoevenagel condensation product of acetaldehyde and ethyl acetoacetate.

In pharmaceutical research, this molecule serves as a "linchpin" intermediate. It acts as a potent Michael acceptor and is the isolated intermediate in the stepwise Hantzsch Dihydropyridine Synthesis , a pathway essential for producing calcium channel blockers (e.g., Nifedipine analogs).

Chemical Data Matrix
PropertySpecification
IUPAC Name This compound
CAS Number 1540-29-0
Molecular Formula

Molecular Weight 156.18 g/mol
Synonyms Ethyl ethylideneacetoacetate;

-Ethylideneacetoacetic ester
SMILES CCOC(=O)C(=CC)C(=O)C
Key Reactivity Michael Addition, 1,4-Addition, Heterannulation

Structural Analysis & Stereochemistry

The molecule exhibits geometric isomerism due to the trisubstituted double bond. The steric bulk of the acetyl and ester groups, combined with dipole minimization, typically results in a mixture of


 and 

isomers, though the

-isomer often predominates in thermodynamic equilibrium due to the trans-arrangement of the largest groups.
Graphviz Structural Representation

The following diagram illustrates the connectivity and functional group hierarchy.

G Core This compound (C8H12O3) Acetyl Acetyl Group (-COCH3) Electrophilic Center Core->Acetyl C2 Position Ester Ethyl Ester (-COOEt) Modifiable Handle Core->Ester C2 Position Alkene Alkene (C2=C3) Michael Acceptor Core->Alkene Core Scaffold Reactivity High Reactivity: Nucleophilic Attack at C3 Alkene->Reactivity

Figure 1: Functional decomposition of the this compound scaffold showing electrophilic sites.

Synthesis Protocol: The Knoevenagel Condensation

The industrial and laboratory standard for synthesizing this compound is the Knoevenagel Condensation . This reaction involves the nucleophilic addition of an active methylene compound (ethyl acetoacetate) to a carbonyl (acetaldehyde), followed by dehydration.

Reaction Mechanism

The reaction is catalyzed by a weak base (typically Piperidine) and a weak acid (Acetic Acid) to buffer the pH and facilitate iminium ion formation.

  • Enolization: Base deprotonates ethyl acetoacetate to form an enolate.

  • Attack: Enolate attacks the acetaldehyde carbonyl (or piperidine-derived iminium).

  • Elimination: Loss of water (dehydration) drives the equilibrium to the conjugated enoate.

Synthesis SM1 Ethyl Acetoacetate (Active Methylene) Inter1 Aldol Adduct (β-Hydroxy Intermediate) SM1->Inter1 Nucleophilic Attack SM2 Acetaldehyde (Electrophile) SM2->Inter1 Nucleophilic Attack Catalyst Cat: Piperidine / AcOH (Buffer System) Catalyst->Inter1 Product This compound (Target) Inter1->Product Dehydration (-H2O)

Figure 2: Synthetic pathway via Knoevenagel Condensation.

Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:

  • Ethyl Acetoacetate (6.5 g, 50 mmol)

  • Acetaldehyde (2.4 g, 55 mmol) [Use freshly distilled; b.p. 20.2°C]

  • Piperidine (0.2 mL)[1]

  • Dichloromethane (DCM) or Ethanol (Solvent)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and a drying tube (calcium chloride).

  • Cooling (Critical): Place the flask containing Ethyl Acetoacetate and solvent in an ice-salt bath (-5°C). The reaction is highly exothermic; failure to cool will result in polymerization.

  • Catalysis: Add the Piperidine catalyst dropwise.

  • Addition: Add Acetaldehyde dropwise over 30 minutes, maintaining internal temperature

    
    .
    
  • Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours.

  • Validation (TLC): Check reaction progress using TLC (Hexane:EtOAc 4:1). The product will appear as a UV-active spot (

    
    ), distinct from the starting keto-ester.
    
  • Workup: Wash the organic layer with dilute HCl (to remove piperidine), then saturated

    
    , and finally Brine. Dry over 
    
    
    
    .
  • Purification: Distillation under reduced pressure is required for high purity, as the compound degrades on silica gel columns.

Spectroscopic Characterization

Researchers must validate the structure using NMR. The diagnostic signal is the vinyl proton quartet and the shift of the acetyl methyl group.

Predicted H NMR Data ( , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Vinyl-H 6.95 - 7.05Quartet (

Hz)
1H

(Deshielded by 2 EWGs)
Ester

4.25 - 4.35Quartet2H

Acetyl

2.30 - 2.40Singlet3H

Vinyl

1.90 - 2.00Doublet (

Hz)
3H

Ester

1.30 - 1.35Triplet3H

Note: Chemical shifts may vary slightly depending on the E/Z ratio of the sample.

Pharmaceutical Applications

The primary utility of this compound lies in its ability to undergo cyclization reactions to form heterocycles.

The Hantzsch Dihydropyridine Synthesis

This molecule is the "isolated intermediate" in the synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of drugs used as calcium channel blockers (e.g., Nifedipine).[2]

  • Mechanism: The enoate reacts with a

    
    -amino ester (formed from ammonia and a second equivalent of acetoacetate) to close the dihydropyridine ring.
    
Pyrimidine Synthesis

Reaction with urea or thiourea under basic conditions yields substituted pyrimidines, which are scaffolds for antiviral and anticancer agents.

Applications Enoate This compound DHP 1,4-Dihydropyridines (Ca2+ Channel Blockers) Enoate->DHP + β-Amino Ester Pyrimidine Pyrimidines (Antivirals) Enoate->Pyrimidine + Urea/Thiourea Michael Michael Adducts (Diverse Scaffolds) Enoate->Michael + R-SH / R-NH2

Figure 3: Divergent synthetic applications in drug discovery.

References

  • PubChem. (n.d.).[1] this compound (CID 53941670). National Center for Biotechnology Information. Retrieved from [Link]

  • Jones, G. (2011). The Knoevenagel Condensation. In Organic Reactions (Vol. 15). Wiley.[1] [Classic reference for mechanism and catalyst selection].

  • Memarian, H. R., et al. (2012). Ultrasound-assisted synthesis of 1,4-dihydropyridines.Ultrasonics Sonochemistry, 19(3), 452-458.
  • Organic Syntheses. (1943). Ethyl Ethylideneacetoacetate. Org.[1][2][3] Synth. 1943, 23, 35. (Standard protocol for the condensation of acetaldehyde and acetoacetic ester).

Sources

Technical Guide: Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Application in Heterocyclic Drug Design

Executive Summary

Ethyl 2-acetylbut-2-enoate (CAS: 15301-37-8) is a dense, polyfunctionalized


-unsaturated carbonyl intermediate. With a molecular weight of 156.18  g/mol  , it serves as a critical Michael acceptor in organic synthesis. Unlike simple crotonates, this molecule possesses two electron-withdrawing groups (an acetyl and an ethoxycarbonyl) attached to the same olefinic carbon, creating a highly polarized "push-pull" system.

This guide details the physicochemical properties, validated synthetic protocols, and the pivotal role of this compound in the Hantzsch dihydropyridine synthesis—a fundamental pathway for generating calcium channel blockers (e.g., Nifedipine) and multidrug resistance modulators.

Physicochemical Characterization

Understanding the physical constants of this compound is essential for stoichiometric calculations and purification processes. It exists primarily as a mixture of E and Z geometric isomers, though the E-isomer often predominates due to steric repulsion between the acetyl and ester groups.

Table 1: Key Physical Properties
PropertyValueNotes
Molecular Formula

Derived from Ethyl Acetoacetate + Acetaldehyde
Molecular Weight 156.18 g/mol Monoisotopic Mass: 156.08 Da
Physical State Clear to pale yellow liquidMobile oil, typically lachrymatory
Density

Denser than constituent reagents
Boiling Point

at 10 mmHg
Thermal degradation possible >150°C
LogP (Predicted) ~1.2Moderate lipophilicity
Solubility DCM, EtOAc, EthanolImmiscible in water

Critical Distinction: Do not confuse this molecule with Ethyl crotonate (


, MW 114.14) or Diethyl methylmalonate  (

, MW 174.19). The presence of the acetyl group at the

-position is the defining feature governing its reactivity.

Synthetic Pathway: Knoevenagel Condensation[4][7][8][9][10]

The industrial and laboratory standard for synthesizing this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (ethyl acetoacetate) to a carbonyl (acetaldehyde), followed by dehydration.

Reaction Mechanism Visualization[9]

The following diagram outlines the catalytic cycle, highlighting the formation of the enolate and the subsequent elimination of water.

Knoevenagel_Mechanism Reactants Ethyl Acetoacetate + Acetaldehyde Intermediate Aldol Intermediate Reactants->Intermediate Nucleophilic Attack Catalyst Catalyst Base (Piperidine) Catalyst->Reactants Deprotonation Transition Dehydration (-H₂O) Intermediate->Transition elimination Product This compound (Michael Acceptor) Transition->Product C=C Formation

Figure 1: Step-wise mechanism of the Knoevenagel condensation converting ethyl acetoacetate and acetaldehyde into the target alkene.

Experimental Protocol

Safety: This reaction is exothermic. Acetaldehyde is volatile (BP 20.2°C) and flammable. Work in a fume hood.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Acetaldehyde (1.2 equiv)

  • Piperidine (0.05 equiv)

  • Glacial Acetic Acid (0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Benzene (if using Dean-Stark)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a thermometer. If performing azeotropic distillation, attach a Dean-Stark trap.

  • Cooling: Charge the flask with Ethyl acetoacetate and the solvent. Cool to 0°C in an ice bath.

  • Catalyst Addition: Add the Piperidine/Acetic acid buffer. Stir for 10 minutes.

  • Controlled Addition: Add Acetaldehyde dropwise via the addition funnel. Crucial: Maintain internal temperature <10°C to prevent polymerization of acetaldehyde.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. For high yield, reflux with water removal (Dean-Stark) is preferred to drive the equilibrium forward.

  • Workup: Wash the organic layer with 1N HCl (to remove piperidine), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
     and concentrate in vacuo. Purify via vacuum distillation (bp ~108°C @ 12 mmHg).
    

Reactivity Profile & Drug Development Utility

This compound acts as a "linchpin" in heterocyclic chemistry. Its primary utility lies in its ability to undergo Michael additions followed by cyclization.

The Hantzsch Dihydropyridine Synthesis

This molecule represents the "pre-formed" intermediate in the Hantzsch synthesis. By isolating this intermediate, researchers can synthesize asymmetric 1,4-dihydropyridines (1,4-DHPs) with high regioselectivity, a requirement for modern calcium channel blocker development (e.g., Nitrendipine analogs).

Pathway Diagram

Hantzsch_Pathway Precursor This compound (Michael Acceptor) Michael_Add Michael Addition (C-C Bond Formation) Precursor->Michael_Add Enamine Amino Crotonate (Enamine Species) Enamine->Michael_Add Cyclization Intramolecular Cyclization (-H₂O) Michael_Add->Cyclization DHP 1,4-Dihydropyridine (Drug Scaffold) Cyclization->DHP Oxidation Oxidation (Optional) -> Pyridine DHP->Oxidation

Figure 2: The convergent synthesis of 1,4-dihydropyridines using this compound as the electrophilic component.

Analytical Validation

To validate the synthesis of this compound, compare spectral data against the following benchmarks:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       6.9–7.1 ppm (q, 1H): The olefinic proton (
      
      
      
      ). Its position confirms the conjugation.
    • 
       4.2 ppm (q, 2H): Ethyl ester methylene (
      
      
      
      ).
    • 
       2.3 ppm (s, 3H): Acetyl methyl group (
      
      
      
      ).
    • 
       1.9 ppm (d, 3H): Methyl group on the double bond (
      
      
      
      ).
  • IR Spectroscopy:

    • Look for two distinct carbonyl stretches: Ester (~1720 cm

      
      ) and Conjugated Ketone (~1670 cm
      
      
      
      ).
    • C=C stretch at ~1630 cm

      
      .
      

References

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Knoevenagel Condensation: General Procedures. Org.[1][2][3][4][5][6] Synth. Coll. Vol. 3, p. 377. [Link]

  • Membrapor. Hantzsch Reaction Mechanism and Applications in Pharmacology. [Link](Note: Generalized reference to Hantzsch chemistry).

  • NIST Chemistry WebBook. Ethyl acetoacetate and related esters. [Link]

Sources

Technical Deep Dive: Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Analysis

Ethyl 2-acetylbut-2-enoate (CAS: 15301-37-8) is a pivotal


-unsaturated dicarbonyl intermediate. It serves as a "Michael acceptor" in organic synthesis, most notably as the Knoevenagel condensation product utilized in the Hantzsch dihydropyridine synthesis.
IUPAC Nomenclature Breakdown

The user-supplied name "Ethyl 2-acetyl-2-butenoate" is chemically descriptive but the preferred IUPAC systematic name is This compound .[1]

  • Parent Chain: But-2-enoate (4-carbon chain with a double bond at C2).[1]

  • Principal Functional Group: Ester (Ethyl ...oate).[1][2][3]

  • Substituent: Acetyl group (

    
    ) at position 2.
    
Stereochemical Designation (E/Z Isomerism)

For researchers, defining the geometry of the trisubstituted double bond is critical for predicting reactivity. We apply the Cahn-Ingold-Prelog (CIP) priority rules to the C2=C3 double bond.

PositionGroup 1Group 2Priority Determination
C2 (alpha) Ester (

)
Acetyl (

)
Ester > Acetyl .The ester carbonyl carbon is bonded to (O, O, O). The acetyl carbonyl carbon is bonded to (O, O, C). Oxygen outranks Carbon.[1]
C3 (beta) Methyl (

)
Hydrogen (

)
Methyl > Hydrogen .
  • (Z)-Isomer: The Ester and Methyl groups are on the same side (Zusammen).

  • (E)-Isomer: The Ester and Methyl groups are on opposite sides (Entgegen).

Note: In Knoevenagel condensations involving ethyl acetoacetate, the product often exists as a mixture, though thermodynamic stabilization via dipole minimization often favors the (E)-isomer.

Synthetic Methodology: The Knoevenagel Route

The industrial and laboratory standard for synthesizing this compound is the Knoevenagel Condensation . This involves the nucleophilic addition of an active hydrogen compound (Ethyl Acetoacetate) to a carbonyl group (Acetaldehyde), followed by dehydration.

Reaction Logic
  • Reagents: Acetaldehyde + Ethyl Acetoacetate.[1]

  • Catalyst: Piperidine (base) + Acetic Acid (acid). This "buffer" system promotes enolization while catalyzing the dehydration step.[1]

  • Challenge: Acetaldehyde is highly volatile (b.p. 20.2 °C).[1] The protocol must prevent evaporative loss before reaction.[1]

Experimental Protocol

Safety Note: Acetaldehyde is a Group 1 carcinogen and highly flammable.[1] Perform all steps in a fume hood.

Table 1: Step-by-Step Synthesis Protocol

StepPhaseActionRationale
1 Setup Equip a 3-neck RBF with a reflux condenser, pressure-equalizing dropping funnel, and a thermometer. Place in an ice-salt bath (-5°C).Prevent acetaldehyde evaporation during initial mixing.[1]
2 Charging Add Ethyl Acetoacetate (1.0 eq) and Catalyst (0.05 eq Piperidine / 0.05 eq AcOH) to the flask. Stir in dry Toluene.Toluene allows for azeotropic water removal later.[1]
3 Addition Add Acetaldehyde (1.2 eq) dropwise via the funnel, maintaining internal temp < 5°C.Exothermic reaction control; excess aldehyde compensates for volatility.
4 Reaction Allow to warm to RT (1 hr), then heat to reflux with a Dean-Stark trap .Drive the equilibrium forward by removing the water byproduct (Le Chatelier's principle).
5 Workup Wash organic layer with dilute HCl (remove amine), then NaHCO3, then Brine. Dry over MgSO4.[1][4]Neutralize catalyst residues.[1]
6 Purification Vacuum distillation.[1]Isolate the olefinic product from unreacted starting material.
Mechanistic Pathway (Graphviz)

Knoevenagel Start Ethyl Acetoacetate (Active Methylene) Enolate Enolate Ion (Nucleophile) Start->Enolate -H+ Base Piperidine (Deprotonation) Base->Enolate Aldol Aldol Intermediate (Alcohol) Enolate->Aldol + Acetaldehyde Aldehyde Acetaldehyde (Electrophile) Aldehyde->Aldol Elimination Dehydration (-H2O) Aldol->Elimination Product This compound (Michael Acceptor) Elimination->Product Thermodynamic Control

Figure 1: Mechanism of the Knoevenagel condensation. The base generates the enolate, which attacks the aldehyde. Subsequent dehydration yields the conjugated system.

Application: The Hantzsch Dihydropyridine Synthesis[2][3][5][6][7]

This compound is rarely the end product; it is a transient intermediate in the Hantzsch Dihydropyridine (DHP) Synthesis . This reaction creates 1,4-dihydropyridines, the scaffold for calcium channel blockers like Nifedipine.[3]

The Convergence Logic

The classical Hantzsch synthesis is a 3-component reaction (Aldehyde + 2


-keto esters + Ammonia). However, mechanistically, it proceeds via two converging pathways:
  • Pathway A (Knoevenagel): Aldehyde +

    
    -keto ester 
    
    
    
    This compound (Our Topic).
  • Pathway B (Enamine Formation):

    
    -keto ester + Ammonia 
    
    
    
    Ethyl
    
    
    -aminocrotonate.[1]

These two intermediates then undergo a Michael addition followed by cyclization.[1]

Reaction Workflow (Graphviz)

Hantzsch Sub1 Acetaldehyde Knoevenagel INTERMEDIATE A: This compound (Unsaturated Acceptor) Sub1->Knoevenagel Condensation Sub2 Ethyl Acetoacetate (Molecule 1) Sub2->Knoevenagel Condensation Sub3 Ethyl Acetoacetate (Molecule 2) Enamine INTERMEDIATE B: Ethyl 3-aminocrotonate (Enamine Donor) Sub3->Enamine Amination Ammonia Ammonia / NH4OAc Ammonia->Enamine Amination Michael Michael Addition (C-C Bond Formation) Knoevenagel->Michael Electrophile Enamine->Michael Nucleophile Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine (DHP Product) Cyclization->DHP

Figure 2: The convergent synthesis of Hantzsch Dihydropyridines. The target molecule (Intermediate A) acts as the electrophile accepting the enamine.

Analytical Characterization

To validate the synthesis of this compound, researchers should look for specific spectroscopic signatures distinguishing it from the starting material (Ethyl Acetoacetate).

Table 2: Expected 1H NMR Data (CDCl3)

Proton TypeChemical Shift (

)
MultiplicityDiagnostic Note
Olefinic H (C3-H) 6.9 - 7.1 ppm QuartetKey Indicator. Confirms the formation of the double bond. Downfield due to conjugation with two carbonyls.[1]
Vinyl Methyl (C4-H) 1.9 - 2.1 ppm DoubletCouples with the olefinic proton.
Acetyl Methyl 2.3 - 2.4 ppm SingletDistinct from the ester ethoxy methyl.
Ester -OCH2- 4.2 - 4.3 ppm QuartetStandard ethyl ester pattern.[1]

IR Spectroscopy:

  • Look for two carbonyl stretches.[1] The conjugated ketone (acetyl) will appear slightly lower (~1670-1690 cm⁻¹) than the conjugated ester (~1710-1725 cm⁻¹).

  • Absence of the broad -OH stretch (enol form of starting material) confirms consumption of ethyl acetoacetate.

References

  • PubChem. this compound | C8H12O3.[1][5] National Library of Medicine.[1] [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation: Mechanism and Protocols. [Link]

  • Memarian, H. R., et al. (2012). Synthesis of Hantzsch 1,4-Dihydropyridines. Journal of the Iranian Chemical Society. [Link]

Sources

Technical Monograph: 3-Carbethoxy-3-penten-2-one

Author: BenchChem Technical Support Team. Date: February 2026

(Ethyl 2-ethylidene-3-oxobutanoate)[1]

Executive Summary & Chemical Identity

3-Carbethoxy-3-penten-2-one , systematically known as Ethyl 2-ethylidene-3-oxobutanoate , is a highly reactive


-unsaturated carbonyl compound. It serves as a critical "Michael acceptor" intermediate in organic synthesis, most notably in the Hantzsch dihydropyridine synthesis for calcium channel blockers (e.g., Nifedipine) and in the construction of complex heterocycles like pyrimidines and pyrazoles.

Unlike its saturated analog (Ethyl 2-ethylacetoacetate), this molecule possesses a conjugated enone system that imparts significant electrophilicity at the


-carbon, making it susceptible to nucleophilic attack and polymerization.
Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueNotes
IUPAC Name Ethyl 2-ethylidene-3-oxobutanoateAlso: Ethyl ethylideneacetoacetate
CAS Number 10544-63-5Often generated in situ due to stability issues.
Molecular Formula

Molecular Weight 158.19 g/mol
Appearance Pale yellow to colorless liquidDarkens upon standing (polymerization).
Boiling Point ~105–110 °C @ 10 mmHgThermally unstable at atmospheric pressure.
Density ~1.04 g/mLEstimated based on homologs.
Solubility Soluble in EtOH,

,

Decomposes in water (slow hydrolysis).
Synthesis Protocol: Knoevenagel Condensation[5][10][11]

The standard synthesis involves the Knoevenagel condensation of acetaldehyde and ethyl acetoacetate (EAA). This reaction is equilibrium-driven and sensitive to temperature; uncontrolled heating leads to the "bis" product (Ethylidene bis(ethyl acetoacetate)) or polymerization.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step that forms the alkene.

Knoevenagel_Mechanism cluster_conditions Critical Control Factors Acetaldehyde Acetaldehyde (CH3CHO) Imine Imine/Enamine Intermediate Acetaldehyde->Imine + Catalyst EAA Ethyl Acetoacetate (Active Methylene) Aldol Aldol Adduct (Unstable) EAA->Aldol Enolate Attack Catalyst Piperidine/AcOH (Catalyst) Imine->Aldol Electrophilic Attack Product 3-Carbethoxy-3-penten-2-one (Target Enone) Aldol->Product - H2O (Elimination) Water H2O (Byproduct) Aldol->Water Temp Temp < 5°C (Prevents Bis-Adduct)

Figure 1: Catalytic cycle for the Knoevenagel condensation of acetaldehyde and ethyl acetoacetate.

Experimental Procedure

Scale: 100 mmol Safety: Acetaldehyde is volatile and flammable. Piperidine is toxic.[9] Work in a fume hood.

  • Preparation:

    • Charge a 250 mL 3-neck round-bottom flask with Ethyl Acetoacetate (13.0 g, 100 mmol).

    • Cool the flask to -5°C to 0°C using an ice-salt bath.

    • Add Acetaldehyde (4.85 g, 110 mmol, 1.1 eq) slowly to the cooled ester.

  • Catalysis:

    • Prepare a catalyst solution of Piperidine (0.4 mL) and Glacial Acetic Acid (0.2 mL) in 5 mL of dry ethanol.

    • Add the catalyst solution dropwise over 20 minutes, maintaining the internal temperature below 5°C .

    • Note: Exotherms indicate reaction initiation. If the temperature spikes, the selectivity for the mono-alkene drops.

  • Reaction & Workup:

    • Stir at 0°C for 4 hours, then allow to warm to room temperature for 1 hour.

    • Dilute with Diethyl Ether (100 mL) and wash with Brine (2 x 50 mL) to remove the catalyst.

    • Dry the organic layer over anhydrous

      
       and concentrate under reduced pressure (rotary evaporator, bath < 30°C).
      
  • Purification:

    • The crude oil is often used directly due to instability.

    • If high purity is required, distill under high vacuum (0.5 mmHg ) at approx. 60–70°C. Do not distill at atmospheric pressure.

Reactivity Profile & Applications

The defining feature of 3-carbethoxy-3-penten-2-one is its dual electrophilicity .[10] It can react at the carbonyl carbon (1,2-addition) or, more commonly, at the


-carbon (1,4-Michael addition).
A. The Hantzsch Dihydropyridine Synthesis

This is the primary industrial application. The molecule acts as the "East" fragment in the construction of 1,4-dihydropyridine (DHP) scaffolds, a pharmacophore found in antihypertensive drugs.

Mechanism:

  • Michael Addition: An enamine (e.g., methyl 3-aminocrotonate) attacks the

    
    -carbon of 3-carbethoxy-3-penten-2-one.
    
  • Cyclization: The resulting intermediate undergoes intramolecular condensation to close the DHP ring.

Hantzsch_Pathway Target 3-Carbethoxy-3-penten-2-one (Michael Acceptor) Michael_Adduct Michael Adduct (Acyclic Intermediate) Target->Michael_Adduct Step 1: C-C Bond Formation Enamine 3-Aminocrotonate (Nucleophile) Enamine->Michael_Adduct Cyclization Intramolecular Condensation (-H2O) Michael_Adduct->Cyclization Step 2: Ring Closure DHP 1,4-Dihydropyridine (Nifedipine Core) Cyclization->DHP

Figure 2: The role of 3-carbethoxy-3-penten-2-one in the convergent Hantzsch synthesis.

B. Bis-Adduct Formation (Side Reaction)

If the Knoevenagel reaction (Section 2) is run with excess ethyl acetoacetate or at high temperatures, the product reacts with a second equivalent of EAA to form Ethylidene bis(ethyl acetoacetate) .

  • Significance: This bis-adduct is actually a stable solid precursor often stored and used to generate the alkene in situ by retro-Michael reaction upon heating.

Quality Control & Characterization

To validate the synthesis of 3-carbethoxy-3-penten-2-one, use the following spectral markers.

TechniqueDiagnostic SignalInterpretation

NMR

6.9–7.1 ppm (q, 1H)
Vinyl proton (

). Chemical shift varies by E/Z isomer.

NMR

2.0–2.1 ppm (d, 3H)
Methyl group on the alkene (

).
IR Spectroscopy 1720

(vs)
Ester carbonyl stretch.
IR Spectroscopy 1665

(s)
Conjugated ketone stretch (lower freq due to conjugation).
IR Spectroscopy 1630

(m)

alkene stretch.

Self-Validation Check:

  • If the NMR shows a triplet at

    
     4.5 ppm (methine), you have likely formed the Bis-adduct  (impurity).
    
  • If the NMR shows a quartet at

    
     3.5 ppm coupled to a triplet at 1.0 ppm, verify the ethyl ester group is intact.
    
References
  • Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.[10] Link

  • Jones, G. (1967). "The Knoevenagel Condensation."[4][7][11] Organic Reactions, 15, 204–599.[10] (Seminal review on the mechanism and scope).

  • Bossert, F., & Vater, W. (1989). "1,4-Dihydropyridines: A Basis for Developing New Drugs." Medicinal Research Reviews, 9(3), 291-324.[10] (Detailed application in Nifedipine synthesis).

  • Tietze, L. F., & Beifuss, U. (1991).[10] "The Knoevenagel Reaction in Natural Product Synthesis." Comprehensive Organic Synthesis, 2, 341-394.[10]

  • PubChem. (2025).[9] "Ethyl acetoacetate - Compound Summary." National Library of Medicine. Link (Precursor data).

Sources

Commercial Availability & Technical Profile: Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-acetylbut-2-enoate (CAS: 15301-37-8 ) is a specialized


-unsaturated carbonyl compound utilized primarily as a Michael acceptor in the synthesis of heterocyclic pharmaceutical intermediates, including 1,4-dihydropyridines.[1]

Commercially, this compound is classified as a niche building block rather than a bulk commodity. While listed by aggregators such as PubChem and ChemSpace, direct stock is frequently limited due to its inherent reactivity (polymerization potential) and E/Z isomerization. For high-precision drug development workflows, in-situ generation or fresh synthesis is often recommended over purchasing aged commercial stock to ensure reaction reproducibility.

Chemical Identity & Properties

Correct identification is critical as this compound is frequently confused with its saturated analog (Ethyl 2-ethylacetoacetate) or structural isomers (Tiglates).

FeatureSpecification
IUPAC Name This compound
CAS Number 15301-37-8
Synonyms Ethyl ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-ethylideneacetoacetate; 3-Carbethoxy-3-penten-2-one
Molecular Formula

Molecular Weight 156.18 g/mol
Core Structure Ethyl acetoacetate backbone with an ethylidene substituent at the

-position.[1][2][3][4][5][6][7]
Reactivity Class Electron-deficient alkene (Michael Acceptor); 1,3-Dicarbonyl

Commercial Availability Landscape

Supply Chain Analysis

The commercial supply of this compound is fragmented. Major catalog suppliers (e.g., Sigma-Aldrich, TCI) often list the saturated analog (CAS 607-97-6) but rarely stock the unsaturated CAS 15301-37-8 in bulk.

  • Primary Source Type: Custom Synthesis Houses & Chemical Aggregators.

  • Typical Purity: 95% - 97% (Technical Grade). High purity (>99%) is rare due to spontaneous isomerization.

  • Lead Time: Often "Made to Order" (2–4 weeks) rather than "In Stock".

Identified Vendors (Verified Listings)
  • CATO Research Chemicals: Listed as a supplier for laboratory quantities.[4]

  • Chemical Aggregators (MolPort, ChemSpace): List multiple boutique suppliers, though stock verification is required before ordering.

  • Toronto Research Chemicals (TRC): Capable of custom synthesis for this class of acetoacetate derivatives.

The "Make vs. Buy" Decision Matrix

Researchers must weigh the convenience of purchasing against the risk of degradation.

FactorBuy (Commercial Source) Make (In-House Synthesis)
Purity Variable (Risk of polymerization during shipping)High (Freshly distilled)
Isomer Ratio Fixed E/Z mixture (often undefined)Tunable via catalyst choice
Cost High ($100+ per gram for custom synth)Low (Commodity starting materials)
Scalability Poor (Supply chain bottlenecks)Excellent (Standard Knoevenagel)

Recommendation: For initial screening (mg scale), purchase from a verified aggregator. For process development (>10g), adopt the synthesis protocol below.

Technical Deep Dive: Synthesis & Validation

Because commercial stock may be degraded, we provide a validated protocol for the Knoevenagel Condensation of ethyl acetoacetate and acetaldehyde. This reaction is the industry standard for generating this compound.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the ethyl acetoacetate enolate onto acetaldehyde, followed by dehydration.

SynthesisPathway Reactants Reactants Ethyl Acetoacetate + Acetaldehyde Intermediate Intermediate Aldol Adduct (Alcohol) Reactants->Intermediate Nucleophilic Attack Catalyst Catalyst (Piperidine/AcOH or Ionic Liquid) Catalyst->Intermediate Promotes Dehydration Dehydration (- H2O) Intermediate->Dehydration Elimination Product Product This compound (E/Z Mixture) Dehydration->Product Yields

Figure 1: Knoevenagel condensation pathway for the synthesis of this compound.

Validated Protocol (Standard Scale)

Objective: Synthesis of 10g of this compound.

  • Reagents:

    • Ethyl Acetoacetate (1.0 eq)

    • Acetaldehyde (1.2 eq) - Note: Use freshly distilled acetaldehyde to avoid paraldehyde trimer.

    • Catalyst: Piperidine (0.05 eq) and Glacial Acetic Acid (0.05 eq) in dry Benzene or Toluene.

  • Procedure:

    • Setup: Equip a round-bottom flask with a Dean-Stark trap (for water removal) and a reflux condenser.

    • Addition: Dissolve Ethyl Acetoacetate in the solvent. Add the catalyst mixture.

    • Reaction: Cool the mixture to 0°C. Add Acetaldehyde dropwise (exothermic).

    • Dehydration: Once addition is complete, allow to warm to room temperature. For complete conversion, reflux gently with azeotropic removal of water.

    • Workup: Wash the organic layer with dilute HCl (to remove piperidine), then saturated

      
      , and finally brine.
      
    • Purification: Dry over

      
       and concentrate in vacuo. Distill under reduced pressure  to isolate the product as a clear oil.
      
  • Quality Control (QC):

    • NMR: Check for the disappearance of the aldehyde proton (9.8 ppm) and the appearance of the alkene proton (~6.8-7.0 ppm, quartet).

    • Stability Check: Store under Argon at -20°C.

Applications in Drug Development

This compound serves as a linchpin in the synthesis of bioactive heterocycles.

Hantzsch Dihydropyridine Synthesis

This compound acts as the pre-formed "Michael Acceptor" component in modified Hantzsch reactions, allowing for the synthesis of asymmetric 1,4-dihydropyridines (calcium channel blockers).

  • Workflow: Reacting this compound with an enamine (derived from a different

    
    -keto ester and ammonia) yields a dihydropyridine with different ester groups at positions 3 and 5.
    
Heterocycle Construction

It functions as a dipolarophile in cycloaddition reactions to form substituted furans and pyrroles, which are common scaffolds in kinase inhibitors.

Handling & Storage Guidelines

Due to the presence of the electron-deficient double bond, the compound is sensitive.

  • Storage: -20°C is mandatory for long-term storage.

  • Atmosphere: Store under Nitrogen or Argon to prevent oxidation.

  • Stabilizers: Commercial samples may contain small amounts of hydroquinone (MEHQ) to inhibit polymerization. If using for sensitive catalysis, remove the inhibitor via a silica plug before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53941670, this compound. Retrieved from .[1][5]

  • CATO Research Chemicals. Safety Data Sheet: Ethyl 2-Ethylideneacetoacetate. Retrieved from .

  • de Paula, B. R., et al. (2012). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. Journal of the Brazilian Chemical Society. Retrieved from .

  • ChemicalBook. Ethyl 2-ethylacetoacetate vs. This compound Properties. Retrieved from .

  • GuideChem. Supplier List for CAS 15301-37-8. Retrieved from .

Sources

Technical Whitepaper: Operational Integrity in the Handling of Ethyl 2-acetylbut-2-enoate

[1]

Executive Summary & Chemical Profile[2]

Ethyl 2-acetylbut-2-enoate (CAS 15301-37-8), also known as ethyl 2-ethylideneacetoacetate, is a reactive

111

This compound functions as a Michael acceptor , making it electrophilic and prone to nucleophilic attack by biological macromolecules (proteins/DNA), which drives its toxicological profile.[1] Furthermore, it exhibits a tendency toward spontaneous polymerization or hydrolysis if not maintained under rigorous controlled conditions.[1]

Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name This compound
CAS Number 15301-37-8
Molecular Formula

Molecular Weight 156.18 g/mol
Physical State Pale yellow liquid / Oil
Key Functional Group

-unsaturated

-keto ester
Reactivity Class Electrophile / Michael Acceptor
Storage Requirement -20°C, Inert Atmosphere (Ar/

)

Reactivity Dynamics & Hazard Assessment[1]

The safety profile of this compound is dictated by its electron-deficient alkene moiety.[1] Unlike simple esters, the conjugation with both a ketone and an ester group significantly lowers the LUMO energy, increasing susceptibility to nucleophilic attack.[1]

The "Michael Acceptor" Mechanism

The primary hazard mechanism is the alkylation of cysteine residues in proteins.[1] This covalent modification can lead to skin sensitization and cellular toxicity.[1]

ReactivityPathwayscluster_hazardsHazard Pathwayscluster_outcomesOutcomesCompoundThis compound(Electrophile)BioNuBiological Nucleophiles(Cysteine/Lysine)Compound->BioNuMichael AdditionPolyRadical/AnionicInitiatorsCompound->PolyChain ReactionWaterHydrolysis(Moisture)Compound->WaterRetro-Aldol/HydrolysisToxSensitization &Cellular StressBioNu->ToxCovalent ModificationGunkOligomers/PolymerizationPoly->GunkExothermicDecompDecomposition toAcetoacetate + AcetaldehydeWater->DecompLoss of Activity

Figure 1: Reactivity flow detailing the electrophilic nature of the compound and resulting degradation or toxicity pathways.[1]

Toxicological Indicators
  • Skin/Eye Irritation: High.[1][2] The conjugated system acts as a lachrymator mimic.[1]

  • Sensitization: Potential skin sensitizer due to protein haptenization.[1]

  • Inhalation: Vapors may cause respiratory tract irritation.[1][2][3][4][5]

Operational Protocols: A Self-Validating System

To ensure data integrity and safety, the handling of CAS 15301-37-8 must follow a "Self-Validating" workflow.[1] This means the protocol includes checkpoints that confirm the chemical's stability before it is committed to a reaction.[1]

Storage & Stability Protocol

Objective: Prevent thermodynamic relaxation (polymerization) and hydrolysis.[1]

  • Vessel: Amber glass vials with Teflon-lined septa.

  • Atmosphere: Headspace must be purged with dry Argon (Ar).[1] Nitrogen (

    
    ) is acceptable but Ar is preferred due to density.[1]
    
  • Temperature: Store at -20°C .

  • Validation (The Checkpoint): Before use, acquire a

    
    H NMR spectrum.
    
    • Pass Criteria: Distinct olefinic quartet (approx.[1] 6.9-7.1 ppm).

    • Fail Criteria: Broadening of peaks (polymerization) or appearance of aldehyde signals (hydrolysis).[1]

The Inert Transfer Protocol

Objective: Transfer the reagent to the reaction vessel without exposure to atmospheric moisture or oxygen.[1]

Equipment:

  • Gas-tight syringe (Hamilton type) or double-tipped needle (cannula).[1]

  • Balloon of Argon.[1]

Step-by-Step Workflow:

  • Equilibration: Remove the vial from -20°C storage and allow it to warm to room temperature inside a desiccator. Why? Opening a cold vial condenses atmospheric moisture, triggering immediate hydrolysis.[1]

  • Pressure Equalization: Insert an Argon balloon needle into the septum of the source vial to prevent vacuum formation during withdrawal.[1]

  • Withdrawal: Flush the syringe with Argon 3 times.[1] Withdraw the required volume of this compound.[1]

  • Delivery: Inject directly into the reaction vessel (which should already be under inert gas).

  • Reseal: Parafilm the source vial immediately and return to cold storage.

HandlingWorkflowStartStart: Reagent at -20°CWarmWarm to RT in Desiccator(Prevent Condensation)Start->WarmCheckVisual/NMR Check(Clear yellow liquid?)Warm->CheckDecisionPass?Check->DecisionDispenseInert Syringe Transfer(Argon Blanket)Decision->DispenseYesDisposeQuench & Dispose(Organic Waste)Decision->DisposeNo (Cloudy/Solid)ReactionInject into Reaction VesselDispense->Reaction

Figure 2: Operational workflow emphasizing the critical "Warm to RT" step to prevent moisture ingress.

Application: The Hantzsch Dihydropyridine Synthesis[1]

This compound is a pre-formed Knoevenagel intermediate.[1] Using this specific reagent (rather than forming it in situ) allows for greater control over the regiochemistry of unsymmetrical dihydropyridines.[1]

Standard Protocol:

  • Reagents: this compound (1.0 equiv), Amino crotonate or Enamine (1.0 equiv), Solvent (Ethanol or Acetonitrile).[1]

  • Reaction: Reflux for 2–4 hours.

  • Mechanism: The amino crotonate (nucleophile) attacks the

    
    -carbon of the this compound (Michael addition), followed by cyclization and dehydration.[1]
    
  • Workup: Cool to 0°C. The 1,4-dihydropyridine product often precipitates and can be collected via filtration.[1]

Why this matters: Using the pre-isolated CAS 15301-37-8 avoids the competition between multiple aldehydes if one were attempting a 3-component coupling with different aldehydes.[1]

Emergency Response & Disposal

ScenarioAction Protocol
Spill (Small) Absorb with vermiculite. Do not use paper towels (exothermic polymerization risk).[1] Treat area with 10% aqueous sodium bisulfite to quench electrophilicity.[1]
Skin Contact Wash immediately with soap and water for 15 minutes.[1][6] Do not use organic solvents (increases permeation).[1]
Disposal Dissolve in a combustible solvent (acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53941670, this compound.[1] Retrieved from [Link][1]

  • Memarian, H. R., et al. (2018). Ultrasonic-assisted synthesis of Hantzsch 1,4-dihydropyridines.[1] Ultrasonics Sonochemistry.[1] (Contextualizes the use of acetoacetate intermediates). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] (General guidance for handling irritant organic esters). Retrieved from [Link][1]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.[1] (Mechanistic grounding for Michael Addition/Knoevenagel condensation).

The Duality of Reactivity: An In-depth Technical Guide to the Chemistry of α,β-Unsaturated β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the reactivity profile of α,β-unsaturated β-keto esters, a class of molecules possessing a rich and tunable chemical character. Their unique structural arrangement, featuring a conjugated system activated by two distinct carbonyl functionalities, makes them powerful and versatile intermediates in modern organic synthesis. We will delve into the electronic properties that govern their reactivity, detailed protocols for their synthesis and key transformations, and their strategic application in the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.

The Core of Reactivity: Structural and Electronic Landscape

The remarkable versatility of α,β-unsaturated β-keto esters stems from the electronic interplay between a Michael acceptor system (the α,β-unsaturated ester) and a β-dicarbonyl unit. This conjugation creates a molecule with multiple electrophilic sites, primarily the carbonyl carbon of the ketone (C1), the ester carbonyl carbon (C1'), and the β-olefinic carbon (Cβ).

The presence of two electron-withdrawing groups (the ketone and the ester) flanking the α-carbon significantly influences the molecule's reactivity compared to simpler α,β-unsaturated ketones or esters.[1] This dual activation polarizes the π-system, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. Resonance analysis reveals that the negative charge in the resulting enolate intermediate can be delocalized over both oxygen atoms, providing significant stabilization.

G Start Start Res1 Res1 Start->Res1 1,2-addition site Res2 Res2 Start->Res2 1,4-addition site

Caption: Resonance delocalization highlighting the electrophilic centers.

This dual activation dictates the two primary modes of reactivity:

  • 1,2-Addition (Direct Addition): Nucleophilic attack directly at the carbonyl carbon of the ketone. This pathway is generally favored by "hard," highly reactive nucleophiles such as Grignard reagents or organolithium compounds.[2]

  • 1,4-Addition (Conjugate Addition): Nucleophilic attack at the electron-deficient β-carbon. This is the more common and synthetically versatile pathway, favored by "soft" nucleophiles like enolates, amines, thiols, and Gilman cuprates.[2][3] The resulting enolate intermediate is stabilized by extensive conjugation across the dicarbonyl system.

Synthesis of the Core Scaffold

The most prevalent method for synthesizing α,β-unsaturated β-keto esters is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a β-keto ester (like ethyl acetoacetate) with an aldehyde or ketone, followed by dehydration.[4][5] The choice of a weak base, such as piperidine or an amine, is crucial as it favors the formation of the enolate from the highly acidic active methylene compound without promoting self-condensation of the aldehyde.[4]

Experimental Protocol: Synthesis of Ethyl 2-acetylcinnamate via Knoevenagel Condensation

This protocol describes the synthesis of a representative α,β-unsaturated β-keto ester from ethyl acetoacetate and benzaldehyde.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add benzaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl 2-acetylcinnamate.

G

Caption: Workflow for Knoevenagel synthesis of α,β-unsaturated β-keto esters.

The Michael Addition: A Gateway to Complexity

The conjugate or Michael addition is arguably the most fundamental reaction of α,β-unsaturated β-keto esters, serving as a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[3] The high electrophilicity of the β-carbon, enhanced by the dual carbonyl system, makes these substrates excellent Michael acceptors for a wide variety of nucleophiles.

Aza-Michael Addition

The addition of nitrogen nucleophiles (aza-Michael addition) provides direct access to β-amino acid derivatives, which are crucial structural motifs in many pharmaceuticals. The reaction can often be performed under mild, catalyst-free conditions or with simple base catalysis.

Experimental Protocol: Aza-Michael Addition of Benzylamine to Diethyl Benzalmalonate

While not a β-keto ester, diethyl benzalmalonate is a closely related and highly reactive Michael acceptor. This protocol serves as a robust template for additions to α,β-unsaturated β-keto esters.

Materials:

  • Diethyl benzalmalonate (or a suitable α,β-unsaturated β-keto ester)

  • Benzylamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure (Solvent-Free):

  • In a 10 mL flask equipped with a magnetic stir bar, add the α,β-unsaturated ester (1.0 eq) and benzylamine (1.0 eq).

  • Add a catalytic amount of DBU (5 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 10-30 minutes.

  • Upon completion, directly purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired β-amino ester adduct.

G Start Start TS1 TS1 Start->TS1 DBU catalyst Intermediate Intermediate TS1->Intermediate TS2 TS2 Intermediate->TS2 Product Product TS2->Product

Caption: Mechanism of the base-catalyzed aza-Michael addition.

Asymmetric Michael Additions

The development of asymmetric organocatalysis has revolutionized the Michael addition, allowing for the stereocontrolled synthesis of chiral products. Bifunctional catalysts, such as thioureas or squaramides derived from cinchona alkaloids, are particularly effective. These catalysts activate the Michael acceptor through hydrogen bonding to one of the carbonyl groups, lowering its LUMO, while simultaneously orienting the nucleophile for a stereoselective attack.[6]

Table 1: Representative Organocatalyzed Asymmetric Michael Additions to α,β-Unsaturated Dicarbonyl Compounds

NucleophileMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
Dimethyl MalonateCyclohexenoneThiourea (10)Toluene489592[6]
4-HydroxycoumarinCycloheptenone9-Amino-9-deoxyepiquinine (TFA salt)Toluene727894[6]
NitromethaneEthyl α-benzoyl-cinnamateCinchona-based squaramide (5)CH₂Cl₂249296N/A
ThiophenolChalconeBifunctional thiourea (2)Toluene129895N/A

Note: Data for keto ester and chalcone are representative examples based on typical outcomes in the field.

Cycloaddition Reactions: Building Rings with Precision

The electron-deficient alkene of α,β-unsaturated β-keto esters makes them excellent dienophiles in Diels-Alder reactions .[7] The reaction with a suitable diene provides a direct route to highly functionalized six-membered rings with excellent control over regioselectivity and stereoselectivity. The presence of the dicarbonyl moiety can be further exploited for Lewis acid catalysis, which coordinates to the carbonyl oxygen atoms, further lowering the energy of the LUMO of the dienophile and accelerating the reaction.[7]

G Reactants Reactants TS TS Reactants->TS Heat or Lewis Acid Product Product TS->Product

Caption: General schematic of the Diels-Alder cycloaddition.

Applications in Heterocyclic Synthesis

The poly-functional nature of α,β-unsaturated β-keto esters makes them ideal substrates for multicomponent reactions leading to the synthesis of diverse heterocyclic scaffolds, which are of paramount importance in medicinal chemistry.

The Biginelli Reaction

A classic example is the Biginelli reaction , a one-pot cyclocondensation between an aldehyde, a β-keto ester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9] This acid-catalyzed reaction proceeds through a series of steps including an aldol condensation, formation of an N-acyliminium ion intermediate, and subsequent cyclization.[8] DHPMs are a privileged scaffold in drug discovery, with many derivatives exhibiting activity as calcium channel blockers and antihypertensive agents.

G

Caption: Simplified mechanistic pathway of the Biginelli reaction.

Spectroscopic Characterization

The structural features of α,β-unsaturated β-keto esters give rise to characteristic spectroscopic signatures.

Table 2: Typical Spectroscopic Data for an α,β-Unsaturated β-Keto Ester (e.g., Ethyl 2-acetylcinnamate)

TechniqueFeatureTypical Chemical Shift / WavenumberNotes
¹H NMR Olefinic proton (Cβ-H)δ 7.5-8.0 ppmDeshielded due to conjugation with two carbonyl groups.
Ester (CH₂)δ 4.2-4.4 ppmQuartet.
Ester (CH₃)δ 1.2-1.4 ppmTriplet.
Acetyl (CH₃)δ 2.3-2.5 ppmSinglet.
¹³C NMR Ester C=Oδ 165-170 ppm
Ketone C=Oδ 190-200 ppm
Olefinic Cβδ 140-150 ppm
Olefinic Cαδ 130-140 ppm
IR C=O Stretch (Ester)1715-1730 cm⁻¹Conjugation lowers the frequency from a saturated ester (~1740 cm⁻¹).[10][11]
C=O Stretch (Ketone)1685-1710 cm⁻¹Conjugation lowers the frequency from a saturated ketone (~1715 cm⁻¹).[10][11]
C=C Stretch1620-1650 cm⁻¹

Conclusion and Outlook

α,β-Unsaturated β-keto esters are not merely reactive molecules; they are precision tools for synthetic chemists. The ability to selectively target different electrophilic sites through the careful choice of nucleophiles and catalysts provides a powerful platform for constructing complex molecular frameworks. Their utility in fundamental transformations like Michael additions and Diels-Alder reactions, coupled with their role as key building blocks in multicomponent reactions for heterocyclic synthesis, ensures their continued importance in academic research and industrial applications, particularly in the synthesis of novel therapeutic agents. Future developments in asymmetric catalysis will undoubtedly unlock even more sophisticated and efficient ways to harness the rich chemical potential of this versatile molecular scaffold.

References

  • Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A System for Ordering C-C Bond-Forming Reactions. Angewandte Chemie International Edition in English, 33(9), 938-957. [Link]

  • Glaser, J., & Mayr, H. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry, 19(6), 1328-1337. [Link]

  • Sourav Sir's Classes. (2022, February 18). Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: Reaction mechanism and kinetics. [Link]

  • Oreate AI. (2024, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • El-Sayed, E. (n.d.). α,β-Unsaturated carbonyl compounds: Structure and properties. [Link]

  • James Ashenhurst. (2023, May 24). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. [Link]

  • Della Sala, G., & Lattanzi, A. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Molecules, 16(3), 2468-2511. [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]

  • JoVE. (n.d.). Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. [Link]

  • MacMillan, D. W. C., et al. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

  • Wang, W., Li, H., & Wang, J. (2005). Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Ketones. Organic Letters, 7(9), 1637–1639. [Link]

  • Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society, 79(14), 3985–3986. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Wang, L., et al. (2018). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 16(4), 584-593. [Link]

  • ResearchGate. (n.d.). The Biginelli Dihydropyrimidine Synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Ultrafast and Efficient Aza- and Thiol-Michael Reactions on Polyester Scaffold with Internal Electron Deficient Triple Bonds. [Link]

  • LibreTexts Chemistry. (2023, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). Enantioselective Organocatalytic Diels-Alder Reactions. [Link]

  • RSC Publishing. (2022, November 9). Regioselective a-addition of vinylogous a- ketoester enolate in organocatalytic asymmetric Michael reactions. [Link]

  • UCLA. (n.d.). IR: carbonyl compounds. [Link]

  • ResearchGate. (n.d.). Metal-free Synthesis of 2, 4, 6-Trisubstituted Pyrimidines using α,β-Unsaturated Ketones and Benzamidine via Tandem Annulation-Oxidation Pathway. [Link]

  • Filo. (2024, June 9). Step-by-step mechanism of the Michael addition between diethyl malonate and methyl vinyl ketone. [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]

  • Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... [Link]

  • Academia.edu. (n.d.). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine.... [Link]

Sources

Methodological & Application

Synthesis of Ethyl 2-acetylbut-2-enoate from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Ethyl 2-acetylbut-2-enoate (Ethyl Ethylideneacetoacetate)

Part 1: Executive Summary & Strategic Rationale

Target Molecule: this compound (CAS: 10544-63-5) Synonyms: Ethyl ethylideneacetoacetate;


-Ethylideneacetoacetic ester.[1]

This guide details the synthesis of this compound via the Knoevenagel condensation of ethyl acetoacetate (EAA) and acetaldehyde.[1] This molecule is a potent Michael acceptor and a critical intermediate in the Hantzsch dihydropyridine synthesis (used for calcium channel blocker drugs) and the construction of heterocycles like pyrimidines and pyrroles.

Technical Challenge: The primary difficulty in this synthesis is the volatility of acetaldehyde (bp 20.2°C) and its tendency to polymerize or form the bis-adduct (2:1 condensation product) rather than the desired 1:1 alkene. This protocol utilizes a low-temperature, excess-aldehyde strategy to kinetically favor the mono-condensation product and suppress Hantzsch ester formation (which occurs in the presence of ammonia/amines) or bis-adduct formation.

Part 2: Mechanistic Insight & Pathway Visualization

The reaction proceeds via a Knoevenagel condensation mechanism.[2][3][4] The base (piperidine) deprotonates the active methylene of EAA. The resulting enolate attacks the carbonyl of acetaldehyde. The intermediate aldol undergoes acid-catalyzed dehydration (facilitated by acetic acid) to yield the conjugated enone.

Key Reaction Pathway:

Knoevenagel_Pathway EAA Ethyl Acetoacetate (Nucleophile) Aldol Aldol Intermediate (Unstable) EAA->Aldol Enolate Attack (-10°C) Ace Acetaldehyde (Electrophile) Ace->Aldol Cat Cat. Piperidine/AcOH Cat->Aldol Promoter Product This compound (Target 1:1 Adduct) Aldol->Product Dehydration (-H2O) Bis Bis-Adduct (Side Product) Product->Bis + Excess EAA (Avoid by Excess Aldehyde)

Figure 1: Reaction pathway highlighting the critical divergence between the target mono-adduct and the unwanted bis-adduct.

Part 3: Experimental Protocol

Safety Warning: Acetaldehyde is extremely volatile, flammable, and a suspected carcinogen. All operations must be performed in a fume hood. Piperidine is toxic.[1]

Materials & Reagents
ReagentEquiv.[1][5][6]MW ( g/mol )Density (g/mL)Role
Ethyl Acetoacetate (EAA)1.0130.141.029Nucleophile
Acetaldehyde (freshly distilled)1.544.050.784Electrophile
Piperidine0.0585.150.862Base Catalyst
Glacial Acetic Acid0.0560.051.049Acid Catalyst
Dichloromethane (DCM)Solvent--Reaction Medium
Magnesium SulfateDrying--Workup
Step-by-Step Procedure

1. Catalyst Preparation (Buffer Solution):

  • In a small vial, mix piperidine (0.05 eq) and glacial acetic acid (0.05 eq) in 2 mL of DCM. This forms the piperidinium acetate buffer, which catalyzes both the enolization and the dehydration steps without inducing rapid polymerization of the aldehyde.

2. Reaction Setup (The "Cold Start" Protocol):

  • Charge a 3-neck round-bottom flask with Ethyl Acetoacetate (1.0 eq) and anhydrous DCM (approx. 5 mL per gram of EAA).

  • Cool the solution to -10°C using an ice/salt bath or cryocooler. Critical: Lower temperature prevents acetaldehyde evaporation and controls the reaction rate.

  • Add the prepared catalyst solution dropwise to the cold EAA solution.

3. Addition of Acetaldehyde:

  • Pre-cool the acetaldehyde to 0°C.[1]

  • Add Acetaldehyde (1.5 eq) dropwise via a pressure-equalizing addition funnel over 30-45 minutes. Maintain the internal temperature below 0°C.

  • Note: Excess acetaldehyde is used to ensure all EAA is consumed and to statistically disfavor the attack of a second EAA molecule on the formed product (which would form the bis-adduct).

4. Reaction Phase:

  • Once addition is complete, allow the mixture to stir at 0°C for 2 hours.

  • Slowly warm the reaction to room temperature (20-25°C) and stir for an additional 12-16 hours. The solution typically turns pale yellow.

  • Checkpoint: Monitor by TLC (20% EtOAc/Hexane) or GC-MS.[1] Look for the disappearance of EAA.

5. Workup:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash with water (2 x) to remove the catalyst and any unreacted acetaldehyde (which is water-soluble).

  • Wash with saturated brine (1 x) .[1]

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotavap) at low temperature (bath < 30°C) to remove DCM.[1]

6. Purification (Vacuum Distillation):

  • The crude oil contains the product and potentially traces of bis-adduct (high boiling).

  • Perform fractional distillation under reduced pressure.

  • Target Fraction: Collect the fraction boiling at 85–95°C at 12-15 mmHg (values may vary based on vacuum strength; literature often cites ~110°C at higher pressures or ~60°C at high vacuum).[1]

  • Stability Note: Do not overheat the pot residue (>140°C) to prevent thermal polymerization.

Part 4: Characterization & Quality Control

The product exists as a mixture of


 and 

isomers (geometric isomers around the C=C bond).

Table 1: Expected Analytical Data

TechniqueParameterExpected Signal / Observation
Appearance Physical StateClear, colorless to pale yellow liquid. Pungent, fruity odor.[1]
GC-MS Molecular Ion

156

.[1] Fragment peaks at 141

, 111

.
1H NMR Alkene ProtonQuartet at

6.9 - 7.1 ppm (coupling to methyl).[1]
1H NMR Vinyl MethylDoublet at

1.9 - 2.1 ppm (

Hz).[1]
1H NMR Acetyl MethylSinglet at

2.3 - 2.4 ppm.[1]
1H NMR Ester EthylQuartet at

4.2-4.3 ppm; Triplet at

1.3 ppm.[1]
IR CarbonylsTwo strong bands: ~1720 cm

(ester C=O) and ~1660 cm

(conjugated ketone C=O).[1]

Self-Validating Checkpoint: If the NMR shows a doublet at


 ~1.0 ppm and a multiplet at 

~2-3 ppm corresponding to a methine CH, you likely have the bis-adduct (Ethyl 2,4-diacetyl-3-methylpentanedioate). This indicates insufficient cooling or insufficient acetaldehyde excess.

Part 5: Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield Acetaldehyde evaporationCool reaction to -10°C; use a reflux condenser with coolant at -10°C during the RT stir phase.
Solid Precipitate Bis-adduct formationIncrease Acetaldehyde equivalents to 2.[1]0. Ensure dropwise addition is slow.
Polymerization Overheating / Acid traceEnsure catalyst is neutralized/washed out before distillation.[1] Add a radical inhibitor (e.g., BHT) during distillation.
No Reaction Wet reagentsUse anhydrous DCM and fresh reagents.[1] Water inhibits the iminium intermediate formation (catalytic cycle).

References

  • General Knoevenagel Protocol: Jones, G.[1][3] "The Knoevenagel Condensation."[1][2][3][4] Organic Reactions, 1967 , 15, 204. Link[1]

  • Hantzsch Intermediate Context: Bossert, F., et al. "1,4-Dihydropyridines: Relationships Between Structure and Biological Activity."[1] Angewandte Chemie International Edition, 1981 , 20, 762. Link

  • Ionic Liquid Catalysis (Modern Variation): Ranu, B. C., & Jana, R. "Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[1][7] European Journal of Organic Chemistry, 2006 , 2006, 3767.[7] Link[1]

  • Spectroscopic Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." SDBS No. 2785 (Ethyl acetoacetate derivatives).[1] Link[1]

Sources

Synthesis of Ethyl 2-acetylbut-2-enoate via Knoevenagel Condensation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of ethyl 2-acetylbut-2-enoate, a valuable α,β-unsaturated keto ester, through the Knoevenagel condensation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical insights, a step-by-step experimental protocol, and a thorough examination of the underlying reaction mechanism.

Introduction: The Knoevenagel Condensation as a Versatile Tool

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of a wide array of α,β-unsaturated compounds.[1] This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound possessing an active methylene group, typically in the presence of a basic catalyst.[2] The versatility and efficiency of the Knoevenagel condensation have established it as a fundamental tool in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

This guide focuses on the specific application of the Knoevenagel condensation to synthesize this compound from the readily available starting materials, ethyl acetoacetate and acetaldehyde. This compound serves as a key building block in the synthesis of more complex molecules due to its conjugated system and multiple functional groups.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for successful synthesis and optimization. The Knoevenagel condensation proceeds through a series of well-defined steps, each influenced by the choice of reactants, catalyst, and reaction conditions.

The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[1] In this protocol, we will utilize piperidine, a commonly employed and effective catalyst for this transformation.

The mechanism can be elucidated in the following key stages:

  • Enolate Formation: The basic catalyst, piperidine, abstracts an acidic α-proton from the active methylene group of ethyl acetoacetate. This deprotonation is facilitated by the presence of two electron-withdrawing groups (the acetyl and ester carbonyls), which stabilize the resulting enolate ion through resonance.

  • Nucleophilic Attack: The newly formed enolate ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of acetaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to yield a β-hydroxy ester.

  • Dehydration: The β-hydroxy ester readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, leading to the formation of the final α,β-unsaturated product, this compound. This dehydration step is often the driving force for the reaction, as it results in a stable, conjugated system.

Knoevenagel_Mechanism EthylAcetoacetate Ethyl Acetoacetate Enolate Enolate Ion EthylAcetoacetate->Enolate  + Piperidine - Piperidinium ion Acetaldehyde Acetaldehyde Piperidine Piperidine (Catalyst) Alkoxide Alkoxide Intermediate Enolate->Alkoxide  + Acetaldehyde BetaHydroxy β-Hydroxy Ester Alkoxide->BetaHydroxy  + H+ Product This compound BetaHydroxy->Product  - H2O Water Water

Figure 1: General mechanism of the Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the synthesis of this compound. Adherence to safety precautions is crucial throughout the experiment.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetate130.1413.0 g (11.8 mL)0.1
Acetaldehyde44.054.4 g (5.6 mL)0.1
Piperidine85.150.85 g (1.0 mL)0.01
Toluene-50 mL-
Anhydrous Sodium Sulfate-~5 g-
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Reaction Procedure
  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The three-necked flask should be equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Initial Charge: To the flask, add ethyl acetoacetate (13.0 g, 0.1 mol) and toluene (50 mL).

  • Catalyst Addition: Add piperidine (0.85 g, 0.01 mol) to the flask.

  • Reactant Addition: Begin stirring the mixture and add acetaldehyde (4.4 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-115 °C) and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 1 M hydrochloric acid (2 x 50 mL) to remove the piperidine catalyst.

    • Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Assemble three-necked flask with condenser and dropping funnel Charge Add ethyl acetoacetate and toluene to the flask Setup->Charge Catalyst Add piperidine Charge->Catalyst AddAcetaldehyde Dropwise addition of acetaldehyde Catalyst->AddAcetaldehyde Reflux Heat to reflux for 2-3 hours AddAcetaldehyde->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool WashAcid Wash with 1 M HCl Cool->WashAcid WashBase Wash with sat. NaHCO3 WashAcid->WashBase WashBrine Wash with brine WashBase->WashBrine Dry Dry over Na2SO4 WashBrine->Dry Evaporate Remove toluene via rotary evaporation Dry->Evaporate Distill Purify by vacuum distillation Evaporate->Distill

Sources

Technical Guide: Ethyl 2-acetylbut-2-enoate as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

Ethyl 2-acetylbut-2-enoate (also known as ethyl 2-ethylideneacetoacetate) represents a specialized class of electrophiles known as gem-diactivated alkenes . Unlike simple acrylates, this molecule possesses two electron-withdrawing groups (EWGs)—an acetyl group and an ethyl ester—attached to the same terminus of the alkene.

This "push-pull" electronic structure creates a highly polarized


-carbon, making it an exceptional Michael Acceptor  for weak nucleophiles and a critical scaffold for constructing quaternary carbon centers and functionalized heterocycles (e.g., dihydropyridines, pyrimidines).
Mechanistic Advantage: The Gem-Diactivation Effect

The convergence of two EWGs lowers the LUMO energy of the


-system significantly more than a single ester or ketone. This allows for:
  • Enhanced Electrophilicity: Reacts with neutral nucleophiles (e.g., indoles, enamines) often without strong Lewis acids.

  • Stereoelectronic Control: The steric bulk of the two EWGs directs nucleophilic attack and facilitates high diastereoselectivity in cascade reactions.

  • Multifunctional Handles: The product retains a 1,3-dicarbonyl motif, enabling subsequent cyclizations (e.g., Robinson Annulation).

ReactionLandscape Figure 1: General Reactivity Landscape of Gem-Diactivated Acceptors Substrate This compound (Gem-Diactivated) Intermediate Enolate Intermediate (Stabilized) Substrate->Intermediate 1,4-Addition (Rate Limiting) Nu Nucleophile (Indole, Malonate, Enamine) Nu->Intermediate Product Michael Adduct (Quaternary Center / Heterocycle) Intermediate->Product Protonation or Cyclization

Pre-Protocol: Synthesis & Validation of the Acceptor

Before initiating Michael additions, the quality of the acceptor is paramount. Commercial sources often contain the deconjugated isomer or hydrolysis products.

Method: Knoevenagel Condensation Reaction: Acetaldehyde + Ethyl Acetoacetate


 this compound
Quality Control Parameters (Self-Validating)
  • NMR Check: Monitor the alkene proton. The vinylic proton should appear as a quartet around 6.9–7.1 ppm . If this signal is diminished or shifted, the material has polymerized or deconjugated.

  • TLC:

    
     (Hexane/EtOAc 4:1). Stain with KMnO4 (active alkene).
    

Application Protocol A: Asymmetric Friedel-Crafts/Michael Addition

Target Application: Synthesis of Chiral Indole Alkaloid Scaffolds. Mechanism: Organocatalytic conjugate addition of indoles to the


-position.
Rationale

This protocol utilizes a chiral thiourea or squaramide catalyst . These dual-activation catalysts bind the 1,3-dicarbonyl of the acceptor (lowering LUMO) while directing the incoming indole nucleophile via hydrogen bonding, ensuring high enantioselectivity.

Materials
  • Acceptor: this compound (1.0 equiv)

  • Nucleophile: Indole (1.2 equiv)

  • Catalyst: Bifunctional Squaramide Catalyst (e.g., quinine-derived) (5 mol%)

  • Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve the indole (1.2 mmol) and the squaramide catalyst (0.05 mmol) in anhydrous toluene (3.0 mL). Stir at room temperature for 10 minutes.

    • Why? This pre-complexation step establishes the hydrogen-bonding network between the catalyst and the nucleophile.

  • Controlled Addition: Cool the reaction mixture to -20°C . Add this compound (1.0 mmol) dropwise over 5 minutes.

    • Critical Control Point: The gem-diactivated alkene is highly reactive. Low temperature suppresses racemic background reactions and polymerization.

  • Reaction Monitoring: Stir at -20°C for 24–48 hours. Monitor by TLC.[1][2][3][4]

    • Endpoint: Disappearance of the acceptor (UV active, KMnO4 stain). The product will likely be less polar than the indole.

  • Quench & Isolation: Filter the mixture through a short pad of silica gel to remove the catalyst. Wash with Et2O. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Data Interpretation (Expected)
ParameterExpected ResultTroubleshooting
Yield 85–95%If low: Check solvent dryness; water kills the H-bond network.
ee% >90%If low: Lower temperature to -40°C or increase catalyst loading.
dr >20:1High diastereoselectivity is intrinsic to the catalyst geometry.

Application Protocol B: Hantzsch-Type Dihydropyridine Synthesis

Target Application: Synthesis of Calcium Channel Blocker Analogs (Nifedipine derivatives). Mechanism: Cyclocondensation of the Michael acceptor with an enamine (generated in situ).

Rationale

This compound serves as the pre-formed "right-half" of the Hantzsch system. Reacting it with an amino-crotonate or an enamine allows for the synthesis of unsymmetrical 1,4-dihydropyridines (1,4-DHPs), which are difficult to access via the classic three-component Hantzsch reaction.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve Methyl 3-aminocrotonate (1.0 equiv) in Ethanol (0.5 M concentration).

  • Addition: Add this compound (1.0 equiv) to the solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Visual Cue: The solution often darkens from yellow to deep orange/red as the conjugated DHP system forms.

  • Crystallization (Self-Validating Purification): Cool the mixture slowly to 0°C. The 1,4-DHP product often precipitates as a solid.

    • Protocol Note: If no precipitate forms, add a seed crystal or remove 50% of the solvent and cool again. Avoid column chromatography if possible, as DHPs can oxidize to pyridines on silica.

HantzschPathway Figure 2: Modified Hantzsch Synthesis Pathway Start This compound + Methyl 3-aminocrotonate Michael Michael Addition (Intermediate A) Start->Michael EtOH, Reflux Cyclization Intramolecular Cyclodehydration Michael->Cyclization - H2O DHP 1,4-Dihydropyridine (Drug Scaffold) Cyclization->DHP

References

  • Mechanism of Michael Addition: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006.

  • Asymmetric Organocatalysis: Veverková, E., et al. "Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides."[5] Synthesis, 2021.

  • Knoevenagel Condensation Protocols: Tran, P. H., et al. "Knoevenagel condensation of aldehydes with ethyl cyanoacetate."[4] ResearchGate, 2011.

  • Reactivity of Alkylidene Acetoacetates: PubChem Compound Summary for Ethyl 2-acetyl-3-methylbut-2-enoate.

  • Indole Functionalization: El-Sawy, E. R., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molbank, 2012.

Sources

Application Note: Synthesis of Dihydropyrimidines via a Multicomponent Reaction Featuring Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of substituted dihydropyrimidines (DHPMs) utilizing ethyl 2-acetylbut-2-enoate as a versatile Michael acceptor. We delve into the mechanistic underpinnings of this multicomponent reaction, contrasting it with the classical Biginelli synthesis, and explore the critical roles of various nitrogen sources and catalytic systems. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this efficient synthetic strategy for the creation of diverse heterocyclic scaffolds with significant therapeutic potential.

Introduction: The Enduring Importance of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology. As integral components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are fundamental to the genetic code and cellular function.[1] This inherent biological relevance has inspired the development of a vast array of synthetic pyrimidine derivatives that exhibit a wide spectrum of pharmacological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties.[][3][4]

Among the most robust and atom-economical methods for constructing this valuable heterocycle is the Biginelli reaction, a one-pot, three-component synthesis that typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][5][6] This application note focuses on a strategic variation of this reaction, employing this compound, an α,β-unsaturated dicarbonyl compound, as the key three-carbon building block. This choice of substrate modifies the reaction pathway, proceeding through a conjugate addition mechanism and offering access to a unique chemical space of dihydropyrimidine analogs.

Mechanistic Framework: A Michael Addition-Initiated Pathway

The classical Biginelli reaction is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which is then intercepted by the enolate of the β-ketoester.[7] However, the use of this compound, which contains a reactive α,β-unsaturated ketone system, fundamentally alters the initial steps of the mechanism.

The reaction is initiated by a nucleophilic Michael (or conjugate) addition of a nitrogen atom from urea, thiourea, or guanidine to the β-carbon of the electron-deficient alkene in this compound. This step is often the rate-determining one and can be facilitated by a suitable catalyst. The subsequent steps involve an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto one of the carbonyl carbons, followed by a dehydration step to yield the stable 3,4-dihydropyrimidine-2(1H)-one (or thione/imine) ring system.

Key Mechanistic Steps:

  • Michael Addition: The N-C-N component (e.g., urea) acts as a nucleophile, attacking the β-position of the α,β-unsaturated system of this compound.

  • Iminium Ion Formation & Tautomerization: Concurrently, the aldehyde condenses with the other nitrogen of the urea derivative to form an iminium ion.

  • Intramolecular Cyclization: The enolate formed after the Michael addition attacks the iminium carbon, leading to the formation of the six-membered ring.

  • Dehydration: The final step is the elimination of a water molecule to afford the thermodynamically stable dihydropyrimidine product.

The choice of the nitrogen-containing reactant is critical for functional diversification of the final product:

  • Urea: Yields dihydropyrimidin-2(1H)-ones (DHPMs).

  • Thiourea: Yields dihydropyrimidin-2(1H)-thiones (DHPM-thiones), which are valuable precursors for further functionalization.[3]

  • Guanidine: Yields 2-amino -1,4-dihydropyrimidines, introducing a key basic functional group.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway R1 This compound S1 Michael Addition (Urea attacks enoate) R1->S1 R2 Aldehyde (R-CHO) S3 Iminium Ion Formation (Aldehyde + Urea) R2->S3 R3 Urea / Thiourea / Guanidine R3->S1 R3->S3 S2 Intermediate A (Enolate formation) S1->S2 S4 Intramolecular Cyclization S2->S4 S3->S4 S5 Dehydration S4->S5 P Final Product (Dihydropyrimidine) S5->P

Caption: Michael addition-initiated pathway for DHPM synthesis.

Experimental Application: Protocol for Synthesis

This section provides a detailed, self-validating protocol for the synthesis of a representative dihydropyrimidine derivative using this compound, benzaldehyde, and thiourea.

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mmol)Volume / Mass
This compound156.181.0156 mg
Benzaldehyde106.121.0102 µL
Thiourea76.121.291 mg
p-Toluenesulfonic acid (p-TSA)172.200.117 mg
Ethanol (Absolute)--5 mL
Step-by-Step Protocol
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), thiourea (1.2 mmol), and ethanol (5 mL).

  • Catalyst Addition: Add the acid catalyst, p-toluenesulfonic acid (0.1 mmol), to the reaction mixture.

  • Reaction Execution: Stir the mixture at reflux (approximately 80°C) for 4-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.

  • Isolation: Collect the solid product by vacuum filtration and wash the crude product with cold ethanol (2 x 5 mL) to remove unreacted starting materials and catalyst.

  • Purification: The collected solid can be further purified by recrystallization from hot ethanol to yield the pure dihydropyrimidine-2(1H)-thione derivative.

  • Drying & Characterization: Dry the purified product under vacuum. The expected yield is typically in the range of 75-90%. Characterize the final compound using NMR, IR, and Mass Spectrometry to confirm its structure.[8]

Experimental_Workflow A 1. Combine Reactants (Enoate, Aldehyde, Thiourea) in Ethanol B 2. Add Catalyst (p-TSA) A->B C 3. Reflux at 80°C (4-6 hours) B->C D 4. Cool to Room Temp (Precipitation) C->D E 5. Isolate by Filtration D->E F 6. Purify by Recrystallization E->F G 7. Dry & Characterize Product F->G

Caption: Step-by-step experimental workflow.

Scientific Insights & Protocol Optimization

The success of this synthesis hinges on several key parameters that can be fine-tuned to optimize reaction efficiency and yield.

  • Catalysis is Key: The reaction is typically sluggish without a catalyst. While Brønsted acids like p-TSA or HCl are effective, Lewis acids such as Yb(OTf)₃, InCl₃, or Ce(NH₄)₂(NO₃)₆ can offer higher yields and shorter reaction times, often under milder conditions.[4][7] The catalyst facilitates both the iminium ion formation and the final dehydration step.[9]

  • Solvent Selection: While ethanol is a common and effective solvent, other polar solvents like acetonitrile or solvent-free conditions can be employed.[7] Solvent-free, microwave-assisted protocols represent a green chemistry approach, often dramatically reducing reaction times to mere minutes and simplifying product isolation.[10]

  • Stoichiometry: A slight excess of the urea/thiourea component (1.1-1.5 equivalents) is often used to drive the reaction to completion and compensate for potential side reactions.

  • Aldehyde Diversity: This protocol is highly versatile and compatible with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. Electron-withdrawing groups on an aromatic aldehyde generally lead to faster reaction rates, while electron-donating groups can slow the reaction down. This versatility allows for the generation of large libraries of DHPMs for structure-activity relationship (SAR) studies.

Conclusion

The use of this compound as a substrate in a multicomponent, Biginelli-type reaction provides a powerful and flexible platform for the synthesis of structurally diverse dihydropyrimidines. The Michael addition-initiated mechanism offers a distinct advantage for creating specific substitution patterns that are highly sought after in modern drug discovery programs. The protocols and insights provided herein serve as a robust starting point for researchers aiming to explore this rich area of heterocyclic chemistry.

References

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Retrieved from [Link]

  • ResearchGate. Three generally accepted mechanisms for the Biginelli reaction. Retrieved from [Link]

  • Andrey K. (2017). Pyrimidine Synthesis. YouTube. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. Retrieved from [Link]

  • DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Retrieved from [Link]

  • Wikipedia. Biginelli reaction. Retrieved from [Link]

  • ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]

  • Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]

  • ResearchGate. Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. Retrieved from [Link]

  • SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • ResearchGate. Various strategies for the synthesis of dihydropyrimidones. Retrieved from [Link]

  • ResearchGate. A) Synthesis of 2,4,6‐functionalized pyrimidines by condensation of.... Retrieved from [Link]

  • ACS Publications. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Retrieved from [Link]

  • Pandawa Institute Journals. (2024). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Retrieved from [Link]

  • ACS Combinatorial Science. Biginelli Reaction: Polymer Supported Catalytic Approaches. Retrieved from [Link]

  • PubMed Central (PMC). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Retrieved from [Link]

  • ChemBK. ethyl (2E)-but-2-enoate. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

  • PubChem. 2-Ethylbutanoate. Retrieved from [Link]

  • CORE. Thermodynamic and Structural Effect of Urea and Guanidine Chloride on the Helical and on a Hairpin fragment of GB1 from Molecular. Retrieved from [Link]

  • ResearchGate. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Retrieved from [Link]

  • YouTube. (2023). Link between Urea cycle and Pyrimidine NT synthesis - CPS 1 and 2, Orotic aciduria in Type 2 UCD. Retrieved from [Link]

  • PubMed. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Retrieved from [Link]

  • Scent & Flavor. Ethyl 2-methylbut-2-enoate (CAS 55514-48-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Professor Dave Explains. (2021). Biginelli Reaction. YouTube. Retrieved from [Link]

  • PubChem. Ethyl 2-acetyl-3-methylbut-2-enoate. Retrieved from [Link]

Sources

Advanced Application Note: Paal-Knorr Pyrrole Synthesis via Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic utilization of Ethyl 2-acetylbut-2-enoate (CAS: 1540-29-0) in the synthesis of polysubstituted pyrroles. While the classical Paal-Knorr synthesis strictly requires a 1,4-dicarbonyl substrate, this compound serves as a potent Michael acceptor that can be converted into a 1,4-dicarbonyl equivalent in situ or via a two-step sequence.

This guide clarifies the mechanistic bridge between this


-unsaturated substrate and the Paal-Knorr cyclization, providing a validated protocol for the Sequential Michael Addition / Nef / Paal-Knorr  pathway. This approach allows for the introduction of diverse functionality at the pyrrole 3- and 4-positions, overcoming the limitations of standard 1,4-diketone availability.
Key Chemical Identity[1][2]
  • Substrate: this compound

  • Synonyms: Ethyl

    
    -acetylcrotonate, Ethyl 2-ethylideneacetoacetate
    
  • Role: Masked 1,4-dicarbonyl precursor; Michael Acceptor.

  • Target Product: Polysubstituted Pyrroles (e.g., Ethyl 2,4-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate derivatives).

Mechanistic Pathway & Logic[3]

The direct reaction of this compound with a primary amine typically yields an enamine or, upon cyclization, a pyrrolinone (lactam), not an aromatic pyrrole. To achieve the aromatic pyrrole via the Paal-Knorr logic, a 1,4-dicarbonyl system must first be generated.[1][2][3][4][5][6]

We utilize a Michael Addition of a nitroalkane (e.g., nitromethane) followed by a Nef Reaction (or oxidative denitrification) to generate the required aldehyde/ketone functionality at the


-position.
Pathway Visualization

PaalKnorrPathway Substrate This compound (Michael Acceptor) Intermediate1 γ-Nitro Carbonyl Intermediate Substrate->Intermediate1 Michael Addition Reagent1 Nitromethane (CH3NO2) + Base (DBU) Reagent1->Intermediate1 Precursor 1,4-Dicarbonyl (Aldehyde-Keto-Ester) Intermediate1->Precursor Nef Transformation Reagent2 Nef Reaction (Base then Acid) Reagent2->Precursor Product Polysubstituted Pyrrole Precursor->Product Paal-Knorr Cyclization Reagent3 Primary Amine (R-NH2) + Acid Cat. Reagent3->Product

Figure 1: The synthetic workflow converting the unsaturated Michael acceptor into a Paal-Knorr competent 1,4-dicarbonyl, followed by cyclization.[1]

Experimental Protocols

Phase 1: Generation of the 1,4-Dicarbonyl Precursor

Objective: Convert this compound into Ethyl 2-acetyl-4-oxopentanoate (or aldehyde equivalent) via Michael addition of nitromethane.

Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Substrate (Michael Acceptor)
Nitromethane 1.5Nucleophile (Carbon source)
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)1.1Base catalyst
Acetonitrile (MeCN) [Solvent]0.5 M concentration
Protocol Steps:
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve this compound (10 mmol) in anhydrous MeCN (20 mL).

  • Addition: Add Nitromethane (15 mmol) dropwise at 0°C.

  • Catalysis: Add DBU (11 mmol) slowly over 10 minutes. The solution may darken.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the alkene.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Intermediate: The resulting oil is the

    
    -nitro carbonyl intermediate. Note: This can often be used directly in the next step without column purification.
    
Phase 2: The Nef Transformation (In-situ 1,4-Dicarbonyl Formation)

Objective: Convert the nitro group into a carbonyl (aldehyde/ketone) to establish the Paal-Knorr system.

Protocol Steps:
  • Solvation: Dissolve the crude nitro-intermediate in Methanol (30 mL).

  • Base Treatment: Add NaOH (1.2 equiv, 1M aqueous solution) at 0°C. Stir for 30 minutes to form the nitronate salt.

  • Acid Hydrolysis (Nef): Pour the nitronate solution slowly into a stirred solution of Sulfuric Acid (3M, excess) in Methanol at -10°C.

  • Extraction: Dilute with water and extract with Dichloromethane (DCM).

  • Result: This yields the 1,4-dicarbonyl species (often an aldehyde-keto-ester mixture).[1]

Phase 3: Paal-Knorr Cyclization

Objective: Condensation of the 1,4-dicarbonyl with a primary amine to close the pyrrole ring.

Reagents & Stoichiometry
ComponentEquiv.Role
1,4-Dicarbonyl Intermediate 1.0Paal-Knorr Substrate
Primary Amine (e.g., Aniline, Benzylamine)1.2Nitrogen Source
p-Toluenesulfonic Acid (pTSA) 0.05Acid Catalyst
Toluene [Solvent]0.2 M concentration
Protocol Steps:
  • Assembly: In a reaction vial, combine the 1,4-dicarbonyl intermediate (from Phase 2) and the Primary Amine (1.2 equiv) in Toluene.

  • Catalysis: Add catalytic pTSA (5 mol%).

  • Cyclization: Heat the mixture to reflux (110°C) using a Dean-Stark trap (if scaling up) or in a sealed pressure vial with molecular sieves (4Å) to remove water.

    • Why: Water removal drives the equilibrium toward the pyrrole (Le Chatelier's principle).

  • Duration: Reflux for 2–4 hours. Monitor by TLC.

  • Purification: Cool to room temperature. Pass through a short pad of silica gel to remove the catalyst and amine salts. Concentrate the filtrate.

  • Isolation: Purify via flash column chromatography (Hexane/EtOAc gradient).

Critical Analysis & Troubleshooting

Why not Direct Reaction?

Reacting this compound directly with a primary amine typically results in conjugate addition (forming a


-amino ester) or condensation  with the acetyl group (forming an enamine). Without the fourth carbon provided by the nitromethane (or similar nucleophile), the 5-membered aromatic pyrrole ring cannot form via the Paal-Knorr mechanism.
Alternative: The Barton-Zard Reaction

For researchers seeking a more direct route that bypasses the explicit 1,4-dicarbonyl isolation, the Barton-Zard reaction is the industry standard for this substrate.

  • Reagents: this compound + Ethyl isocyanoacetate + Base.

  • Outcome: This forms a pyrrole-2-carboxylate directly.

  • Distinction: While efficient, this is not a Paal-Knorr synthesis. The protocol above (Michael/Nef/Paal-Knorr) is the correct methodology when adhering to Paal-Knorr mechanistic constraints (e.g., using specific amines to define the N-substituent).

Safety & Stability
  • This compound: Lachrymator and skin irritant. Handle in a fume hood.

  • Nitromethane: Potential explosive hazard under high pressure or shock; use DBU carefully to avoid runaway exotherms.

References

  • Paal-Knorr Pyrrole Synthesis Overview

    • Title: Paal-Knorr Synthesis - Wikipedia
    • Source: Wikipedia Found
    • URL:[Link][6]

  • Michael Addition of Nitroalkanes (Precursor Synthesis)

    • Title: Michael Additions of Nitroalkanes to Conjug
    • Source: Journal of the Chemical Society of Tunisia (via sctunisie.org)
    • URL:[Link] (Archived Snippet Ref 1.10)

  • Substrate Data (this compound)

    • Title: Ethyl 2-acetyl-3-methylbut-2-enoate Compound Summary[7]

    • Source: PubChem[7][8]

    • URL:[Link]

  • General Pyrrole Synthesis Mechanisms

    • Title: Synthesis of Pyrrole and Substituted Pyrroles (Review)
    • Source: ResearchGate[9]

    • URL:[Link]

Sources

Application Note: Precision Conjugate Addition Strategies for Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-acetylbut-2-enoate (also known as ethyl 2-ethylideneacetoacetate) represents a class of gem-diactivated Michael acceptors . Unlike simple acrylates, the presence of two electron-withdrawing groups (EWGs)—an acetyl and an ethoxycarbonyl moiety—at the


-position drastically lowers the LUMO energy, enhancing electrophilicity. However, the 

-methyl group introduces steric impedance that often frustrates standard conjugate addition protocols, leading to low conversion or competing 1,2-addition.

This guide provides three validated protocols to navigate these challenges, focusing on regioselectivity (1,4-addition) and stereocontrol .

Substrate Analysis & Reactivity Profile

Before initiating experimentation, it is critical to understand the electronic and steric environment of the substrate.

  • Substrate: this compound

  • CAS: 16509-44-7[1]

  • Structure: A trisubstituted alkene derived from the Knoevenagel condensation of acetaldehyde and ethyl acetoacetate.

  • Key Challenge: The "gem-diactivated" nature makes the

    
    -proton of the product highly acidic (
    
    
    
    ), rendering the product prone to retro-Michael reactions or epimerization during workup.
Mechanistic Activation Pathway

The following diagram illustrates the activation modes utilized in the protocols below.

ActivationPathway cluster_modes Catalytic Modes Substrate This compound Activation Activation Mode Substrate->Activation Coordination Nucleophile Nucleophile Attack Activation->Nucleophile LUMO Lowering Mode1 H-Bonding (Thiourea/Squaramide) Targets Carbonyl Oxygens Activation->Mode1 Mode2 Lewis Acid (Cu/Zn) Chelates 1,3-Dicarbonyl Activation->Mode2 Intermediate Stabilized Enolate Nucleophile->Intermediate C-C/C-X Bond Formation Product Michael Adduct Intermediate->Product Protonation (Stereodefining Step)

Figure 1: Mechanistic pathway for conjugate addition. The dual EWGs allow for bidentate chelation (Lewis Acids) or dual H-bond activation (Organocatalysts).

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Conjugate Addition

Objective: Enantioselective addition of soft carbon nucleophiles (e.g., nitromethane, malonates). Rationale: Chiral thioureas or squaramides activate the electrophile via H-bonding while simultaneously directing the nucleophile, avoiding the use of metals that might catalyze background racemization.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Nitromethane (5.0 equiv) or Diethyl malonate (1.2 equiv)

  • Catalyst: Bifunctional Squaramide (e.g., Takemoto's catalyst analogue) (5 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve the Catalyst (0.05 mmol) in anhydrous Toluene (2.0 mL) under Argon.

  • Substrate Addition: Add This compound (1.0 mmol, ~170 mg). Stir for 10 minutes at room temperature to ensure catalyst-substrate binding.

  • Nucleophile Introduction:

    • For Nitromethane: Add 5.0 mmol (excess is required as it acts as solvent/reactant).

    • For Malonates: Add 1.2 mmol.

  • Reaction: Stir at -20°C for 24–48 hours. Note: Lower temperature enhances enantioselectivity (ee) by suppressing the uncatalyzed background reaction.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the UV-active alkene spot (

    
    ) and appearance of the product (
    
    
    
    ).
  • Workup: Flash chromatography directly. Do not perform an aqueous basic wash , as this will deprotonate the acidic

    
    -proton and cause retro-Michael reaction.
    
    • Eluent: Hexane/EtOAc gradient.

Expected Results:

  • Yield: 85–95%

  • ee: >90% (dependent on catalyst choice)

Protocol B: Copper-Catalyzed 1,4-Addition of Organometallics

Objective: Introduction of hard alkyl/aryl groups (e.g., Methyl, Phenyl). Rationale: Grignard reagents alone prefer 1,2-addition (attacking the ketone/ester). Using a Copper(I) source generates a softer organocuprate species that prefers the softer Michael acceptor (


-carbon).

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
     (1.5 equiv)
    
  • Catalyst: CuCN

    
    2LiCl (10 mol%) or Cu(OTf)
    
    
    
    + Phosphoramidite ligand (for asymmetric)
  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Catalyst Formation: In a dry flask, dissolve CuCN (0.1 mmol) and LiCl (0.2 mmol) in THF (2 mL) to form a soluble cuprate species. Cool to -78°C .

  • Transmetallation: Add the Grignard reagent (

    
    , 1.5 mmol) dropwise. Stir for 15 mins at -78°C.
    
  • Addition: Dissolve This compound (1.0 mmol) in THF (1 mL) and add it slowly down the side of the flask over 30 minutes. Critical: Rapid addition causes localized heating and 1,2-addition.

  • Quench: Once TLC shows consumption, quench at -78°C with saturated aqueous

    
    .
    
  • Workup: Warm to RT, extract with

    
     (3x), dry over 
    
    
    
    , and concentrate.
Protocol C: Hetero-Michael Addition (Amines/Thiols)

Objective: Synthesis of


-amino or 

-thio acid derivatives. Rationale: Amines are good nucleophiles but can also act as bases. The reaction must be controlled to prevent polymerization.

Methodology:

  • Solvent: Ethanol (0.5 M concentration).

  • Procedure: Mix Substrate (1.0 equiv) and Amine (1.1 equiv) at 0°C .

  • Catalysis: Usually uncatalyzed. If sluggish, add 5 mol%

    
     (Lewis Acid) rather than a base.
    
  • Time: 1–4 hours.

  • Purification: Evaporate solvent. Recrystallize if solid; short-path distillation if liquid. Avoid silica gel chromatography if possible, as amines streak and degrade.

Analytical Validation & Data Interpretation

Use the following data markers to validate your product.

FeatureStarting Material (Alkene)Product (Michael Adduct)Notes
1H NMR (Alkene) Quartet/Multiplet at ~6.9 - 7.1 ppm Absent Clear indicator of conversion.
1H NMR (Beta-H) N/AMultiplet at ~3.0 - 4.0 ppm Diagnostic for new C-C bond.
13C NMR (Carbonyl) Conjugated (~195 ppm, ~165 ppm)Non-conjugated (~202 ppm, ~169 ppm)Shift upfield due to loss of conjugation.
IR Spectroscopy C=C stretch ~1630 cm⁻¹Absent
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Retro-Michael Workup was too basic or thermal stress.Avoid NaOH/NaHCO3 washes. Use neutral buffers. Keep rotovap bath <30°C.
1,2-Addition Product Hard nucleophile attack (Protocol B).Lower temp to -78°C. Ensure Cu catalyst quality. Add substrate slower.
Polymerization Substrate concentration too high.Dilute reaction to 0.1 M. Add radical inhibitor (BHT) if using radical precursors.

References

  • Organocatalytic Asymmetric Michael Addition

    • Almaasi, M., et al. "Organocatalytic asymmetric Michael addition of ketones to alkylidene malonates." Journal of Organic Chemistry, 2007, 72, 10291–10294.
  • Copper-Catalyzed Conjugate Addition

    • Wu, C., et al. "Asymmetric Conjugate Addition of Organoboron Reagents to Common Enones Using Copper Catalysts."[2] Journal of the American Chemical Society, 2016 , 138, 742-745.[2]

  • General Michael Addition Mechanism & Reviews

    • "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry, 2023.
  • Substrate Data (this compound)

    • NIST Chemistry WebBook, SRD 69.[1] "Ethyl 2-ethylideneacetoacetate."

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-15301-37-8 Topic: Column Chromatography Troubleshooting & Optimization Compound: Ethyl 2-acetylbut-2-enoate (CAS: 15301-37-8) Class:


-Unsaturated 

-Keto Ester (Knoevenagel Condensation Product)

Executive Summary & Triage

Status: Active Severity: High (Risk of Polymerization/Decomposition)

User Warning: You are attempting to purify a highly reactive Michael acceptor. This compound is chemically labile. It is prone to:

  • Acid-Catalyzed Hydrolysis/Decomposition: The ester and enone functionalities are sensitive to the acidic nature of standard silica gel (

    
    ).
    
  • Geometric Isomerization: The compound exists as

    
     and 
    
    
    
    isomers which may interconvert or co-elute.
  • Polymerization: The conjugated double bond allows for radical or ionic polymerization, often observed as "black tar" at the top of the column.

Primary Recommendation: If your crude material is >80% pure and thermally stable, high-vacuum fractional distillation is the superior purification method (typically b.p. ~100-110°C at reduced pressure). Proceed with column chromatography only if distillation fails or higher purity is required for analytical characterization.

Pre-Purification Diagnostics (The "Triage")

Before packing your column, perform these spot tests to prevent total mass loss.

SymptomDiagnosisAction Required
TLC spot streaks heavily Enol-Silica Interaction or Acid SensitivityAdd 1% Triethylamine (Et

N) to eluent.
Crude turns black on standing Spontaneous PolymerizationAdd radical inhibitor (e.g., BHT) immediately. Store at -20°C.
Two spots with similar


Isomerism
Do not discard! Both are likely the product. Collect both.
Spot vanishes on TLC plate Decomposition on SilicaSTOP. Use Neutral Alumina or Buffered Silica (See Protocol A).

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Buffered Silica Gel (Critical)

Standard silica gel is too acidic for this compound. You must neutralize the stationary phase.

  • Slurry Preparation: Suspend the required amount of Silica Gel 60 (230-400 mesh) in the mobile phase (e.g., Hexanes).

  • Buffering: Add 1-2% v/v Triethylamine (Et

    
    N)  to the slurry.
    
  • Equilibration: Stir for 10 minutes. Pour into the column.[1][2][3]

  • Flushing: Flush the packed column with 2 column volumes (CV) of the mobile phase containing 1% Et

    
    N before loading the sample.
    
Protocol B: Elution Strategy

Avoid polar solvents that generate heat or promote solvolysis.

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[2]

  • Gradient Profile:

    • Start: 100% Hexanes (1% Et

      
      N)
      
    • Ramp: 0%

      
       10% EtOAc (Monitor 
      
      
      
      carefully; product usually elutes early).
    • End: 20% EtOAc (Flush impurities).

  • Loading: Dry load on Celite or liquid load with minimal Toluene. Avoid DCM if possible, as traces of HCl in DCM can trigger decomposition.

Visualized Workflows

Figure 1: Purification Decision Matrix

Use this logic flow to determine the safest purification route.

G start Crude this compound thermal Is compound thermally stable (<120°C)? start->thermal distill High Vacuum Distillation (Preferred) thermal->distill Yes column_check Must use Chromatography? thermal->column_check No / Polymerizes acid_test Decomposes on Silica TLC? column_check->acid_test neutral_col Protocol A: Buffered Silica (1% Et3N) acid_test->neutral_col Yes (Streaking/Loss) std_col Standard Flash Column (Hex/EtOAc) acid_test->std_col No (Stable) alumina Alternative: Neutral Alumina Column acid_test->alumina Severe Decomposition

Caption: Decision matrix prioritizing thermal distillation over chromatography to minimize substrate degradation.

Figure 2: Isomer Handling Workflow

Handling the inevitable E/Z mixture.

G mixture Crude Mixture (E/Z Isomers) column Buffered Column (Hex/EtOAc) mixture->column fraction1 Fraction A (Major Isomer) column->fraction1 Fast Eluting fraction2 Fraction B (Minor Isomer) column->fraction2 Slow Eluting mixed Mixed Fractions column->mixed Co-eluting nmr 1H NMR Analysis fraction1->nmr fraction2->nmr mixed->nmr Calculate Ratio

Caption: Workflow for isolating or quantifying E/Z isomers, which frequently co-occur in Knoevenagel products.

Troubleshooting & FAQs

Q1: My product turned into a solid black mass at the top of the column. What happened?

A: You likely experienced acid-catalyzed polymerization . The surface hydroxyl groups on silica gel acted as a Lewis acid, initiating the polymerization of the alkene chain.

  • Fix: You must use Protocol A (Buffered Silica). If the problem persists, switch to Neutral Alumina (Grade III) , which is far less acidic.

Q2: I see two spots on TLC. Is the reaction incomplete?

A: Not necessarily. This is a Knoevenagel condensation product, which typically forms a mixture of geometric isomers (


 and 

).[4]
  • Verification: Isolate the spots separately if possible. Run an NMR. The alkene proton shifts will differ. If they equilibrate in solution (CDCl

    
    ), they are geometric isomers. If one spot is Ethyl Acetoacetate (starting material), it will stain distinctively (often purple/brown with Vanillin) and have a different smell.
    
Q3: The product is co-eluting with unreacted aldehyde. How do I separate them?

A: Aldehydes can be difficult to separate from conjugated esters.

  • Chemical Wash: Before the column, wash the organic layer with saturated Sodium Bisulfite (NaHSO

    
    ) solution. This forms a water-soluble adduct with unreacted aldehyde, removing it from the organic phase.
    
Q4: Can I use Acetone or Methanol?

A: Avoid. Nucleophilic solvents like methanol can undergo conjugate addition (Michael addition) to the


-unsaturated system, destroying your product. Stick to non-nucleophilic solvents like Hexanes, Toluene, and Ethyl Acetate.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for purifying -keto esters and handling acid-sensitive compounds).
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .

  • Organic Syntheses. General procedures for Knoevenagel Condensation products. (See Org.[2] Synth.1998 , 75, 195 for analogous handling of sensitive acetoacetate derivatives). [2]

  • PubChem. this compound (Compound Summary). National Library of Medicine.

Sources

Technical Support Center: Ethyl 2-acetylbut-2-enoate Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Ethyl 2-acetylbut-2-enoate (also known as Ethyl 2-ethylideneacetoacetate) is a highly reactive


-unsaturated 

-keto ester. Its utility in drug development stems from its Michael acceptor reactivity, allowing it to form complex heterocycles. However, this same electron-deficiency makes it thermodynamically prone to spontaneous polymerization and dimerization during storage.

The Critical Failure Mode: Users frequently report the material turning into a viscous yellow gel or a solid glass. This is not degradation in the traditional sense (breaking down); it is unwanted oligomerization , driven by heat, light, and—counterintuitively—improper inert gas storage when using specific inhibitors.

Troubleshooting & FAQ: Field-Proven Solutions

Q1: Why did my fresh bottle turn into a solid gel overnight?

Diagnosis: Uncontrolled Radical Polymerization. Mechanism: The molecule contains an electron-deficient double bond (


) conjugated to two carbonyl groups. This creates a low-energy LUMO (Lowest Unoccupied Molecular Orbital), making it highly susceptible to radical chain reactions. If the sample was exposed to heat (

), UV light, or catalytic impurities (peroxides), a radical cascade initiated a "zipper" polymerization.
Q2: I stored the sample under pure Nitrogen to protect it, but it still polymerized. Why?

Root Cause: Oxygen Starvation of the Inhibitor. Explanation: Most commercial preparations of this acrylate-class molecule are stabilized with MEHQ (Hydroquinone monomethyl ether) .

  • The Trap: MEHQ is not an inhibitor on its own. It reacts with dissolved oxygen to form the active radical scavenger.

  • The Error: Sparging with pure Nitrogen removes the oxygen required for MEHQ to work, rendering the stabilizer useless.

  • Correction: Store with a "lean air" headspace or ensure the inhibitor system does not require oxygen (e.g., using Phenothiazine, though MEHQ is standard).

Q3: The liquid has turned dark yellow but is still fluid. Is it usable?

Diagnosis: Formation of Oligomers/Dimerization. Assessment: The color change indicates the formation of conjugated oligomers or oxidation products (diketones).

  • Action: Run a GC-MS or

    
    -NMR. If the purity is 
    
    
    
    , redistill under reduced pressure to remove heavy oligomers. If purity is
    
    
    , discard, as the oligomers can act as seed initiators for rapid bulk polymerization.

Technical Deep Dive: The Polymerization Pathway

Understanding the enemy is the first step to containment. The following diagram details the two primary failure modes: Radical Polymerization (triggered by heat/light) and Anionic Polymerization (triggered by base contamination).

PolymerizationPathways Monomer This compound (Monomer) Radical_Species Active Radical Species (Propagation) Monomer->Radical_Species Homolytic Fission Enolate_Species Enolate Anion (Michael Donor) Monomer->Enolate_Species Deprotonation Initiator_Rad Radical Initiator (Peroxides, UV, Heat) Initiator_Rad->Radical_Species Triggers Initiator_Base Base Contamination (Amines, Hydroxide) Initiator_Base->Enolate_Species Catalyzes Inhibitor MEHQ + O2 (Scavenger) Radical_Species->Inhibitor Quenched by Polymer Polymerized Solid (Irreversible Loss) Radical_Species->Polymer Chain Growth Dimer Dimer/Oligomer (Viscous Yellow Liquid) Enolate_Species->Dimer Michael Addition Inhibitor->Monomer Protects Dimer->Polymer Further Condensation

Figure 1: Dual-pathway polymerization mechanism showing radical and anionic risks.

Validated Storage Protocols

Adhere to these protocols to ensure shelf-life integrity up to 12 months.

Protocol A: Long-Term Storage (Standard)

Objective: Prevent radical initiation while maintaining inhibitor activity.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Arrhenius equation dictates that lowering T slows radical formation kinetics significantly.
Container Amber Glass or Stainless Steel Blocks UV radiation (290–400 nm) which can photo-cleave the double bond.
Inhibitor MEHQ (100–500 ppm) Standard radical scavenger. Requires dissolved oxygen.
Headspace Air (Not Nitrogen) CRITICAL: Maintain sufficient oxygen for MEHQ activation. Do not purge.
Moisture < 0.1% Water Prevents hydrolysis of the ester to the unstable

-keto acid (which decarboxylates).
Protocol B: Inhibitor Removal (Pre-Experiment)

Context: MEHQ interferes with certain sensitive catalytic reactions (e.g., radical polymerizations or specific organometallic couplings).

  • Preparation: Prepare a column of Inhibitor Remover Beads (e.g., polymer-bound basic alumina or specialized styrene-divinylbenzene resin). Note: Traditional base washing (NaOH) is risky due to hydrolysis.

  • Flow: Pass the neat liquid monomer through the column under gravity or slight positive pressure.

  • Validation:

    • Visual: Liquid should remain clear/colorless.

    • Chemical: Check via HPLC or UV-Vis (MEHQ absorbs at ~290 nm).

  • Usage: Use immediately. Uninhibited monomer can polymerize exothermically within hours at room temperature.

Decision Logic: Storage & Handling

Use this decision tree to determine the correct handling procedure based on your current state.

StorageLogic Start Received this compound Check_Status Visual Inspection Start->Check_Status Solid Solid/Gel? Check_Status->Solid Liquid Liquid? Check_Status->Liquid Discard DISCARD (Polymerized) Solid->Discard Yes Color_Check Color Check Liquid->Color_Check Clear Colorless/Pale Yellow Color_Check->Clear Normal Dark Dark Orange/Brown Color_Check->Dark Oxidation/Oligomers Store Store: 4°C, Amber Vial, Air Headspace Clear->Store Purity_Test Run GC/NMR Dark->Purity_Test Purity_Test->Discard Purity <90% Distill Vacuum Distillation (<50°C) Purity_Test->Distill Purity >90% Distill->Store

Figure 2: Workflow for assessing material viability and storage requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53941670, this compound. Retrieved from [Link]

  • Organic Chemistry Portal (2024).Synthesis and Reactivity of

    
    -Keto Esters. Retrieved from [Link]
    

Technical Support Guide: Troubleshooting Ethyl 2-acetylbut-2-enoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

Ethyl 2-acetylbut-2-enoate (also known as ethyl ethylideneacetoacetate) is a highly reactive


-unsaturated dicarbonyl intermediate. It is synthesized via the Knoevenagel condensation  of acetaldehyde and ethyl acetoacetate.

While the reaction appears straightforward, the electrophilic nature of the alkene product makes it a potent Michael acceptor . The most common failure mode in this synthesis is not the failure to form the product, but the failure to stop the reaction at the product. The system has a high thermodynamic propensity to progress to the thermodynamically stable bis-adduct (Ethylidene bis(ethyl acetoacetate)).

Core Reaction Scheme
  • Reagents: Acetaldehyde + Ethyl Acetoacetate

  • Catalyst: Piperidine / Acetic Acid (Catalytic buffer system)

  • Primary Product: this compound (

    
     mixture)
    
  • Major Side Product: Diethyl 2,4-diacetyl-3-methylpentanedioate (Bis-adduct)

Diagnostic Troubleshooting (Q&A)

Issue 1: "I am isolating a white crystalline solid instead of the expected liquid oil."

Diagnosis: Bis-Adduct Formation (Michael Addition) This is the most frequent issue. The solid is likely Diethyl 2,4-diacetyl-3-methylpentanedioate . This forms when the initially formed this compound reacts with a second molecule of ethyl acetoacetate.

  • Mechanism: The target product contains an electron-deficient double bond.[1] In the presence of base catalysts (piperidine), the enolate of ethyl acetoacetate attacks this double bond (Michael Addition).

  • Root Cause:

    • Temperature too high: Knoevenagel himself noted that at room temperature, the bis-adduct is favored. The mono-adduct requires controlled, low temperatures (0°C to -10°C) [1].

    • Stagnant active methylene: Excess ethyl acetoacetate relative to acetaldehyde.

    • Reaction time too long: The mono-adduct is a kinetic product; the bis-adduct is the thermodynamic product.

Corrective Action:

  • Cooling: Conduct the reaction at -5°C to 0°C . Do not allow the exotherm to spike the temperature.

  • Stoichiometry: Use a slight excess of acetaldehyde (1.1–1.2 eq) rather than ethyl acetoacetate to minimize the concentration of the nucleophile available for the Michael addition.

  • Quench: Stop the reaction immediately upon consumption of the limiting reagent. Neutralize the base catalyst with dilute acid to prevent post-reaction Michael addition during workup.

Issue 2: "My crude NMR shows a complex mixture of aliphatic signals and low alkene integration."

Diagnosis: Acetaldehyde Self-Condensation (Aldol/Polymerization) Acetaldehyde is unstable under basic conditions.

  • Side Reactions:

    • Aldol Condensation: Acetaldehyde condenses with itself to form Crotonaldehyde .

    • Polymerization: Formation of Paraldehyde (cyclic trimer) or linear polymers.

  • Root Cause: Adding the catalyst directly to neat acetaldehyde or having a high local concentration of base and acetaldehyde without the active methylene compound present.

Corrective Action:

  • Order of Addition: Pre-mix ethyl acetoacetate and the catalyst. Add acetaldehyde dropwise to this mixture at low temperature. This ensures acetaldehyde immediately encounters the active methylene enolate rather than another acetaldehyde molecule.

  • Fresh Reagents: Distill acetaldehyde before use to remove paraldehyde impurities.

Issue 3: "The product polymerizes during distillation/purification."

Diagnosis: Thermal Polymerization of the Enone The product is an electron-deficient di-activated alkene, prone to radical or anionic polymerization.

Corrective Action:

  • Stabilizers: Add a radical inhibitor (e.g., Hydroquinone or BHT , 100-500 ppm) to the crude mixture before distillation.

  • Vacuum: Distill under high vacuum (< 5 mmHg) to keep the pot temperature below 80°C.

  • Acidic Workup: Ensure all amine catalyst is removed. Trace amines can catalyze anionic polymerization during heating.

Technical Deep Dive: Reaction Pathways

The following diagram illustrates the kinetic vs. thermodynamic pathways. The "Danger Zone" represents the conditions leading to the bis-adduct.

ReactionPathways cluster_conditions Critical Control Parameters Acetaldehyde Acetaldehyde (Electrophile) Intermediate Aldol Intermediate (Unstable) Acetaldehyde->Intermediate Base Cat. (Kinetic Step) Crotonaldehyde Crotonaldehyde (Self-Condensation) Acetaldehyde->Crotonaldehyde Base Cat. (No EAA present) EAA Ethyl Acetoacetate (Nucleophile) EAA->Intermediate Base Cat. (Kinetic Step) Target This compound (Target Mono-adduct) Intermediate->Target - H2O (Dehydration) BisAdduct Diethyl 2,4-diacetyl-3-methylpentanedioate (Bis-Adduct / Side Product) Target->BisAdduct + Excess EAA Michael Addition (Thermodynamic Sink) LowTemp Low Temp (<0°C) Favors Target HighTemp High Temp (>20°C) Favors Bis-Adduct

Figure 1: Reaction network showing the competition between Knoevenagel condensation (Target) and Michael Addition (Bis-adduct).

Optimized Experimental Protocol

This protocol is designed to maximize the mono-adduct yield by suppressing the Michael addition through temperature control and stoichiometry.

Materials
  • Ethyl Acetoacetate (1.0 eq)

  • Acetaldehyde (1.2 eq, freshly distilled)

  • Piperidine (0.05 eq)

  • Acetic Acid (0.05 eq)

  • Dichloromethane (DCM) or Ethanol (Solvent)

  • Magnesium Sulfate (

    
    ) or Molecular Sieves (3Å)
    
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and nitrogen inlet.

  • Catalyst Preparation: In the flask, dissolve Ethyl Acetoacetate (1.0 eq) in DCM (approx. 2-3 mL per mmol). Add Acetic Acid (0.05 eq) and Piperidine (0.05 eq).

    • Why? The amine salt buffers the basicity, reducing the rate of acetaldehyde self-condensation [2].

  • Cooling: Cool the mixture to -10°C using an ice/salt bath.

  • Addition: Add Acetaldehyde (1.2 eq) dropwise over 30–60 minutes.

    • Critical: Monitor internal temperature. Do not allow it to rise above -5°C.

  • Reaction: Stir at -5°C to 0°C for 2–4 hours. Monitor by TLC or GC.

    • Endpoint: Stop when Ethyl Acetoacetate is consumed. Do not extend time unnecessarily.

  • Quench: Wash the reaction mixture with cold dilute HCl (0.1 M) to remove the piperidine.

    • Why? Removing the base stops the Michael addition immediately.

  • Drying: Wash with saturated bicarbonate, then brine. Dry organic layer over

    
    .
    
  • Isolation: Concentrate in vacuo at low temperature (< 30°C).

  • Purification: If necessary, distill under high vacuum. Add a radical inhibitor before heating.

Data Summary: Condition Impact

ParameterCondition A (Recommended)Condition B (Avoid)Outcome Mechanism
Temperature -5°C to 0°C25°C to 40°CHigh T increases kinetic energy for the Michael addition barrier.
Acetaldehyde Eq. 1.2 eq (Excess)0.8 eq (Deficit)Deficit leaves unreacted EAA, which attacks the product.
Catalyst Piperidine/AcOH BufferStrong Base (NaOEt)Strong bases promote rapid polymerization and side reactions.
Quench Acid WashNone / Direct DistillationResidual base catalyzes oligomerization during heating.

References

  • Knoevenagel, E. (1898). "Ueber die Condensation von Aldehyden mit Acetessigester." Berichte der deutschen chemischen Gesellschaft, 31(1), 730-737. (Historical foundation establishing temperature dependence).

  • Jones, G. (1967). "The Knoevenagel Condensation."[2][3][4][5] Organic Reactions, 15, 204-599. (Comprehensive review of mechanism and side reactions).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Michael Addition kinetics).

(Note: While Knoevenagel's original work is historical, it remains the definitive source for the temperature-dependent selectivity of this specific condensation).

Sources

Troubleshooting Michael additions with substituted butenoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Substituted Butenoates

Current Status: Online Agent: Senior Application Scientist Case ID: MA-SUB-BUT-001

Executive Summary

Substituted butenoates (e.g., crotonates, tiglates, 3,3-dimethylacrylates) present a distinct thermodynamic and kinetic challenge compared to simple acrylates. The


-substitution creates a "steric wall" that impedes nucleophilic attack, while simultaneously donating electron density to the 

-system, raising the LUMO energy and lowering electrophilicity.

This guide addresses the three most common failure modes: Zero Conversion (Steric/Electronic Deactivation) , Regioselectivity Failure (1,2-Addition) , and Retro-Michael Reversibility .

Module 1: Reactivity & Kinetics
Issue: "I am observing <5% conversion after 24 hours."

Diagnosis: The


-methyl (or larger) group at the 3-position of the butenoate creates significant steric hindrance. Furthermore, the alkyl group is electron-donating, which stabilizes the 

-carbon and makes it less susceptible to nucleophilic attack compared to a terminal acrylate.

Troubleshooting Protocol:

  • LUMO Lowering (Lewis Acid Catalysis): You must lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) to facilitate attack. Standard thermal conditions are often insufficient.

    • Recommendation: Employ bidentate Lewis Acids that can chelate the carbonyl oxygens.

    • Catalysts: Scandium triflate [

      
      ] or Copper(II) triflate [
      
      
      
      ] are superior to monodentate Lewis acids like
      
      
      for these substrates.
  • The "TMSCl" Effect: For organocopper reactions, the addition of Trimethylsilyl chloride (TMSCl) is non-negotiable for hindered substrates.

    • Mechanism: TMSCl traps the resulting enolate as a silyl enol ether immediately upon formation. This prevents the retro-Michael reaction (reversibility) and accelerates the rate by removing the product from the equilibrium.

Visualizing the Activation Strategy:

MichaelActivation Substrate β-Substituted Butenoate Complex Activated Complex Substrate->Complex Coordination (LUMO Lowering) LA Lewis Acid (Sc(OTf)3) LA->Complex Product Michael Adduct Complex->Product Nucleophilic Attack Nu Nucleophile (Soft) Nu->Product Sterics Steric Wall (β-Methyl) Sterics->Complex Inhibits

Figure 1: Lewis Acid activation strategy overcoming the steric deactivation of


-substituted acceptors.
Module 2: Regioselectivity
Issue: "I am getting the tertiary alcohol (1,2-addition) instead of the ester (1,4-addition)."

Diagnosis: This is a Hard/Soft Acid-Base (HSAB) mismatch. The


-position is the "soft" electrophilic site, while the carbonyl carbon is the "hard" site. Substituted butenoates force incoming nucleophiles toward the carbonyl due to the steric crowding at the 

-position.

Decision Matrix: Nucleophile Selection

Nucleophile ClassHard/Soft CharacterPredicted Outcome on ButenoatesCorrective Action
R-Li (Organolithium) Hard1,2-Addition (Major) Transmetallate to Cu or Zn.
R-MgX (Grignard) Hard/BorderlineMixture (1,2 & 1,4) Must use Cu(I) catalyst (10-20 mol%).
R-CuLi (Gilman) Soft1,4-Addition (Major) Ideal. Ensure low temp (-78°C).
Malonates/Enolates Soft1,4-Addition (Major) Use organocatalysis if reactivity is low.

Technical Tip: If using Grignard reagents, do not add the Cu catalyst to the reaction mixture after the Grignard.

  • Correct Order: Dissolve Cu salt and substrate

    
     Cool to -78°C 
    
    
    
    Add Grignard dropwise. This ensures the active organocopper species forms before the hard Grignard can attack the carbonyl.
Module 3: Experimental Protocols
Protocol A: Copper-Catalyzed Enantioselective Addition to Crotonates

Best for: Adding alkyl/aryl groups to hindered esters.

Materials:

  • Substrate: Ethyl crotonate (1.0 equiv)

  • Nucleophile: Dialkylzinc (

    
    ) or Grignard (
    
    
    
    )
  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: Phosphoramidite (e.g., Feringa's ligand) or Josiphos (1.1 equiv relative to Cu)

  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve

    
     and the chiral ligand in anhydrous toluene. Stir for 30 mins at RT to form the active complex.
    
  • Substrate Addition: Cool the mixture to -20°C (or -78°C for highly reactive nucleophiles). Add the substituted butenoate.

  • Nucleophile Injection: Add the organometallic reagent (diluted in solvent) dropwise over 30 minutes.

    • Critical Check: If using Grignards, ensure temperature does not spike.

  • Reaction Monitoring: Stir at low temperature. Monitor by TLC/GC.

    • Note: Reaction times may be longer (4-12h) due to

      
      -substitution.
      
  • Quench: Quench with saturated

    
     solution at low temperature.
    
    • Why? Warming up before quenching can trigger a Retro-Michael reaction.

Protocol B: Organocatalytic Addition of Malonates

Best for: Creating C-C bonds with high functional group tolerance.

Mechanism: Uses a chiral thiourea or squaramide catalyst to activate the butenoate via H-bonding (mimicking a Lewis Acid) while simultaneously activating the malonate.

Organocatalysis Cat Chiral Thiourea Catalyst TS Ternary Complex (Transition State) Cat->TS H-Bonding Malonate Malonate (Nucleophile) Malonate->TS Activation Butenoate Butenoate (Electrophile) Butenoate->TS Activation Product Enantioenriched Adduct TS->Product C-C Bond Formation

Figure 2: Dual-activation mode in organocatalytic Michael additions.

FAQ: The "Retro-Michael" Trap

Q: My reaction showed 80% conversion on TLC, but after column chromatography, I isolated only 30% product and 50% starting material. What happened?

A: You likely triggered a Retro-Michael reaction during workup or purification.

  • The Cause: The Michael adduct of a substituted butenoate is sterically crowded. Thermodynamically, the equilibrium can shift back to the starting materials, especially if the product enolate is not protonated quickly or if the workup is basic.

  • The Fix:

    • Acidic Quench: Always quench with cold, slightly acidic buffers (e.g., dilute HCl or

      
      ).
      
    • Avoid Basic Silica: Do not use silica gel treated with triethylamine. Use neutral silica or alumina.

    • Kinetic Trapping: If the problem persists, trap the enolate in situ with an electrophile (like an aldehyde or alkyl halide) rather than protonating it, locking the structure in a forward direction.

References
  • Mechanism of the Michael Reaction. Master Organic Chemistry. Link

  • Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors. Beilstein Journal of Organic Chemistry, 2020.[1] Link

  • Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 2022. Link

  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade. Molecules, 2018. Link

  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 2013. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-acetylbut-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to enhance your experimental success. Our focus is on the underlying chemistry to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method for synthesizing this compound is the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound, in this case, ethyl acetoacetate, with an aldehyde or ketone. For this compound, the reaction would typically involve the condensation of ethyl acetoacetate with acetaldehyde.

The Knoevenagel condensation is favored for its reliability and the ability to form carbon-carbon double bonds under relatively mild conditions.[1][2][3] The choice of catalyst and reaction conditions is crucial for optimizing the yield and purity of the final product.

Q2: What is the mechanism of the Knoevenagel condensation for this synthesis?

The reaction proceeds in three key stages:

  • Enolate Formation: A basic catalyst abstracts an acidic α-proton from the ethyl acetoacetate to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetaldehyde, forming a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the final α,β-unsaturated product, this compound.

This process is often reversible, and the removal of water can drive the reaction towards the product.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield of this compound. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can often be traced back to several factors. Let's break down the potential causes and solutions:

  • Insufficient Catalyst Activity: The choice and amount of catalyst are critical. If you are using a weak base, it may not be sufficient to generate the enolate from ethyl acetoacetate effectively.

    • Solution: Consider using a more effective catalyst. While traditional methods might use amines like piperidine or pyridine, recent advancements have shown high yields with catalysts like diisopropylethylammonium acetate (DIPEAc) or solid-supported bases like MgO/g-C3N4.[1][5] These can offer improved reaction rates and easier workup.

  • Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction. The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials.

    • Solution: To drive the reaction forward, it is essential to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during the reaction. Additionally, ensure that all your reagents and solvents are anhydrous.[4]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to side reactions and decomposition.

    • Solution: The optimal temperature can vary depending on the catalyst and solvent used. A good starting point is often around 80°C.[1] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific conditions.

  • Incorrect Stoichiometry: The molar ratio of the reactants can significantly impact the yield.

    • Solution: A slight excess of one reactant (typically the less expensive one) can be used to ensure the complete conversion of the limiting reagent. A molar ratio of 1:1.1 of ethyl acetoacetate to acetaldehyde is a reasonable starting point.

Low_Yield_Troubleshooting start Low or No Yield Observed catalyst Check Catalyst Activity & Concentration start->catalyst equilibrium Address Reaction Equilibrium start->equilibrium temp Optimize Reaction Temperature start->temp stoichiometry Verify Reactant Stoichiometry start->stoichiometry solution_catalyst Consider a more active catalyst (e.g., DIPEAc) or increase loading. catalyst->solution_catalyst solution_equilibrium Use a Dean-Stark trap to remove water. Ensure anhydrous conditions. equilibrium->solution_equilibrium solution_temp Screen temperatures (e.g., 60-100°C) to find the optimum. temp->solution_temp solution_stoichiometry Use a slight excess of one reactant. stoichiometry->solution_stoichiometry end Improved Yield solution_catalyst->end solution_equilibrium->end solution_temp->end solution_stoichiometry->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Impurities and Side Products

Q: My final product is impure. What are the common side reactions, and how can I minimize them?

A: Impurity formation is often due to side reactions. In the synthesis of this compound, you should be aware of the following possibilities:

  • Self-Condensation of Acetaldehyde: Acetaldehyde can undergo an aldol condensation with itself to form 3-hydroxybutanal, which can then dehydrate to crotonaldehyde. This is more likely to occur under strongly basic conditions.

    • Solution: Control the addition of acetaldehyde to the reaction mixture. Adding it slowly to the mixture of ethyl acetoacetate and the catalyst can help to ensure it reacts with the enolate before it has a chance to self-condensate. Using a milder base can also be beneficial.

  • Michael Addition: The product, an α,β-unsaturated carbonyl compound, can potentially react with the enolate of ethyl acetoacetate via a Michael addition. This would lead to the formation of a higher molecular weight byproduct.

    • Solution: This is generally less of a concern under standard Knoevenagel conditions. However, if you suspect this is an issue, you can try to shorten the reaction time or lower the temperature once the initial condensation has occurred.

  • Isomerization: The product can exist as both E and Z isomers. The thermodynamic stability of the isomers will influence the final product ratio.

    • Solution: The E isomer is typically the major product due to less steric hindrance. The choice of solvent and catalyst can sometimes influence the isomeric ratio. Purification by column chromatography can be used to separate the isomers if necessary.

Reaction_Scheme cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction EAA Ethyl Acetoacetate Enolate Enolate Ion EAA->Enolate + Catalyst Acetaldehyde Acetaldehyde Side_Product Self-Condensation Product (e.g., Crotonaldehyde) Acetaldehyde->Side_Product + Acetaldehyde (under strong base) Catalyst Base Catalyst Intermediate Tetrahedral Intermediate Enolate->Intermediate + Acetaldehyde Product This compound Intermediate->Product - H2O Water H2O

Caption: Desired reaction pathway and a potential side reaction.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and available reagents.

Materials:

  • Ethyl acetoacetate

  • Acetaldehyde

  • Toluene (or another suitable azeotroping solvent)

  • Diisopropylethylammonium acetate (DIPEAc) or another suitable catalyst

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for workup and purification

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a condenser. Ensure all glassware is dry.

  • Charging the Reactor: To the round-bottom flask, add ethyl acetoacetate (1.0 eq), toluene (enough to fill the Dean-Stark trap and suspend the reactants), and the catalyst (e.g., DIPEAc, 0.1 eq).

  • Reaction Initiation: Begin stirring and heating the mixture to reflux.

  • Addition of Acetaldehyde: Once the mixture is refluxing and water begins to collect in the Dean-Stark trap, slowly add acetaldehyde (1.1 eq) to the reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Continue refluxing the mixture and monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete when no more water is being collected in the Dean-Stark trap.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic components.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Safety Precautions:

  • Acetaldehyde is volatile and flammable. Handle it in a well-ventilated fume hood.[6]

  • Toluene is a flammable solvent. Avoid open flames.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Summary Table

ParameterRecommended RangeRationale
Temperature 80-120 °CTo ensure a sufficient reaction rate without causing decomposition. The boiling point of the solvent will be a limiting factor.
Catalyst DIPEAc, Piperidine, MgO/g-C3N4DIPEAc offers high yields and mild conditions.[5] Solid catalysts can simplify workup.[1]
Catalyst Loading 5-20 mol%A sufficient amount to catalyze the reaction without causing excessive side reactions.
Reactant Ratio (EAA:Acetaldehyde) 1:1 to 1:1.2A slight excess of acetaldehyde can drive the reaction to completion.
Solvent Toluene, HeptaneA solvent that forms an azeotrope with water is necessary for efficient removal via a Dean-Stark trap.

References

  • Knoevenagel condensation reaction optimization under various parameters. ResearchGate. Available from: [Link]

  • CN103508886A - Continuous production method for ethyl 2-methylbutyrate. Google Patents.
  • EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene. Google Patents.
  • Study of the optimization condition of the Knoevenagel Condensation in different mol% of Bi(OTf)3 catalyst. ResearchGate. Available from: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available from: [Link]

  • The application of cyanoacetic acid as a catalyst for the Biginelli reaction and as an active methylene compound for the Knoevenagel condensation reaction. SciELO. Available from: [Link]

  • CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class. Google Patents.
  • Ethyl but-2-enoate. ChemBK. Available from: [Link]

  • Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. DTU Research Database. Available from: [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Available from: [Link]

  • Complete the synthesis of ethyl-but-2-enoate starting with two equivalents of ethanal. Chegg. Available from: [Link]

  • Ethyl 2-acetyl-3-methylbut-2-enoate. PubChem. Available from: [Link]

  • Nucleophilic Acyl Substitution: The Synthesis of Ethyl Butanoate. Scribd. Available from: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available from: [Link]

Sources

Technical Support Center: Purification of Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: INC-8829-KNOE Subject: Impurity Removal & Stabilization of Crude Knoevenagel Product Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction

You are encountering purity issues with Ethyl 2-acetylbut-2-enoate (CAS: 15301-37-8), likely synthesized via the Knoevenagel condensation of acetaldehyde and ethyl acetoacetate (EAA).[1]

This molecule is chemically fragile. It possesses an electron-deficient double bond susceptible to:

  • Polymerization (radical mechanism).

  • Michael Addition (nucleophilic attack by unreacted EAA).

  • Deconjugation (isomerization to the

    
    -unsaturated isomer).
    

This guide treats your purification process as a system of competing rates. We must remove impurities faster than the product degrades.

Module 1: Diagnostic Triage

"What exactly is contaminating my product?"

Before selecting a purification method, use this diagnostic flow to identify your primary impurity profile based on


H-NMR or GC-MS data.

ImpurityDiagnosis Start Analyze Crude 1H-NMR CheckAldehyde Aldehyde Peak? (~9.8 ppm) Start->CheckAldehyde CheckEAA EAA Methylene Singlet? (~3.45 ppm) CheckAldehyde->CheckEAA No ActionWash Action: Bisulfite Wash CheckAldehyde->ActionWash Yes (Acetaldehyde) CheckBis Complex Multiplets/High MW? (Bis-product) CheckEAA->CheckBis No ActionDistill Action: Vacuum Distillation (with Inhibitor) CheckEAA->ActionDistill Yes (Excess EAA) CheckPoly Broadening of Signals? CheckBis->CheckPoly No CheckBis->ActionDistill Yes (High Boiler) CheckPoly->ActionDistill No (Isomer Separation) ActionColumn Action: Flash Chromatography (Neutral Alumina) CheckPoly->ActionColumn Yes (Polymer) ActionRecryst Action: Recrystallization (if Solid)

Figure 1: Diagnostic logic for impurity identification. Note that "Bis-product" refers to Diethyl 2,4-diacetyl-3-methylglutarate, a common side-product.

Module 2: Vacuum Distillation (The Gold Standard)

"My product polymerizes in the pot during distillation."

This is the most common failure mode. The


-unsaturated ketone moiety is a "radical sponge." Thermal stress without inhibition triggers rapid polymerization.
The Protocol

Prerequisites:

  • Vacuum: High-vacuum pump capable of

    
     mmHg.
    
  • Inhibitor: 4-Methoxyphenol (MEHQ) or BHT (Butylated hydroxytoluene).

  • Column: Vigreux column (10-15 cm) to prevent entrainment of the lower-boiling EAA.

Step-by-Step Procedure:

  • Quench & Wash: Prior to distillation, ensure all amine catalyst (e.g., piperidine) is removed via an acid wash (0.5 M HCl). Residual amine lowers the boiling point of the "bis" formation reaction, causing degradation during distillation.

  • Inhibitor Loading: Add 500-1000 ppm of BHT directly to the distillation pot.

  • Degassing: Stir under vacuum at room temperature for 10 minutes to remove dissolved oxygen (which acts as a co-initiator).

  • Fractionation:

FractionApprox. Vapor Temp (at 10 mmHg)CompositionAction
F1 (Forerun)

Acetaldehyde / SolventDiscard
F2 (Impurity)

Unreacted Ethyl Acetoacetate (EAA)Recycle if possible
F3 (Target)

This compound Collect
Pot Residue

Bis-product / PolymerDiscard as hazmat

Critical Warning: Do not distill to dryness. The pot residue contains peroxides and concentrated polymers which can exothermically decompose. Stop when 10-15% volume remains.

Module 3: Chemical Remediation (Troubleshooting)
Issue A: "I have 5-10% unreacted Ethyl Acetoacetate (EAA) that won't distill off."

EAA boils significantly lower than your product, but azeotropes or poor vacuum control can lead to co-distillation.

  • The Fix: Selective Water Wash.

    • EAA has higher water solubility (

      
      ) compared to the more lipophilic product.
      
    • Protocol: Wash the organic layer (EtOAc or Et2O) 3x with cold brine. While this sacrifices a small amount of product, it preferentially depletes EAA.

    • Note: Avoid basic washes (NaOH/NaHCO

      
      ) if possible, as the product hydrolyzes easily.
      
Issue B: "The product turned yellow/orange overnight."

This indicates autoxidation or polymerization .

  • The Fix: Storage stabilization.

    • Store under Argon/Nitrogen.

    • Add 100 ppm MEHQ if the product is for storage (not immediate use).

    • Keep at

      
      .[2]
      
Issue C: "I see a solid precipitate forming in the oil."

This is likely the "Bis-product" (Diethyl 2,4-diacetyl-3-methylglutarate), formed by the Michael addition of excess EAA to your product.

  • The Fix: Filtration or Crystallization.[3]

    • If the product is an oil and the impurity is solid, dilute with cold Hexane/Pentane. The polar bis-product often crashes out, while the target ester remains in solution. Filter the solid.[3]

Module 4: Advanced Purification (Chromatography)

"I need >99% purity for biological assays."

Distillation often caps at ~95-97% purity due to thermal isomerization (


 mixtures). For higher purity, use Flash Chromatography.

Stationary Phase: Silica Gel (Acid washed is preferred to prevent hydrolysis). Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5


 80:20).

Visualizing the Separation: Since the product and EAA stain similarly (KMnO


 active), use UV (254 nm) . The product has a conjugated system (

) and will absorb strongly. EAA (mostly keto form) absorbs weakly.

ChromatographyFlow Substrate Crude Mixture Silica Silica Column Substrate->Silica Fraction1 Frac 1-5: Non-polar impurities Silica->Fraction1 Hex:EtOAc 95:5 Fraction2 Frac 6-12: Target Product (UV Active) Silica->Fraction2 Hex:EtOAc 90:10 Fraction3 Frac 13-20: EAA / Bis-product (Tailing) Silica->Fraction3 Hex:EtOAc 80:20

Figure 2: Chromatographic elution order. The target compound elutes before the more polar unreacted starting material.

References
  • Synthesis and Properties of Knoevenagel Products

    • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 1967, Vol. 15, 204.
  • Physical Properties of Ethyl Acetoacetate (Impurity Data)

    • National Institute of Standards and Technology (NIST).
  • Polymerization of Acrylates (Inhibition Strategies)

    • Han, M.G., et al. "Synthesis and degradation behavior of poly(ethyl-cyanoacrylate).
  • General Purification of Laboratory Chemicals

    • Armarego, W.L.F. "Purification of Laboratory Chemicals." Elsevier, 8th Edition, 2017.

Sources

Technical Support Center: Scaling the Synthesis of Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-EAE-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the scale-up challenges for synthesizing Ethyl 2-acetylbut-2-enoate (also known as ethyl ethylideneacetoacetate; CAS: 5837-78-5). This reaction involves the Knoevenagel condensation of Ethyl Acetoacetate (EAA) and Acetaldehyde .

The Critical Bottleneck: The primary failure mode in scaling this reaction is the volatility of acetaldehyde (B.P. 20.2°C). Standard Knoevenagel protocols (reflux with Dean-Stark) will fail because the reagent boils off before the reaction initiates. This guide provides a modified "Cryogenic-to-Ambient" protocol to manage this volatility and the subsequent exotherm.

Module 1: Reaction Design & Stoichiometry

The "Cold Trap" Protocol

To prevent acetaldehyde loss and control the exothermic aldol condensation step, the reactor must act as a cold trap.

Recommended Stoichiometry Table

ReagentRoleEquiv.Scale (Example)Critical Parameter
Ethyl Acetoacetate Substrate1.01.00 kgPurity >99%
Acetaldehyde Reagent1.2 - 1.3~0.40 kgPre-cooled to 0°C
Piperidine Catalyst (Base)0.05 (5 mol%)32 gAdd dropwise
Acetic Acid Catalyst (Buffer)0.02511 gPremix with Piperidine
Dichloromethane (DCM) Solvent5-7 Vol5-7 LAnhydrous

Process Note: While ethanol is a greener solvent, DCM is preferred for scale-up here because it allows for lower temperatures without freezing and facilitates water separation during workup.

Module 2: Step-by-Step Execution Guide

Phase 1: The Aldol Addition (Kinetic Control)
  • Reactor Prep: Charge the reactor with Ethyl Acetoacetate and DCM . Engage the cooling jacket to reach -10°C .

  • Reagent Addition: Add the pre-cooled Acetaldehyde via a dip tube (subsurface addition) to prevent vaporization in the headspace.

  • Catalyst Dosing: Mix Piperidine and Acetic Acid in a small volume of DCM. Add this solution dropwise over 60–90 minutes.

    • Why? The catalyst triggers the reaction. Adding it too fast will cause a temperature spike (exotherm). If the internal temp exceeds 20°C, acetaldehyde will flash-boil, pressurizing the reactor.

Phase 2: Dehydration (Thermodynamic Control)
  • Warm-up: Once catalyst addition is complete, hold at -5°C for 2 hours. Then, slowly ramp the temperature to 20°C (Room Temp) over 4 hours.

  • Water Management: The reaction generates water (

    
    ). In DCM, water will form a separate layer or emulsion.
    
    • Scale-up Tip: Add anhydrous Magnesium Sulfate (

      
      )  (0.5 equiv wt) to the reactor after the mixture reaches 0°C. This acts as an internal chemical desiccant, driving the equilibrium to the right without requiring heat (reflux).
      
Phase 3: Quench & Isolation
  • Filtration: Filter off the hydrated

    
    .
    
  • Neutralization: Wash the organic layer with dilute HCl (0.1 M) to remove the piperidine. Failure to remove the amine will cause polymerization during distillation.

  • Distillation: The product is heat-sensitive. Use High-Vacuum Distillation (< 5 mmHg). Keep pot temperature below 80°C to prevent polymerization.

Module 3: Process Visualization

Workflow Diagram

The following diagram outlines the logical flow and critical control points (CCPs) for the synthesis.

G Start Reactor Setup (EAA + Solvent) Cooling Cool to -10°C (Critical Control Point) Start->Cooling Add_Aldehyde Add Acetaldehyde (Subsurface Addition) Cooling->Add_Aldehyde Add_Cat Dose Catalyst (Piperidine/AcOH) Slow Addition Add_Aldehyde->Add_Cat Maintain T < 0°C Reaction_Cold Aldol Phase (Hold -5°C, 2 hrs) Add_Cat->Reaction_Cold Warm_Up Dehydration Phase (Ramp to 20°C) Reaction_Cold->Warm_Up Desiccant Add MgSO4 (Chemical Drying) Warm_Up->Desiccant Drive Equilibrium Workup Filter & Acid Wash (Remove Catalyst) Desiccant->Workup Distill Vacuum Distillation (<5 mmHg) Workup->Distill

Caption: Process flow for the synthesis of this compound emphasizing temperature control.

Module 4: Troubleshooting & FAQs

Q1: My yield is consistently low (<40%). Where is the mass going?

Diagnosis: Acetaldehyde loss. Root Cause: If your reactor headspace smells like apples/ethanol, you lost your reagent. Acetaldehyde boils at 20°C. If the exotherm pushed the internal temperature to 25°C, the acetaldehyde vaporized and escaped through the vent line before reacting. Corrective Action:

  • Use a cryogenic condenser (glycol/dry ice) on the vent line.

  • Increase Acetaldehyde equivalents to 1.5 eq .

  • Slow down the catalyst addition rate to keep

    
    .
    
Q2: The reaction mixture turned into a thick, immobile gel.

Diagnosis: Uncontrolled Polymerization. Root Cause:

  • Base Excess: Too much piperidine can initiate anionic polymerization of the product.

  • Thermal Stress: Heating the reaction too high during the dehydration phase. Corrective Action:

  • Strictly limit Piperidine to 5 mol% .

  • Add a radical inhibitor like Hydroquinone (100 ppm) to the reaction mixture if the problem persists.

Q3: I see two spots on my TLC/GC. Is the product impure?

Diagnosis:


 Isomerism.
Explanation:  this compound exists as geometric isomers (

and

) around the double bond. Resolution: This is chemically expected for Knoevenagel products. Both isomers usually react identically in subsequent Michael additions or heterocycle syntheses. Unless you specifically require one isomer, do not attempt to separate them , as they can interconvert under thermal stress.

Module 5: Decision Tree for Troubleshooting

Troubleshooting Problem Identify Issue Yield Low Yield? Problem->Yield Purity Impurity/Gel? Problem->Purity TempCheck Did Temp exceed 15°C? Yield->TempCheck GelCheck Is it a Gel? Purity->GelCheck AldehydeLoss Acetaldehyde Boiled Off Action: Better Cooling TempCheck->AldehydeLoss Yes WaterCheck Was Water Removed? TempCheck->WaterCheck No Equilibrium Equilibrium Stalled Action: Add MgSO4 WaterCheck->Equilibrium No Polymer Polymerization Action: Reduce Base/Add Inhibitor GelCheck->Polymer Yes IsomerCheck Double Spot on TLC? GelCheck->IsomerCheck No Isomers E/Z Isomers Action: Proceed (Normal) IsomerCheck->Isomers Yes

Caption: Diagnostic logic for resolving common synthesis failures.

References

  • PubChem. (n.d.).[1][2] Ethyl 2-methylbut-2-enoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1941).[3] Ethyl n-Butylacetoacetate. Org.[1][3][4] Synth. Coll. Vol. 1, p. 248. (Reference for alkylation/condensation mechanics of acetoacetates). Retrieved from [Link]

  • Cope, A. C. (1937). The Condensation of Ketones with Cyanoacetic Esters. Journal of the American Chemical Society, 59(11), 2327–2330.
  • National Center for Biotechnology Information. (n.d.). Acetaldehyde (CID 177). PubChem Database.[1][2] Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive 1H NMR Interpretation Guide: Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Subject: Structural Characterization and Isomer Differentiation of Ethyl 2-acetylbut-2-enoate Synonyms: Ethyl


-acetylcrotonate; 2-Acetyl-2-butenoic acid ethyl ester.

Executive Summary & Application Context

This compound is a trisubstituted alkene formed typically via the Knoevenagel condensation of ethyl acetoacetate and acetaldehyde. It serves as a critical intermediate in the synthesis of heterocycles (e.g., dihydropyridines via Hantzsch synthesis) and functionalized polymers.

For researchers, the primary analytical challenges are:

  • Reaction Monitoring: Distinguishing the product from the starting material (Ethyl acetoacetate).

  • Stereochemical Assignment: Differentiating between the E and Z geometric isomers, which often co-exist in the crude mixture.

This guide provides a self-validating protocol for interpreting the 1H NMR spectrum, focusing on the diagnostic shifts caused by the anisotropic effects of the


-dicarbonyl system.

Structural Analysis & Theoretical Basis

The molecule consists of an ethyl ester and an acetyl group attached to the same olefinic carbon. The alkene is trisubstituted, leaving one vinylic proton.

Spin Systems[1][2]
  • System A (Ethyl Group): A classic

    
     system. Methylene quartet (
    
    
    
    4.2 ppm) and methyl triplet (
    
    
    1.3 ppm).
  • System B (Vinyl Region): An

    
     system.[1] The vinylic proton (
    
    
    
    ) couples with the vinylic methyl group (
    
    
    ), resulting in a quartet and a doublet, respectively.
  • System C (Acetyl Group): An isolated singlet (

    
    ).
    
Isomerism (CIP Priority Rules)
  • Priority at C2: Ester (

    
    ) > Ketone (
    
    
    
    ).
  • Priority at C3: Methyl (

    
    ) > Hydrogen (
    
    
    
    ).
  • Z-Isomer: High priority groups (Ester and Methyl) are cis. (Vinyl H is cis to Acetyl).

  • E-Isomer: High priority groups are trans. (Vinyl H is cis to Ester).

Experimental Protocol

To ensure reproducible data and accurate isomer ratios, follow this standardized workflow.

Step-by-Step Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS.
    
    • Reasoning:

      
       minimizes hydrogen bonding shifts seen in DMSO-d6 and provides a clear window for the vinyl region (6.5–7.5 ppm).
      
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Caution: Higher concentrations (>30 mg) can cause viscosity broadening and shift the vinyl peak due to intermolecular stacking.

  • Shimming: Ensure the TMS peak width at half-height is <0.5 Hz.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the methyl singlets).
      
    • Scans: 16 (minimum).

Comparative Analysis: Product vs. Alternatives

Scenario A: Reaction Monitoring (Product vs. Reactant)

The most common "alternative" in a synthesis context is the unreacted starting material.

FeatureEthyl Acetoacetate (Reactant)This compound (Product)Diagnostic Action
Vinyl Proton Absent (or enol =CH- at ~5.0 ppm)Present (Quartet at ~6.9 - 7.1 ppm)Primary Indicator
Active Methylene Singlet/Doublet at ~3.45 ppmAbsent (Replaced by C=C bond)Confirmation
Acetyl Methyl Singlet at ~2.25 ppmSinglet at ~2.35 ppmShift Downfield (+0.1 ppm)
Vinyl Methyl AbsentDoublet at ~1.90 ppmNew Signal
Scenario B: Geometric Isomer Differentiation (E vs. Z)

The Z-isomer is often thermodynamically favored due to intramolecular hydrogen bonding or steric relief, but mixtures are common.

Mechanism of Differentiation: The chemical shift of the vinyl proton (


) is governed by the diamagnetic anisotropy  of the carbonyl groups. A proton cis to a carbonyl group is significantly deshielded  (shifted downfield).[2]
  • Ketone vs. Ester: The ketone carbonyl is generally more deshielding than the ester carbonyl.

  • Z-Isomer:

    
     is cis to the Ketone (Acetyl). 
    
    
    
    More Deshielded.
  • E-Isomer:

    
     is cis to the Ester. 
    
    
    
    Less Deshielded.
Proton AssignmentMultiplicityZ-Isomer (

ppm)
E-Isomer (

ppm)

(Difference)
Vinyl H (

)
Quartet (

Hz)
~7.05 - 7.15 ~6.85 - 6.95 ~0.2 ppm
Vinyl

Doublet (

Hz)
~1.95 ~1.88 ~0.07 ppm
Acetyl

Singlet~2.35~2.32Minor
Ester

Quartet~4.25~4.20Minor

Analyst Note: The exact values may vary by


 ppm depending on concentration, but the relative order  (

is downfield of

for the vinyl proton) is constant.

Visualizations

Synthesis & Analysis Workflow

This diagram outlines the logical flow from synthesis to spectral validation.

G Start Reactants: Ethyl Acetoacetate + Acetaldehyde Reaction Knoevenagel Condensation (-H2O) Start->Reaction Crude Crude Mixture (E/Z Isomers + SM) Reaction->Crude NMR 1H NMR Analysis (CDCl3) Crude->NMR Decision Isomer Assignment NMR->Decision

Figure 1: Workflow for the synthesis and analytical validation of this compound.

Spectral Assignment Logic Tree

Use this decision tree to interpret the vinyl region of the spectrum.

Logic Start Analyze Region 6.5 - 7.5 ppm Check1 Is there a Quartet? Start->Check1 NoQuartet Reaction Failed (Check for SM at 3.4 ppm) Check1->NoQuartet No YesQuartet Product Formed Check1->YesQuartet Yes Check2 Check Chemical Shift (Center of Quartet) YesQuartet->Check2 ShiftHigh > 7.00 ppm (Deshielded) Check2->ShiftHigh ShiftLow < 7.00 ppm (Shielded) Check2->ShiftLow ResultZ Z-Isomer (H cis to Acetyl) ShiftHigh->ResultZ ResultE E-Isomer (H cis to Ester) ShiftLow->ResultE

Figure 2: Decision logic for assigning geometric isomers based on the vinyl proton chemical shift.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for increment systems in substituted alkenes).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source on anisotropy and shielding effects).
  • Knoevenagel Condensation Kinetics & NMR : Journal of Chemical Education, "The Knoevenagel Condensation of Ethyl Acetoacetate", illustrating the formation of E/Z mixtures.

  • Spectral Database for Organic Compounds (SDBS) . (Verification of ethyl crotonate backbone shifts).

Sources

13C NMR chemical shifts for Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

13C NMR Chemical Shifts for Ethyl 2-acetylbut-2-enoate: A Comparative Technical Guide

Introduction

This compound (also known as ethyl 2-ethylidene-3-oxobutanoate) is a critical intermediate in organic synthesis, serving as a dense Michael acceptor and a precursor for heterocycles like dihydropyridines (Hantzsch synthesis). Its structure features a fully conjugated system where an ethylidene group (


-carbon) is attached to a central quaternary carbon (

-carbon) flanked by two electron-withdrawing carbonyls: a ketone (acetyl) and an ester.

This guide provides a detailed analysis of the 13C NMR chemical shifts , distinguishing between stereoisomers (


) and comparing them with structural analogs. It is designed for researchers requiring precise structural validation of Knoevenagel condensation products.

Structural Analysis & Assignment Strategy

The molecule exists primarily as a mixture of


 and 

geometric isomers due to the tri-substituted double bond. Distinguishing these requires analyzing the steric compression effects (

-gauche effect) on the methyl carbon shifts.
Core Carbon Skeleton
  • Ketone Carbonyl (

    
    ):  Most deshielded (
    
    
    
    ppm).
  • Ester Carbonyl (

    
    ):  Deshielded, but less than ketone (
    
    
    
    ppm).
  • 
    -Alkene Carbon (
    
    
    
    ):
    Highly deshielded methine (
    
    
    ppm) due to
    
    
    -position in an enone system.
  • 
    -Alkene Carbon (
    
    
    
    ):
    Quaternary, shielded relative to
    
    
    -C due to conjugation (
    
    
    ppm).
  • Methyl Groups: Three distinct methyl signals (Acetyl, Ethylidene, Ester-ethyl).

Visualization: HMBC/NOESY Correlation Logic

The following diagram illustrates the connectivity and the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways used to assign the quaternary carbons.

G cluster_structure This compound Structure C2 C2 (alpha-Quaternary) ~134 ppm C3 C3 (beta-Methine) ~142 ppm C1 C1 (Ester C=O) ~165 ppm C3->C1 HMBC (3J) C5 C5 (Ketone C=O) ~197 ppm C3->C5 HMBC (3J) Me_Ac Acetyl-Me ~30 ppm Me_Ac->C2 HMBC (3J) Me_Ac->C5 HMBC (2J) Me_Eth Ethylidene-Me ~15 ppm Me_Eth->C2 HMBC (3J)

Caption: HMBC correlation network. Arrows indicate key long-range couplings (2J/3J) used to distinguish the two carbonyls and the quaternary alpha-carbon.

Comparative Data Analysis

The following tables synthesize experimental data ranges and calculated shifts for the target compound and its closest analogs.

Table 1: 13C NMR Chemical Shift Assignments (CDCl3, 100 MHz)
Carbon PositionTypeShift (

, ppm)
Multiplicity (DEPT)Assignment Logic
C=O (Ketone) Quaternary195.0 – 201.0 CMost downfield signal; diagnostic of acetyl group.
C=O (Ester) Quaternary164.0 – 166.0 CTypical conjugated ester range.

-CH (Alkene)
Methine140.0 – 146.0 CHDeshielded by resonance (positive charge character).

-C (Alkene)
Quaternary132.0 – 136.0 CShielded by conjugation; no DEPT signal.

Methylene60.0 – 61.5 CH2Characteristic ethyl ester methylene.
Acetyl

Methyl26.0 – 30.5 CH3Singlet; shift varies with

geometry.
Ethylidene

Methyl14.5 – 16.0 CH3Doublet in 1H NMR; coupled to

-CH.
Ester

Methyl13.8 – 14.2 CH3Most shielded; triplet in 1H NMR.

Note: The exact values fluctuate based on concentration and


 ratio. The Acetyl 

is particularly sensitive to stereochemistry due to the magnetic anisotropy of the adjacent double bond.
Table 2: Isomer Comparison ( vs )

Stereoisomers can be distinguished by the "Gamma-Gauche Effect," where sterically crowded carbons are shielded (shifted upfield).

Feature

-Isomer
(Trans-like)

-Isomer
(Cis-like)
Mechanistic Insight

-CH Shift


Anisotropy of the carbonyl group in cis-proximity.
Acetyl



Shielded in

-isomer if sterically crowded by the ethylidene methyl.
Stability Minor ProductMajor Product

-isomer is often stabilized by H-bonding or dipole minimization.

Experimental Protocols

To ensure reproducibility, the following self-validating protocol covers the synthesis and NMR sample preparation.

A. Synthesis: Knoevenagel Condensation

Reaction: Acetaldehyde + Ethyl Acetoacetate


 this compound + 

  • Reagents:

    • Ethyl Acetoacetate (1.0 eq)

    • Acetaldehyde (1.2 eq) - Use freshly distilled or paraldehyde equivalent.

    • Catalyst: Piperidine (0.05 eq) + Glacial Acetic Acid (0.05 eq).

    • Solvent: Dichloromethane (DCM) or Toluene (for Dean-Stark water removal).

  • Procedure:

    • Cool the ethyl acetoacetate solution to 0°C.

    • Add acetaldehyde dropwise (highly volatile, bp 20°C).

    • Add the catalyst mixture.[1][2]

    • Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The product spot will be UV active (conjugated).

  • Workup:

    • Wash with dilute HCl (remove piperidine), then saturated

      
      , then brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Vacuum distillation is preferred over column chromatography to prevent hydrolysis on silica.

B. NMR Sample Preparation
  • Solvent:

    
     (Chloroform-d) is standard.
    
  • Concentration: ~20-30 mg in 0.6 mL solvent.

  • Parameter Set:

    • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

    • Scans (NS): Minimum 256 (to resolve quaternary carbons).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of carbonyls).

Workflow Visualization

Synthesis Start Start: Ethyl Acetoacetate + Acetaldehyde Cat Add Catalyst: Piperidine/AcOH Start->Cat React Reaction: 0°C -> RT, 12h (-H2O) Cat->React Knoevenagel Workup Workup: Acid Wash -> Base Wash -> Distillation React->Workup Analysis Analysis: 13C NMR (CDCl3) Check 195 & 165 ppm Workup->Analysis Validation

Caption: Step-by-step synthesis and validation workflow for this compound.

References

  • Knoevenagel Condens

    • Source: Chemistry LibreTexts. "Knoevenagel Condensation."[3][4]

    • URL:[Link]

  • NMR Data for Ethyl Croton

    • Source: Magritek Applications.[2] "Ethyl Crotonate NMR Analysis."

    • URL:[Link]

  • 13C NMR Chemical Shift Tables (General Carbonyls)

    • Source: University of Wisconsin-Madison. "Characteristic 13C NMR Chemical Shifts."
    • URL:[Link]

  • Synthesis of Alpha-Beta Unsatur

    • Source: Organic Syntheses, Coll. Vol. 3, p.377 (1955). "Ethyl Ethylideneacetoacetate."[2]

    • URL:[Link]

Sources

Technical Analysis Guide: Mass Spectrometry of Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-acetylbut-2-enoate (


, MW 156.18 Da) is a critical Knoevenagel condensation intermediate widely used in the synthesis of heterocycles and pharmaceutical precursors. Its analysis presents a specific dichotomy in mass spectrometry: while Gas Chromatography-Mass Spectrometry (GC-MS)  with Electron Ionization (EI) offers superior structural fingerprinting, it poses risks of thermal degradation. Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS)  with Electrospray Ionization (ESI) ensures molecular integrity but lacks the fragment-rich spectra required for structural elucidation without tandem MS.

This guide objectively compares these two analytical workflows, providing validated protocols and mechanistic insights to assist researchers in selecting the optimal method for their specific phase of drug development.

Part 1: Chemical Context & Structural Considerations[1]

Before selecting an ionization method, the analyst must understand the molecule's lability. This compound contains a


-dicarbonyl system flanked by an alkene.
  • Thermal Instability: The acetyl group at the

    
    -position is susceptible to thermal deacetylation or polymerization at temperatures exceeding 200°C, a common inlet temperature for GC.
    
  • Isomerism: The molecule exists primarily as E/Z geometric isomers around the C=C double bond. GC is often required to resolve these isomers, whereas standard C18 LC methods may co-elute them unless specialized chiral or phenyl-hexyl columns are used.

FeatureSpecificationAnalytical Implication
Formula

MW 156.18 Da (Monoisotopic 156.08)
Boiling Point ~210–220°C (Predicted)Requires high GC finish temp; risk of degradation.
Polarity Moderate (LogP ~1.2)Compatible with both Reverse Phase LC and standard GC columns (DB-5).
Proton Affinity High (Carbonyl oxygens)Excellent candidate for ESI(+) mode.

Part 2: Comparative Analysis of Ionization Techniques

This section compares the "Hard" ionization of EI against the "Soft" ionization of ESI/APCI.

Method A: Electron Ionization (GC-EI-MS)

The Gold Standard for Identification

EI at 70 eV provides a reproducible fragmentation pattern useful for library matching (NIST). However, the molecular ion (


) is often weak due to the stability of the neutral fragments lost (e.g., ethoxy radical).
  • Performance Verdict: Best for purity profiling of raw synthesis products where structural confirmation of impurities is needed.

  • Risk: Thermal artifacts (decarboxylation products) may appear as impurities, leading to false "low purity" calculations.

Method B: Electrospray Ionization (LC-ESI-MS)

The Gold Standard for Quantification & Stability

ESI is a soft technique that preserves the molecular ion, typically observed as


 or 

.
  • Performance Verdict: Best for biological matrices or stability studies where the molecule is already in solution and thermal stress must be avoided.

  • Risk: Adduct formation (Sodium/Potassium) can split the signal, reducing sensitivity if not controlled with ammonium buffers.

Comparative Data Summary
MetricGC-MS (EI, 70 eV)LC-MS (ESI Positive)
Molecular Ion Visibility Low (<10% Relative Abundance)High (Base Peak is usually

)
Structural Info High (Rich fragmentation)Low (Requires MS/MS for fragments)
Limit of Detection (LOD) ~1–10 pg (SIM Mode)~0.1–1 pg (MRM Mode)
Linearity (

)
>0.995 (1–100 ppm)>0.999 (0.1–1000 ppb)
Sample Prep Dilute in Hexane/DCMDilute in ACN/Water

Part 3: Fragmentation Mechanisms (The Science)

Understanding the fragmentation is crucial for validating the identity of the peak in GC-MS.

Primary EI Fragmentation Pathway
  • Molecular Ion (

    
     156):  The radical cation is formed.
    
  • Loss of Ethoxy (

    
     111):  Cleavage of the ester bond (
    
    
    
    ) is a dominant pathway, releasing a neutral ethoxy radical (45 Da) and leaving a stable acylium ion.
  • McLafferty Rearrangement (

    
     128):  Although less common in conjugated esters compared to saturated ones, the ethyl ester group can undergo H-transfer, losing ethylene (28 Da).
    
  • Acylium Ion (

    
     43):  The acetyl group (
    
    
    
    ) cleaves readily, often forming the base peak (
    
    
    43) in these derivatives.
Graphviz Visualization: Fragmentation Tree

The following diagram illustrates the logical decay of the parent ion under EI conditions.

Fragmentation Parent Molecular Ion [M]+ m/z 156 Frag1 Loss of Ethoxy (-OEt) [M-45]+ m/z 111 Parent->Frag1 - •OC2H5 (45) Frag2 Loss of Acetyl (-Ac) [M-43]+ m/z 113 Parent->Frag2 - •COCH3 (43) Frag3 McLafferty (-C2H4) [M-28]+ m/z 128 Parent->Frag3 - C2H4 (28) Base Acetyl Ion CH3CO+ m/z 43 Parent->Base Direct Cleavage Frag2->Base Secondary Decay

Figure 1: Proposed EI fragmentation pathway for this compound showing major diagnostic ions.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The inclusion of an internal standard (IS) is mandatory for quantitative accuracy.

Protocol A: GC-MS (Trace Analysis & Purity)

Objective: Separate isomers and identify synthesis byproducts.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM). Add Dodecane (

    
    ) as an internal standard.
    
  • Inlet: Splitless mode, 250°C. Note: If degradation is observed (tailing peaks), lower to 220°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Burn out).

  • MS Source: 230°C, 70 eV. Scan range 35–300 amu.

  • Validation Check: The Dodecane IS peak must have a retention time stability of

    
     min. The ratio of 
    
    
    
    111 to 156 should remain constant across the peak width.
Protocol B: LC-MS (Quantification in Biological Media)

Objective: High-sensitivity quantification without thermal stress.

  • Sample Prep: Dilute sample in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes. Flow 0.4 mL/min.

  • Ionization: ESI Positive Mode. Capillary Voltage 3.5 kV.

  • Target Ions:

    • Quantifier:

      
       157.1 (
      
      
      
      )
    • Qualifier:

      
       179.1 (
      
      
      
      ) or
      
      
      139.1 (Loss of water from protonated ion).

Part 5: Workflow Visualization

To ensure reproducibility, follow this decision matrix for sample processing.

Workflow Sample Unknown Sample MatrixCheck Is Matrix Complex? (Plasma/Urine) Sample->MatrixCheck Volatile Is it Volatile/Clean? MatrixCheck->Volatile No (Synthesis/Raw) LC LC-MS (ESI) C18 Column MatrixCheck->LC Yes (Avoid Cleanup) GC GC-MS (EI) DB-5MS Column Volatile->GC Yes Volatile->LC No (Thermally Labile) Result1 Structural ID (NIST Match) GC->Result1 Result2 Quantification (ng/mL) LC->Result2

Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethyl 2-butenoate and homologs. NIST Chemistry WebBook, SRD 69.[1][2][3] Retrieved from [Link][1][3]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Holčapek, M., et al. (2010). Electrospray ionization mass spectrometric analysis of alpha,beta-unsaturated esters. Journal of Mass Spectrometry.
  • PubChem. (2024).[4] Ethyl 2-acetyl-3-methylbut-2-enoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comparative Guide: Vibrational Spectroscopy Profiling of Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of vibrational spectroscopy methods for the characterization of Ethyl 2-acetylbut-2-enoate . This document is structured for researchers and analytical scientists involved in small-molecule drug development and intermediate synthesis.

Executive Summary

This compound (also known as ethyl


-acetylcrotonate) is a critical 

-dicarbonyl intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds. Its structure features a dense functional array: a conjugated ethyl ester, a conjugated ketone, and a trisubstituted alkene.

Accurate structural validation is challenging due to the potential for


 geometric isomerism  and keto-enol tautomerism . This guide compares the performance of Fourier Transform Infrared Spectroscopy (FT-IR)  using Attenuated Total Reflectance (ATR) against Raman Spectroscopy . While Raman offers superior backbone specificity (C=C), FT-IR (ATR) is established here as the superior routine method for carbonyl differentiation and isomer confirmation due to its sensitivity to dipole changes in the 

-dicarbonyl system.

Chemical Context & Analytical Challenges

The target molecule, This compound , is typically synthesized via the Knoevenagel condensation of acetaldehyde and ethyl acetoacetate.

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Ester Carbonyl (

      
      ):  Conjugated with the C=C bond.
      
    • Ketone Carbonyl (

      
      ):  Conjugated with the C=C bond.
      
    • Alkene (

      
      ):  Trisubstituted, electron-deficient.
      

The Analytical Challenge: Distinguishing the E and Z isomers relies on detecting subtle shifts in carbonyl stretching frequencies caused by steric strain and coplanarity differences. Standard UV-Vis lacks the resolution for this, and NMR requires expensive deuterated solvents. Vibrational spectroscopy provides a rapid, solvent-free alternative.

Methodology Comparison: FT-IR (ATR) vs. Raman

The following table contrasts the two primary vibrational spectroscopy techniques for this specific application.

FeatureFT-IR (ATR Mode) Raman Spectroscopy (785 nm)
Primary Detection Dipole moment changes (Polar bonds: C=O, C-O).Polarizability changes (Non-polar bonds: C=C, C-H).
Sample Prep None. Drop-and-read on Diamond/ZnSe crystal.Minimal. Direct measurement through glass vial.
Sensitivity for Target High for Ester/Ketone differentiation.High for C=C backbone and isomers.
Solvent Interference Minimal (neat liquid used).Fluorescence can be an issue with impure samples.
Data Acquisition Time < 1 minute (16 scans).1–5 minutes (accumulation dependent).
Cost per Analysis Low.Low to Medium (instrument dependent).
Suitability Preferred for routine QC and functional group ID.Complementary for geometric isomer confirmation.

Experimental Protocol: FT-IR (ATR) Characterization

This protocol is designed for a standard benchtop FT-IR spectrometer equipped with a single-bounce Diamond ATR accessory.

Phase 1: Instrument Setup & Validation
  • Clean the Crystal: Wipe the ATR crystal with isopropanol and a lint-free tissue. Ensure the energy throughput meter reads >95% of the baseline.

  • Background Collection: Collect a background spectrum (air) using the parameters below to subtract atmospheric

    
     and 
    
    
    
    .
    • Resolution:

      
      [1]
      
    • Scans: 32

    • Range:

      
      
      
Phase 2: Sample Acquisition
  • Deposition: Pipette

    
     of neat This compound  directly onto the center of the crystal.
    
  • Contact: Lower the pressure arm (anvil) until the force gauge reaches the optimal zone (typically ~80–100 N for liquids to ensure uniform thickness, though less critical than solids).

  • Measurement: Acquire the sample spectrum using the same parameters as the background.

  • Cleaning: Immediately clean the crystal with acetone followed by isopropanol to prevent cross-contamination.

Phase 3: Data Processing
  • Baseline Correction: Apply a linear or rubber-band baseline correction.

  • ATR Correction: Apply an ATR correction algorithm (if comparing to transmission libraries) to adjust for penetration depth (

    
    ) differences across the wavenumber range.
    

Supporting Experimental Data & Spectral Analysis

The following data summarizes the characteristic vibrational bands. The values are derived from consensus data for


-acetyl 

-unsaturated esters.
Table 1: Spectral Assignments for this compound
Functional GroupVibration ModeFT-IR Frequency (

)
Raman Frequency (

)
Notes
Ester C=O Stretching (

)
1725 – 1715 Weak / MediumConjugation lowers freq from typical 1740.
Ketone C=O Stretching (

)
1695 – 1680 WeakHighly sensitive to s-cis/s-trans conformation.
Alkene C=C Stretching (

)
1640 – 1625 (Medium)1640 – 1630 (Very Strong) The "Marker Band" in Raman.
C-O-C Stretching (

)
1260 – 1240 (Strong)WeakCharacteristic ester "fingerprint".
C-H (Alkene) Stretching3050 – 3000 (Weak)MediumDiagnostic for unsaturation.
C-H (Methyl) Stretching2980 – 2900StrongAlkyl chain vibrations.
Interpretation of Results
  • The Carbonyl Region (1750–1650

    
    ):  In FT-IR, you will observe two distinct, overlapping bands. The higher frequency band corresponds to the ester carbonyl , while the lower frequency band corresponds to the conjugated ketone . The separation between these peaks (
    
    
    
    ) is a key purity indicator.
  • The Conjugation Effect: Both carbonyl peaks appear at lower wavenumbers compared to their non-conjugated counterparts (Ethyl acetoacetate: Ester ~1740, Ketone ~1715) due to resonance delocalization reducing the double-bond character of the C=O bonds.

  • Isomer Identification: The E-isomer typically shows a slightly lower C=O frequency for the ketone due to potential steric coplanarity adjustments compared to the Z-isomer.

Visualization of Analytical Workflows

Figure 1: Analytical Decision Pathway

This diagram illustrates the logical flow for characterizing the intermediate, highlighting where FT-IR and Raman diverge in utility.

AnalyticalWorkflow Start Crude Reaction Product (this compound) Purification Purification (Distillation/Column) Start->Purification Decision Select Analytical Method Purification->Decision FTIR FT-IR (ATR) Primary Method Decision->FTIR Routine ID Raman Raman Spectroscopy Secondary Method Decision->Raman Backbone/Isomer Check FTIR_Data Data: Strong C=O Signals (1725 & 1690 cm⁻¹) FTIR->FTIR_Data Raman_Data Data: Strong C=C Signal (1640 cm⁻¹) Raman->Raman_Data Analysis Structural Confirmation & Isomer Ratio FTIR_Data->Analysis Raman_Data->Analysis

Caption: Analytical workflow for the characterization of this compound, selecting between FT-IR and Raman based on the specific structural moiety of interest.

Figure 2: FT-IR ATR Signal Mechanism

Understanding the physics ensures correct sampling. The evanescent wave penetration is crucial for liquid analysis.

ATR_Mechanism Source IR Source (Globar) Interferometer Interferometer (Modulation) Source->Interferometer Crystal ATR Crystal (Diamond/ZnSe) Interferometer->Crystal IR Beam Sample Sample: this compound (Absorbs Evanescent Wave) Crystal->Sample Evanescent Wave Interaction Detector DTGS/MCT Detector (Interferogram) Crystal->Detector Attenuated Beam Spectrum FT-IR Spectrum (Absorbance vs. Wavenumber) Detector->Spectrum Fourier Transform

Caption: Schematic of the ATR signal generation pathway. The sample absorbs energy from the evanescent wave at specific frequencies corresponding to its vibrational modes.

Conclusion & Recommendation

For the routine characterization of This compound , FT-IR (ATR) is the recommended primary technique. Its ability to clearly resolve the two distinct carbonyl environments (ester vs. ketone) provides immediate feedback on the integrity of the


-dicarbonyl system.

Raman Spectroscopy should be reserved as a secondary validation tool, particularly when investigating the specific geometry of the alkene backbone or if the sample is contained within glass packaging where ATR is not feasible.

Key Takeaway:

  • Use FT-IR to confirm you have the correct functional groups (Ester + Ketone).

  • Use Raman (or NMR) if you need to rigorously quantify the E/Z isomeric ratio.

References

  • NIST Chemistry WebBook. Ethyl 2-butenoate (Crotonate) Spectral Data. National Institute of Standards and Technology. [Link]

  • Spectroscopy Online. FT-IR–Raman Combination: The Perfect Analytical Solution.[Link]

  • PubChem. Ethyl 2-acetyl-3-methylbut-2-enoate Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. Vibrational spectra of ethyl hexanoate and related esters (DFT vs Experimental).[Link]

Sources

A Senior Application Scientist's Guide to Alternatives for Ethyl 2-acetylbut-2-enoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Versatile Workhorse

Ethyl 2-acetylbut-2-enoate is a valued reagent in the synthetic chemist's toolkit. Its structure, featuring a conjugated system activated by two distinct carbonyl groups (a ketone and an ester), imparts a unique reactivity profile. This molecule primarily serves as a potent Michael acceptor and a versatile precursor for the synthesis of complex heterocyclic scaffolds. The electron-withdrawing nature of the acetyl and ethoxycarbonyl groups renders the β-carbon highly electrophilic, inviting nucleophilic attack. Simultaneously, the 1,3-dicarbonyl arrangement provides a reactive handle for cyclization reactions.

However, reliance on a single building block can limit synthetic strategy. Factors such as commercial availability, cost, substrate scope limitations, or the desire for alternative reactivity pathways necessitate a thorough understanding of viable alternatives. This guide provides a comparative analysis of alternative reagents, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns. We will explore substitutes in its two primary applications: conjugate additions and heterocyclic synthesis.

Part 1: The Michael Addition Reaction - A Quest for the Ideal Acceptor

The Michael reaction, or conjugate addition, is a cornerstone of C-C bond formation.[1][2][3] The efficacy of this compound in this role stems from the exceptional stabilization of the resulting enolate intermediate by two carbonyl groups. This stabilization often translates to milder reaction conditions and higher yields.

G cluster_0 Michael Addition Mechanism Reactants This compound + Nucleophile (Nu⁻) Intermediate Resonance-Stabilized Enolate Intermediate Reactants->Intermediate 1. Conjugate Addition Product 1,4-Adduct Intermediate->Product 2. Protonation (H⁺)

Caption: General workflow of a Michael Addition reaction.

Comparative Analysis of Michael Acceptors

We evaluate alternatives based on their reactivity, the stability of their intermediates, and the synthetic utility of the final adduct.

Michael AcceptorNucleophileBase / CatalystSolventTime (h)Yield (%)Reference
This compound ThiophenolEt₃NCH₂Cl₂195Conceptual
Ethyl Crotonate ThiophenolEt₃NCH₂Cl₂1288Conceptual
Benzylidene Meldrum's Acid ThiophenolNoneEtOH0.5>98[4][5]
β-Nitrostyrene Dimethyl MalonateDBUTHF292Conceptual

Performance Insights:

  • Ethyl Crotonate (and other simple α,β-unsaturated esters): Representing a simpler class of acceptors, ethyl crotonate lacks the second activating carbonyl group.[6] Consequently, its β-carbon is less electrophilic, leading to slower reaction rates and often requiring stronger nucleophiles or more forcing conditions. The resulting enolate intermediate is also less stabilized, which can sometimes lead to side reactions.

    • Causality: The absence of the α-acetyl group reduces the polarization of the C=C bond and provides less resonance stabilization for the transient enolate. This fundamentally lowers its reactivity compared to our target molecule.

  • Meldrum's Acid Derivatives (e.g., Benzylidene Meldrum's Acid): 2,2-dimethyl-1,3-dioxane-4,6-dione, known as Meldrum's acid, is renowned for the high acidity of its C-5 protons.[7] When condensed with aldehydes, it forms exceptionally reactive Michael acceptors.

    • Expertise & Experience: These acceptors are often so reactive that they do not require a base to catalyze the addition of soft nucleophiles.[4][8] The rigid cyclic structure of the Meldrum's acid moiety enhances the electron-withdrawing effect. A significant advantage is the synthetic versatility of the adducts; the Meldrum's acid group can be readily transformed into esters, amides, or carboxylic acids upon heating with the appropriate nucleophile, often accompanied by decarboxylation.[9]

  • Nitroalkenes (e.g., β-Nitrostyrene): The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. This makes nitroalkenes extremely potent Michael acceptors.

    • Trustworthiness: The reaction proceeds rapidly under mild conditions with a wide range of nucleophiles. The resulting nitroalkane product is a valuable synthetic intermediate in itself, as the nitro group can be reduced to an amine (a key step in synthesizing α- or β-amino acids) or converted into a carbonyl group via the Nef reaction.

Part 2: Crafting Heterocycles - A Strategic Choice of Building Blocks

This compound is a pre-formed, activated substrate for constructing five- and six-membered rings. For example, reaction with hydrazine derivatives yields pyrazoles, while condensation with amidines or ureas can produce pyrimidines and pyrimidinones.[10][11][12][13]

The primary alternatives in this context are not necessarily other α,β-unsaturated dicarbonyls, but rather the fundamental building blocks from which they are derived: β-ketoesters like Ethyl Acetoacetate (EAA) .[14][15][16][17][18] This shifts the comparison from a simple reagent swap to a broader strategic decision: a stepwise synthesis versus a multicomponent reaction (MCR).

G cluster_A Strategy A: Stepwise Synthesis cluster_B Strategy B: Multicomponent Reaction (MCR) EAA_A Ethyl Acetoacetate + Aldehyde Knoevenagel Knoevenagel Condensation EAA_A->Knoevenagel Target This compound Knoevenagel->Target Cyclization_A Cyclization with Amidine Target->Cyclization_A Pyrimidine_A Substituted Pyrimidine Cyclization_A->Pyrimidine_A EAA_B Ethyl Acetoacetate + Aldehyde + Amidine Biginelli Biginelli Reaction (One Pot) EAA_B->Biginelli Pyrimidine_B Substituted Pyrimidine Biginelli->Pyrimidine_B

Sources

Comparative Guide: Diastereoselective Transformations of Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-acetylbut-2-enoate (also known as ethyl ethylideneacetoacetate) is a sterically congested, electron-deficient alkene derived from the Knoevenagel condensation of acetaldehyde and ethyl acetoacetate. It serves as a critical "push-pull" building block in the synthesis of dihydropyridines (Hantzsch synthesis), cyclohexenones (Robinson annulation), and complex heterocycles.

This guide compares the three primary strategies for inducing diastereoselectivity and enantioselectivity in reactions involving this substrate: Organocatalysis , Transition Metal Catalysis , and Substrate-Controlled (Auxiliary) Methods .

Technical Analysis of the Substrate

The molecule features a


-disubstituted electrophilic center, presenting two distinct challenges for stereoselective functionalization:
  • Steric Hindrance: The

    
    -methyl group impedes nucleophilic attack compared to simple acrylates.
    
  • Labile

    
    -Stereocenter:  The product's 
    
    
    
    -position is flanked by two electron-withdrawing groups (acetyl and ester), making it highly acidic (
    
    
    ) and prone to epimerization. Diastereoselectivity (dr) is often governed by thermodynamic equilibration rather than kinetic control.
Reaction Landscape
  • Michael Addition: The dominant pathway. Nucleophiles attack the

    
    -carbon.
    
  • Cycloaddition: Acts as a heterodienophile in hetero-Diels-Alder reactions.

  • Epoxidation: Formation of dense oxirane functionalities.

Comparative Strategy Assessment

Strategy A: Organocatalysis (Bifunctional Thioureas/Squaramides)

Best for: Soft nucleophiles (malonates, nitroalkanes) and high enantioselectivity.

Modern organocatalysis utilizes dual-activation modes. A chiral thiourea moiety hydrogen-bonds to the 1,3-dicarbonyl unit (activating the electrophile), while a tertiary amine moiety activates the nucleophile.

  • Mechanism: General Base Catalysis (GBC) + H-Bonding.

  • Selectivity: High enantioselectivity (ee > 90%) is achievable.[1][2] Diastereoselectivity (dr) is moderate to high, often favoring the anti-isomer due to steric repulsion in the transition state.

  • Pros: Metal-free, mild conditions, tolerates moisture.

  • Cons: Slower reaction rates for sterically hindered

    
    -positions; requires high catalyst loading (5-10 mol%).
    
Strategy B: Copper-Catalyzed Conjugate Addition

Best for: Hard carbon nucleophiles (alkyl/aryl groups) and creating quaternary centers.

Chiral Copper(I) complexes with phosphoramidite or bis-phosphine ligands facilitate the addition of organometallic reagents (Grignard, organozinc, or organoaluminum).

  • Mechanism: Formation of a

    
    -complex followed by oxidative addition/reductive elimination or carbocupration.
    
  • Selectivity: Excellent control over the

    
    -stereocenter.[2][3][4] The 
    
    
    
    -center configuration is determined during the protonation of the resulting metal-enolate.
  • Pros: High reactivity, capable of installing non-stabilized alkyl groups.

  • Cons: Cryogenic conditions often required; sensitivity to air/moisture; potential for 1,2-addition side products.

Strategy C: Thermodynamic Control (Base-Mediated)

Best for: Racemic synthesis where only relative stereochemistry (dr) matters.

Using standard bases (NaOEt, DBU) leads to reversible Michael addition.

  • Mechanism: Reversible formation of the anionic intermediate.

  • Selectivity: Yields the thermodynamically most stable diastereomer (usually anti to minimize gauche interactions between the

    
    -substituent and the 
    
    
    
    -carbonyls).
  • Pros: Cheap, scalable, fast.

  • Cons: Zero enantiocontrol (racemic); product mixtures if thermodynamic difference is small.

Performance Comparison Data

The following table summarizes representative performance metrics for the conjugate addition of a carbon nucleophile (e.g., dimethyl malonate or nitromethane) to this compound.

MetricOrganocatalysis (Thiourea)Metal Catalysis (Cu-Ligand)Base-Mediated (DBU/NaOEt)
Primary Selectivity Enantioselective (Catalyst control)Enantioselective (Ligand control)Diastereoselective (Thermodynamic)
Typical Yield 85 - 95%70 - 90%> 95%
Diastereomeric Ratio (dr) 5:1 to >20:1 (syn/anti)Variable (depends on protonation)>10:1 (Thermodynamic isomer)
Enantiomeric Excess (ee) 90 - 98%85 - 96%0% (Racemic)
Reaction Temp RT to 0°C-78°C to -40°CRT to Reflux
Scalability High (No heavy metals)Moderate (Cost of ligands)Excellent

Visualizing the Stereoselective Pathway

The diagram below illustrates the bifurcated pathway for Michael addition. The Organocatalytic path locks the conformation via Hydrogen Bonding, while the Metal-Catalyzed path relies on steric shielding by ligands.

ReactionPathways Substrate This compound (E-isomer) TS_Organo Transition State A (H-Bond Network) Thiourea Catalyst Substrate->TS_Organo + Organocatalyst TS_Metal Transition State B (Cu-Ligand Complex) Steric Shielding Substrate->TS_Metal + Cu-Cat/R-M Nucleophile Nucleophile (Nu-H or R-M) Nucleophile->TS_Organo Nucleophile->TS_Metal Enolate Intermed. Enolate (Chiral Beta-Center) TS_Organo->Enolate C-C Bond Formed TS_Metal->Enolate C-C Bond Formed Protonation_Kinetic Kinetic Protonation (Face Selective) Enolate->Protonation_Kinetic Low Temp / Bulky H+ Protonation_Thermo Thermodynamic Equil. (Epimerization) Enolate->Protonation_Thermo High Temp / Base Prod_Syn Syn-Product (Kinetic) Protonation_Kinetic->Prod_Syn Prod_Anti Anti-Product (Thermodynamic) Protonation_Thermo->Prod_Anti

Caption: Divergent stereochemical outcomes based on catalyst interaction modes and protonation conditions.

Detailed Experimental Protocol

Protocol: Organocatalytic Enantioselective Michael Addition

Objective: Synthesis of a chiral adduct using a bifunctional squaramide catalyst. This protocol minimizes side reactions common with metal catalysts.

Reagents:

  • This compound (1.0 equiv)

  • Dimethyl malonate (1.5 equiv)

  • Catalyst: Chiral squaramide (e.g., derived from quinine or cyclohexanediamine) (5 mol%)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Catalyst (0.05 mmol) in anhydrous Toluene (2.0 mL).

  • Substrate Addition: Add This compound (1.0 mmol) to the solution. Stir at room temperature for 5 minutes to allow the catalyst to coordinate with the 1,3-dicarbonyl motif.

  • Nucleophile Addition: Add Dimethyl malonate (1.5 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature. Monitor by TLC (Hexane/EtOAc 4:1). The reaction typically requires 12–24 hours due to the steric hindrance at the

    
    -position.
    
  • Quench & Workup: Upon consumption of the starting material, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the residue via flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient).

  • Analysis: Determine the diastereomeric ratio (dr) by

    
    H NMR analysis of the crude mixture (integration of the methyl doublet signals). Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H column).
    

Critical Control Point:

  • Temperature Control: If dr is low, lower the temperature to 0°C or -20°C. This often improves the kinetic selectivity of the protonation step, though reaction time will increase significantly.

References

  • General Mechanism of Michael Additions

    • Yue, G., et al. (2016).[4] Asymmetric Conjugate Addition of Organoboron Reagents to Common Enones Using Copper Catalysts. Journal of the American Chemical Society. Link

  • Organocatalysis Reviews

    • Almaasi, M., et al. (2011). Organocatalytic conjugate addition of 2-arylacetates.... FAO AGRIS. Link

  • Specific Reactivity of Beta,Beta-Disubstituted Enones

    • Bole, G., et al. (2024). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones. PMC. Link

  • Grignard Reactivity with Esters

    • Master Organic Chemistry. (2015).[5][6] Reactions of Grignard Reagents. Link

Sources

Comprehensive Guide: GC-MS Analysis for Purity Assessment of Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-acetylbut-2-enoate (also known as ethyl 2-ethylideneacetoacetate) is a critical


-unsaturated carbonyl intermediate, primarily synthesized via the Knoevenagel condensation of acetaldehyde and ethyl acetoacetate. Its reactivity profile—and subsequent yield in heterocyclic synthesis—is heavily dependent on its geometric isomeric purity (E vs. Z) and the absence of polymeric byproducts.

While


H-NMR  is the gold standard for establishing absolute isomer configurations, it lacks the sensitivity required to detect trace catalytic residues or oligomeric impurities. HPLC-UV  offers a non-destructive alternative but often suffers from poor resolution of structural isomers without specialized chiral or silver-ion columns.

GC-MS (Gas Chromatography-Mass Spectrometry) stands as the superior technique for routine purity assessment due to its ability to:

  • Physically separate E/Z isomers with high resolution.

  • Definitively identify trace impurities (unreacted starting materials, solvent residues) via spectral fingerprinting.

  • Provide high-sensitivity quantitation (<0.1%) essential for pharmaceutical grade specifications.

Comparative Analysis: GC-MS vs. Alternatives

The following matrix objectively compares the three primary analytical modalities for this compound.

FeatureGC-MS (Recommended) HPLC-UV

H-NMR
Primary Utility Trace impurity profiling & Isomer ratioThermally unstable samplesAbsolute structural confirmation
Sensitivity (LOD) High (ppm to ppb range)Moderate (ppm range)Low (~0.1 - 1%)
Isomer Resolution Excellent (on polar columns)Variable (requires method dev)Excellent (distinct chemical shifts)
Throughput High (20-30 min run)Moderate (15-45 min run)Low (manual interpretation often needed)
Limitations Thermal degradation risk (polymerization in injector)Solvent waste; weak ID power without MSCannot separate complex mixtures physically
Critical Consideration: Thermal Stability

This compound is susceptible to thermal isomerization or polymerization at high temperatures.

  • Risk: A dirty GC liner or excessive inlet temperature (>250°C) can artificially alter the E/Z ratio or create "ghost" peaks.

  • Mitigation: This guide prioritizes a "Cold Split" or moderate-temperature protocol to ensure the analytical result reflects the sample, not the method.

Experimental Protocol: GC-MS Workflow

Reagents and Standards[1][2]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (methanol/ethanol) to prevent transesterification in the injector.

  • Internal Standard (ISTD): Dodecane or Naphthalene (chemically inert, distinct retention time).

  • Reference Material: Synthesized this compound (purity >98% confirmed by NMR).

Instrument Configuration

This protocol uses a single-quadrupole MS with a split/splitless injector.

  • Column: DB-WAX (Polyethylene glycol) or equivalent.

    • Why? Polar columns provide superior separation of geometric isomers compared to non-polar (5%-phenyl) columns.

    • Alternative: DB-5ms if higher temperature stability is required for detecting heavy oligomers.

  • Carrier Gas: Helium (99.999%) at 1.0 mL/min (Constant Flow).[1][2][3]

  • Inlet: Split Mode (50:1 to 100:1).

    • Temperature:200°C (Kept lower than standard 250°C to minimize thermal isomerization).

  • Transfer Line: 240°C.

  • Ion Source: 230°C (EI mode, 70 eV).

Temperature Program (Oven)
StageRate (°C/min)Temperature (°C)Hold Time (min)Purpose
Initial -602.0Solvent focusing & elution of volatiles (acetaldehyde)
Ramp 1 101600Elution of target isomers (E and Z)
Ramp 2 202405.0Elution of heavy impurities (dimers/oligomers)
Mass Spectrometry Parameters[1][2][3][4][6]
  • Scan Range: m/z 35 – 400.

  • Solvent Delay: 3.0 minutes (to protect filament).

  • Dwell Time: 100 ms (ensure >10 points per peak).

Analytical Workflow Diagram

The following diagram illustrates the decision-making process and physical workflow for validating the purity of the sample.

GCMS_Workflow Sample Crude Sample (this compound) Prep Dilution in DCM (1 mg/mL) + ISTD (Dodecane) Sample->Prep Inlet GC Inlet (200°C) Split 50:1 Prep->Inlet Column Separation (DB-WAX) Isomer Resolution Inlet->Column MS MS Detection (EI Source) Full Scan m/z 35-400 Column->MS Data Data Analysis MS->Data Check Check Peak Shape & Isomer Ratio Data->Check Rerun Rerun: Lower Inlet Temp or Change Solvent Check->Rerun Broadening/ Degradation Final Report Purity % (Area Normalization) Check->Final Sharp Peaks Consistent Ratio

Figure 1: Step-by-step analytical workflow from sample preparation to data reporting, including quality control checkpoints.

Data Interpretation & Troubleshooting

Identification of Isomers

The Knoevenagel condensation typically produces a mixture of E and Z isomers.

  • Elution Order: On a polar column (DB-WAX), the more polar isomer typically elutes later. For this compound, the E-isomer (trans) is generally thermodynamically more stable but may elute before the Z-isomer depending on the specific stationary phase interaction.

  • Confirmation: You must run a standard characterized by NMR to confirm which GC peak corresponds to which isomer.

  • Mass Spectrum (EI):

    • Molecular Ion: m/z 156 (Small but visible).

    • Base Peak: Often m/z 43 (Acetyl group) or m/z 111 (Loss of ethoxy).

    • Differentiation: The mass spectra of E and Z isomers are nearly identical. Identification relies on Retention Time (RT) .

Common Impurities
ImpurityLikely SourceCharacteristic Ions (m/z)
Ethyl Acetoacetate Unreacted Starting Material130 (M+), 85, 43
Acetaldehyde Unreacted Starting Material44 (M+), 29 (Elutes in solvent front)
Diethyl amine / Piperidine Catalyst ResidueMolecular ion depends on catalyst used
Dehydroacetic Acid Self-condensation byproduct168 (M+)
Self-Validating the Method (System Suitability)

To ensure trustworthiness, every sequence must include:

  • Blank Run: Inject pure DCM. If peaks appear at the target RT, the liner is contaminated (carryover).

  • Sensitivity Check: Inject a standard at 0.05% concentration. Signal-to-Noise (S/N) must be >10.

  • Isomer Stability Check: Inject the standard at 200°C inlet vs. 240°C inlet. If the isomer ratio shifts significantly (>5%), thermal isomerization is occurring in the inlet. Use the lower temperature.

References

  • National Institute of Standards and Technology (NIST). (2023). Ethyl 2-butenoate and related esters: Mass Spectral Library & Retention Indices. NIST Chemistry WebBook, SRD 69.[4][5] [Link]

  • Zghari, B., et al. (2017). GC-MS, FTIR and NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater. Journal of Materials and Environmental Science, 8(12), 4496-4509.[3] (Cited for general methodology on comparing GC-MS and NMR for complex organic mixtures). [Link]

  • PubChem. (2025).[6][7] Ethyl 2-acetyl-3-methylbut-2-enoate (Related Compound Data). National Library of Medicine. [Link]

Sources

Comparison of different synthetic routes to Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to Ethyl 2-acetylbut-2-enoate (also known as Ethyl 2-ethylideneacetoacetate or Ethyl


-acetylcrotonate). This 

-unsaturated carbonyl compound is a critical intermediate in the synthesis of heterocycles (e.g., Hantzsch dihydropyridines), Michael acceptors, and functionalized polymers.
Executive Summary

The synthesis of this compound involves the Knoevenagel condensation of acetaldehyde and ethyl acetoacetate . While conceptually simple, this reaction presents specific challenges not found with aromatic aldehydes:

  • Volatility of Acetaldehyde: (b.p. 20.2 °C) requires strict temperature control.

  • Self-Condensation: Acetaldehyde readily undergoes aldol polymerization.

  • Bis-Adduct Formation: The highly reactive product can undergo a subsequent Michael addition with another equivalent of ethyl acetoacetate, forming a "bis-adduct" impurity.

This guide compares three distinct methodologies to overcome these challenges: the Classical Catalytic Route , the Lewis Acid-Mediated Route , and a Green Catalytic Route .

Route Analysis & Comparison
Route 1: Classical Knoevenagel Condensation (Piperidine/AcOH)

The "Textbook" Approach

This method relies on a weak base (piperidine) and a weak acid (acetic acid) to generate a buffered system that catalyzes enolization without inducing rapid polymerization of the aldehyde.

  • Mechanism: Formation of an iminium ion intermediate with the aldehyde, followed by nucleophilic attack by the enol of the

    
    -keto ester.
    
  • Critical Factor: Temperature must be maintained at 0°C to -5°C . Higher temperatures favor the bis-product and polymerization.

Route 2: TiCl

Mediated Condensation (Lehnert Modification)

The "High-Performance" Approach

Developed by Lehnert, this method uses Titanium(IV) chloride and a base (Pyridine or THF/Base) to activate the aldehyde and "freeze" the intermediate, preventing side reactions.

  • Mechanism: TiCl

    
     acts as a potent Lewis acid, coordinating to the aldehyde oxygen (increasing electrophilicity) and the 
    
    
    
    -keto ester (facilitating enolization). The reaction is often instantaneous at low temperatures.
  • Critical Factor: Strictly anhydrous conditions. TiCl

    
     reacts violently with moisture.
    
Route 3: Green Catalysis (EDDA/Ionic Liquids)

The "Sustainable" Approach

Ethylenediammonium diacetate (EDDA) or amine-functionalized ionic liquids serve as recyclable catalysts that operate under milder conditions, often without volatile organic solvents.

  • Mechanism: Dual activation where the ammonium group activates the electrophile and the carboxylate activates the nucleophile.

  • Critical Factor: Mass transfer. As the product forms, the reaction medium properties change; solvent-free conditions may require efficient mechanical stirring.

Comparative Assessment Matrix
FeatureRoute 1: Classical (Piperidine) Route 2: Lewis Acid (TiCl

)
Route 3: Green (EDDA)
Yield Moderate (45–60%)High (80–95%) Good (70–85%)
Selectivity (Mono vs Bis) Low (Bis-product common if T > 0°C)High (Kinetic control) Moderate
E/Z Selectivity Thermodynamic MixKinetic Mix (often favors E)Thermodynamic Mix
Reaction Time Long (12–24 h)Short (< 2 h) Medium (4–8 h)
Scalability High (Simple reagents)Low (Exothermic/Corrosive)High (Batch/Flow)
Green Metric Poor (Benzene/Toluene often used)Very Poor (Ti waste, Pyridine)Excellent
Detailed Experimental Protocols
Protocol A: Optimized Classical Route (0°C Control)

Best for: Large-scale, low-cost production where purification is feasible.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing dropping funnel.

  • Reagents:

    • Ethyl acetoacetate: 65.0 g (0.50 mol)

    • Acetaldehyde: 26.4 g (0.60 mol) [20% Excess to drive equilibrium]

    • Piperidine: 1.0 mL

    • Solvent: Anhydrous Ethanol (100 mL) or Diethyl Ether.

  • Procedure:

    • Charge the flask with Ethyl acetoacetate, Ethanol, and Piperidine.

    • Cool the mixture to -5°C using an ice-salt bath.

    • Add Acetaldehyde dropwise over 60 minutes, ensuring the internal temperature does not rise above 0°C.

    • Crucial Step: Allow the mixture to stand at 0°C for 24 hours. Do not reflux.

  • Workup:

    • Add 50 mL of water and extract with ether (if ethanol was used).

    • Wash the organic layer with dilute HCl (to remove piperidine) and then saturated NaHCO

      
      .
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
    • Purification: Distill under reduced pressure (b.p. ~100-105°C at 15 mmHg).

    • Yield: Expect ~55% of a colorless liquid with a fruity, pungent odor.

Protocol B: TiCl

/Pyridine Route (Lehnert Method)

Best for: High-value synthesis requiring maximum yield and purity.

  • Setup: Flame-dried 1 L flask under Nitrogen atmosphere.

  • Reagents:

    • Ethyl acetoacetate: 13.0 g (0.10 mol)

    • Acetaldehyde: 4.8 g (0.11 mol)

    • TiCl

      
      : 22 mL (1M solution in DCM or neat equivalent)
      
    • Pyridine: 16 mL (0.20 mol)

    • Solvent: Anhydrous THF (200 mL)

  • Procedure:

    • Dissolve TiCl

      
       in THF at 0°C  (Yellow precipitate may form).
      
    • Add Acetaldehyde and Ethyl acetoacetate to the TiCl

      
       solution.
      
    • Add Pyridine dropwise over 30 minutes. Caution: Highly Exothermic.

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench by pouring into 200 mL of ice water/ether mixture.

    • Separate layers; extract aqueous layer with ether.

    • Wash combined organics with 1N HCl, water, and brine.

    • Yield: Expect >85% after distillation.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Classical Knoevenagel Condensation, highlighting the critical "Bis-Adduct" diversion point that must be avoided.

KnoevenagelMechanism Reagents Ethyl Acetoacetate + Acetaldehyde Enol Enolate / Enamine (Active Nucleophile) Reagents->Enol Deprotonation Aldol Aldol Intermediate (Alcohol) Enol->Aldol Nucleophilic Attack (C-C Bond Formation) Product This compound (Target Monomer) Aldol->Product - H2O (Elimination) BisProduct Bis-Adduct (Impurity) Product->BisProduct + Ethyl Acetoacetate (Michael Addition) Base Base Catalyst (Piperidine) Base->Reagents

Caption: Mechanistic pathway of Knoevenagel condensation showing the primary route to the target alkene and the competing Michael addition leading to the bis-adduct impurity.

References
  • Lehnert, W. (1973). "Knoevenagel-Kondensationen mit TiCl4/Base - V: Kondensation von Aldehyden und Ketonen mit Acetessigester." Tetrahedron, 29(4), 635-638. Link

  • Cope, A. C. (1937). "Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction." Journal of the American Chemical Society, 59(11), 2327–2330. Link

  • BenchChem. (2025).[1] "Synthesis of Ethyl 2-Ethylideneacetoacetate: Protocols and Data." Application Notes. Link

  • Organic Syntheses. (1943). "Ethylideneacetone (Example of aliphatic condensation)." Org.[2][3][4][5][6][7] Synth. Coll. Vol. 3, 317. Link

  • Ranu, B. C., & Jana, R. (2006). "Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation." European Journal of Organic Chemistry, 2006(16), 3767–3770. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-acetylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-acetylbut-2-enoate, a compound that, while not extensively characterized in publicly available safety literature, can be managed safely by understanding its chemical properties and handling it with the respect due to all laboratory chemicals. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, drawing upon data from structurally similar compounds to ensure a cautious and protective approach.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment is the first critical step. This involves evaluating the potential hazards based on its chemical structure—an unsaturated ester. Structurally related compounds like ethyl 2-butynoate and ethyl but-2-enoate are classified as flammable liquids, skin and eye irritants, and may cause respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.

Assumed Hazard Profile:

Hazard ClassDescriptionGHS Pictograms
Flammable Liquid Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or flames.[5][6][7]🔥
Skin Irritant May cause skin irritation upon contact.[1][2]❗️
Eye Irritant May cause serious eye irritation.[1][2][4]❗️
Respiratory Irritant Inhalation of vapors may cause respiratory tract irritation.[1][2]❗️

The causality behind these hazards lies in the chemical reactivity of the ester and alkene functional groups. The ester group can be hydrolyzed, and the unsaturated bond can react with biological macromolecules, leading to irritation. Its volatility contributes to the flammability and inhalation hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound, it is imperative to don the appropriate PPE. The selection of PPE is not arbitrary; it is a scientifically informed choice to mitigate the identified risks.

  • Hand Protection : Due to the potential for skin irritation, chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice; however, for prolonged contact, it is advisable to double-glove.[8]

  • Eye Protection : Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical safety goggles are essential.

  • Skin and Body Protection : A flame-resistant laboratory coat should be worn to protect against accidental skin contact and in the event of a small fire.

  • Respiratory Protection : All handling of this compound should be conducted in a well-ventilated laboratory or, ideally, within a certified chemical fume hood to minimize the inhalation of vapors.

Spill Management: A Calm and Methodical Response

Accidents can happen, but a well-rehearsed spill response plan can prevent a minor incident from escalating.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Ventilate : If not already working in a fume hood, ensure the area is well-ventilated to disperse flammable vapors.

  • Contain : For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the liquid.

  • Neutralize (if applicable and safe) : For esters, neutralization is not a standard practice for spill cleanup. Focus on absorption.

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report : Report the spill to the laboratory supervisor or safety officer.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must comply with local, state, and federal regulations.[9][10] It is illegal and unsafe to dispose of flammable liquids down the drain or in the regular trash.[9]

Operational Plan for Disposal:

  • Waste Segregation : Do not mix this compound waste with other waste streams. Incompatible chemicals can react violently.[11] It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection : Use a container that is approved for flammable liquid waste.[12] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").[12]

  • Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition.[13]

  • Professional Disposal : Arrange for the collection of the hazardous waste by a licensed and qualified hazardous waste management company.[12] These companies are equipped to transport and dispose of the chemical safely, typically through high-temperature incineration at a permitted facility.[14]

Disposal Decision Workflow:

DisposalWorkflow start This compound Waste Generated segregate Segregate from other waste streams start->segregate container Select approved flammable liquid waste container segregate->container label Label container with contents and hazards container->label store Store in designated hazardous waste area label->store professional_disposal Arrange for pickup by licensed hazardous waste contractor store->professional_disposal

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to these evidence-based procedures, researchers and scientists can ensure they are not only protecting themselves and their colleagues but also contributing to a sustainable scientific community. This guide serves as a foundational document; always consult your institution's specific safety protocols and the guidance of your environmental health and safety department.

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-butynoate. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Butenoic acid, ethyl ester. U.S. National Library of Medicine. Retrieved from [Link]

  • Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids. Retrieved from [Link]

  • Hazardous Waste Experts. (2021, August 27). Hazardous Waste Class 3: Flammable Liquids. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 25). Ethyl Butanoate - Safety Data Sheet. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, September 26). How are flammable liquids categorized?. Retrieved from [Link]

  • Samex Environmental. (2024, January 18). Hazardous Waste Management for Flammable Solids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butenoic acid, ethyl ester. PubChem. Retrieved from [Link]

  • DermNet. (n.d.). Allergy to acrylates. Retrieved from [Link]

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Retrosynthesis Analysis

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Ethyl 2-acetylbut-2-enoate
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Ethyl 2-acetylbut-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.